AZD 5582 dihydrochloride
説明
特性
分子式 |
C58H78N8O8.2HCl |
|---|---|
分子量 |
1088.21 |
同義語 |
3,3/'-[2,4-Hexadiyne-1,6-diylbis[oxy[(1S,2R)-2,3-dihydro-1H-indene-2,1-diyl]]]bis[N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-L-prolinamide |
製品の起源 |
United States |
Foundational & Exploratory
The Dual-Pronged Assault on Apoptosis Evasion: A Technical Guide to the Mechanism of Action of AZD5582 Dihydrochloride
Introduction: The Endogenous Brake on Cell Death and Its Therapeutic Interception
In the intricate dance of cellular life and death, a family of proteins known as the Inhibitor of Apoptosis Proteins (IAPs) serves as a crucial checkpoint, preventing unwarranted programmed cell death, or apoptosis.[1][2] These proteins are often overexpressed in cancer cells, contributing to their survival, chemoresistance, and overall malignancy.[2][3] The IAP family, which includes prominent members like X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2), primarily exerts its anti-apoptotic effects by inhibiting caspases, the key executioners of apoptosis.[1][2][4]
Nature, in its elegant system of checks and balances, has a countermeasure to IAP-mediated survival signals: the Second Mitochondria-derived Activator of Caspases, or SMAC/Diablo.[5][6][7] Upon apoptotic stimuli, SMAC is released from the mitochondria into the cytosol, where it binds to and antagonizes IAPs, thereby liberating caspases to carry out their cell-dismantling functions.[5][6][7]
AZD5582 dihydrochloride is a potent, dimeric small molecule that mimics the function of the endogenous SMAC protein.[8] This technical guide will provide an in-depth exploration of the core mechanism of action of AZD5582, detailing its molecular interactions and downstream consequences that culminate in the induction of apoptosis in cancer cells.
Core Mechanism of Action: A Two-Pronged Attack on IAP Function
AZD5582 functions as a SMAC mimetic, effectively targeting and neutralizing key IAP family members. Its dimeric nature is thought to facilitate the dimerization of the RING domain of cIAP1, enhancing its E3 ligase activity and subsequent auto-ubiquitination and degradation.[8] The mechanism can be dissected into two primary, interconnected pathways: the degradation of cIAP1 and cIAP2, and the direct antagonism of XIAP.
Induction of cIAP1 and cIAP2 Degradation and Activation of the Non-Canonical NF-κB Pathway
AZD5582 binds with high affinity to the Baculoviral IAP Repeat (BIR) domains of cIAP1 and cIAP2.[9][10][11] This binding event triggers a conformational change that unleashes the E3 ubiquitin ligase activity of cIAP1 and cIAP2, leading to their auto-ubiquitination and subsequent rapid degradation by the proteasome.[12]
The degradation of cIAP1 and cIAP2 has a profound impact on the non-canonical Nuclear Factor-kappa B (NF-κB) signaling pathway.[13][14] In resting cells, cIAPs are part of a complex that targets NF-κB-inducing kinase (NIK) for degradation. By eliminating cIAPs, AZD5582 leads to the accumulation of NIK, which in turn activates the non-canonical NF-κB pathway.[12][15] This pathway activation can, in some cellular contexts, contribute to an anti-tumor immune response, but its primary role in the direct cytotoxicity of AZD5582 is to sensitize cells to TNF-α-induced apoptosis.[16][17][18][19]
Direct Antagonism of XIAP and Liberation of Effector Caspases
XIAP is a potent IAP that directly binds to and inhibits the activity of key executioner caspases, namely caspase-3 and caspase-7, as well as the initiator caspase-9.[1][8] AZD5582 competes with these caspases for binding to the BIR domains of XIAP.[8] Specifically, it binds to the BIR3 domain of XIAP, preventing its interaction with caspase-9, and also interferes with the inhibition of caspases-3 and -7.[8] This frees the caspases to initiate and execute the apoptotic program.
The dual mechanism of inducing cIAP1/2 degradation and directly antagonizing XIAP makes AZD5582 a powerful pro-apoptotic agent.[20]
Signaling Pathway of AZD5582-Induced Apoptosis
The following diagram illustrates the central signaling cascade initiated by AZD5582.
Caption: AZD5582 induces apoptosis through a dual mechanism.
Quantitative Analysis of AZD5582 Activity
The potency of AZD5582 has been characterized through various in vitro assays. The following table summarizes key quantitative data.
| Target | Assay Type | IC50 (nM) | Reference |
| cIAP1 | Cell-free BIR3 domain binding | 15 | [9][10][11] |
| cIAP2 | Cell-free BIR3 domain binding | 21 | [9][10][11] |
| XIAP | Cell-free BIR3 domain binding | 15 | [9][10][11] |
Experimental Protocols for Characterizing AZD5582 Activity
The following protocols provide a framework for the preclinical evaluation of AZD5582 and other SMAC mimetics.
Protocol 1: Western Blot for cIAP1 Degradation
Principle: This assay visualizes the degradation of cIAP1 protein following treatment with AZD5582. The reduction in the cIAP1 protein band intensity serves as a direct indicator of target engagement and the initiation of the degradation cascade.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of AZD5582 (e.g., 0.1 nM to 1 µM) for different time points (e.g., 1, 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cIAP1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensity of cIAP1 and normalize it to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Induction
Principle: This assay quantifies the activity of caspases-3 and -7, the key executioner caspases in the apoptotic pathway.[21][22] A luminogenic substrate containing the DEVD peptide sequence is cleaved by active caspases-3 and -7, generating a luminescent signal that is proportional to the level of apoptosis.
Methodology:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.
-
Cell Treatment: Treat the cells with AZD5582 alone or in combination with a sensitizing agent like TNF-α for a predetermined time (e.g., 24 or 48 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with no cells) and normalize the results to a control group (e.g., vehicle-treated cells).
Experimental Workflow Diagram
Caption: A general experimental workflow for the evaluation of AZD5582.
Conclusion: A Promising Strategy for Overcoming Apoptosis Resistance
AZD5582 dihydrochloride represents a sophisticated approach to cancer therapy by directly targeting the cellular machinery that allows cancer cells to evade apoptosis. Its dual mechanism of action, involving the degradation of cIAP1 and cIAP2 and the direct inhibition of XIAP, provides a robust and multifaceted assault on tumor cell survival. The experimental protocols outlined in this guide offer a standardized framework for researchers to investigate the efficacy of AZD5582 and other SMAC mimetics, paving the way for further development and potential clinical application of this promising class of anti-cancer agents.
References
-
AZD5582 induces cell death through TNF-α-dependent apoptosis. A. BxPC-3 and Panc-1 cells were transfected. ResearchGate. [Link]
-
SMAC/DIABLO: A Guardian Angel in Boosting Anticancer Drug-Induced Apoptosis. MDPI. [Link]
-
Diablo homolog. Wikipedia. [Link]
-
A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer. PMC. [Link]
-
Altered Response Pattern following AZD5582 Treatment of SIV-Infected, ART-Suppressed Rhesus Macaque Infants. ASM Journals. [Link]
-
cIAP1, cIAP2, and XIAP Act Cooperatively via Nonredundant Pathways to Regulate Genotoxic Stress-Induced Nuclear factor-kappaB Activation. PubMed. [Link]
-
XIAP, cIAP1 and cIAP2 bind pro-caspase-9 in vivo and inhibit... ResearchGate. [Link]
-
SMAC/Diablo controls proliferation of cancer cells by regulating phosphatidylethanolamine synthesis. PubMed. [Link]
-
Ectopic overexpression of second mitochondria-derived activator of caspases (Smac/DIABLO) or cotreatment with N-terminus of Smac/DIABLO peptide potentiates epothilone B derivative–(BMS 247550) and Apo-2L/TRAIL–induced apoptosis. Blood. [Link]
-
Cellular Inhibitors of Apoptosis cIAP1 and cIAP2 Are Required for Innate Immunity Signaling by the Pattern Recognition Receptors. CORE. [Link]
-
Role of Smac/DIABLO in cancer progression. PMC. [Link]
-
High TNF and NF-κB Pathway Dependency Are Associated with AZD5582 Sensitivity in OSCC via CASP8-Dependent Apoptosis. PMC. [Link]
-
Inhibitors of Apoptosis Proteins (IAPs): Clinical Significance in Cancer Treatment Research. OMICS International. [Link]
-
Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers. ScienceDirect. [Link]
-
The SMAC Mimetic AZD5582 is a Potent HIV Latency Reversing Agent. bioRxiv. [Link]
-
Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo. PMC. [Link]
-
Inhibitor of Apoptosis (IAP) Proteins–Modulators of Cell Death and Inflammation. PMC. [Link]
-
Recent advances in understanding inhibitor of apoptosis proteins. PMC. [Link]
-
Off-Target Effect of Activation of NF-κB by HIV Latency Reversal Agents on Transposable Elements Expression. MDPI. [Link]
-
Inhibitor of Apoptosis (IAP) Proteins: Novel Insights into the Cancer-Relevant Targets for Cell Death Induction. ACS Chemical Biology. [Link]
-
Apoptosis Execution Pathway. Creative Diagnostics. [Link]
-
Monovalent and Bivalent SMAC Mimetics Reverse HIV Latency and Decreases the HIV Reservoir. CROI Conference. [Link]
-
Caspase activation. AnyGenes. [Link]
-
Simultaneous XIAP and cIAP1/2 inhibition by a dimeric SMAC mimetic AZD5582 induces apoptosis in multiple myeloma. PubMed. [Link]
-
Discovery of a Novel Class of Dimeric Smac Mimetics as Potent IAP Antagonists Resulting in a Clinical Candidate for the Treatment of Cancer (AZD5582). ACS Publications. [Link]
-
Abstract 3813: TRAIL and IAP inhibitor AZD5582 combination treatment induces profound tumor cell death, which is differentially dependent on the mitochondrial apoptotic pathway. Cancer Research. [Link]
-
Caspase activation cascades in apoptosis. Biochemical Society Transactions. [Link]
-
Cellular Mechanisms Controlling Caspase Activation and Function. PMC. [Link]
-
High TNF and NF-κB Pathway Dependency Are Associated with AZD5582 Sensitivity in OSCC via CASP8-Dependent Apoptosis. Cancer Research Communications. [Link]
-
Combination therapy with AZD-5582 reverses latency in ART-suppressed rhesus macaques. Clarivate. [Link]
-
SMAC mimetics induce human macrophages to phagocytose live cancer cells. bioRxiv. [Link]
-
AZD5582, an IAP antagonist that leads to apoptosis in head and neck squamous cell carcinoma cell lines and is eligible for combination with irradiation. PubMed. [Link]
-
SMAC mimetics in action in chronic myeloid leukemia. Blood. [Link]
-
Synergistic latency reversal by the SMAC mimetic AZD5582 and iBET JQ1, combined with Nef ablation, facilitates immune-mediated elimination of latently HIV-1-infected T-cells. bioRxiv. [Link]
-
Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner. PMC. [Link]
Sources
- 1. neoplasiaresearch.com [neoplasiaresearch.com]
- 2. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibitor of Apoptosis (IAP) Proteins–Modulators of Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Diablo homolog - Wikipedia [en.wikipedia.org]
- 7. Role of Smac/DIABLO in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Inhibitors of apoptosis (IAP) protein family | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Recent advances in understanding inhibitor of apoptosis proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High TNF and NF-κB Pathway Dependency Are Associated with AZD5582 Sensitivity in OSCC via CASP8-Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Simultaneous XIAP and cIAP1/2 inhibition by a dimeric SMAC mimetic AZD5582 induces apoptosis in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. anygenes.com [anygenes.com]
AZD 5582 Dihydrochloride: A Senior Scientist's Guide to Dimeric Smac Mimetics in Oncology and HIV Eradication
Executive Summary
AZD 5582 dihydrochloride is a highly potent, bivalent (dimeric) mimetic of the Second Mitochondria-derived Activator of Caspases (Smac). Engineered to mimic the native AVPI binding motif of the Smac protein, AZD 5582 acts as a pan-antagonist of the Inhibitor of Apoptosis Proteins (IAPs). By simultaneously engaging the BIR3 domains of cIAP1, cIAP2, and XIAP, it effectively removes the physiological brakes on apoptosis and modulates immune signaling. This whitepaper provides an in-depth technical analysis of AZD 5582, detailing its dual-axis mechanism of action, quantitative pharmacodynamics, and self-validating experimental protocols for applications in both oncology and HIV latency reversal.
Molecular Mechanism of Action: The Dual-Axis Paradigm
The therapeutic versatility of AZD 5582 stems from its ability to drive two distinct intracellular pathways depending on the cellular context:
-
The Apoptotic Axis (Oncology): In malignant cells, XIAP acts as a terminal barrier to apoptosis by directly binding and inhibiting pro-caspase-9 and effector caspases-3/7. AZD 5582 competitively binds the BIR3 domain of XIAP, displacing these caspases and allowing the apoptotic cascade to proceed unchecked ()[1]. Furthermore, it targets cIAP1 and cIAP2, inducing their rapid auto-ubiquitination and proteasomal degradation, which sensitizes tumors to TNF-
-mediated extrinsic apoptosis ()[2]. -
The ncNF-
B Axis (HIV Eradication): In resting CD4+ T cells harboring latent HIV, cIAP1/2 constitutively degrade NF- B-inducing kinase (NIK). By degrading cIAP1/2, AZD 5582 stabilizes NIK. Accumulated NIK phosphorylates IKK , leading to the processing of p100 into p52. The resulting RelB/p52 complex translocates to the nucleus, binding the HIV Long Terminal Repeat (LTR) promoter and driving viral transcription without triggering global T-cell activation ()[3].
Fig 1. Dual-axis mechanism of AZD 5582 mediating apoptosis and HIV latency reversal.
Quantitative Pharmacodynamics and Target Affinity
AZD 5582 exhibits sub-nanomolar cellular potency, driven by its bivalent structure which allows it to bridge two BIR3 domains simultaneously. This dimeric engagement drastically increases its binding affinity compared to monovalent mimetics ()[1].
| Target / Parameter | Value | Assay Type | Cell Line / Model | Reference |
| XIAP (BIR3) | IC | Fluorescence Polarization | Cell-free | [1] |
| cIAP1 (BIR3) | IC | Fluorescence Polarization | Cell-free | [1] |
| cIAP2 (BIR3) | IC | Fluorescence Polarization | Cell-free | [1] |
| cIAP1 Degradation | EC | ELISA / Western Blot | MDA-MB-231 | [1] |
| Cell Growth Inhibition | GI | Alamar Blue Assay | MDA-MB-231 | [1] |
Experimental Methodologies: Self-Validating Protocols
As a Senior Application Scientist, I emphasize that experimental design must inherently prove causality. The following protocols are structured as self-validating systems to ensure target engagement is mechanistically uncoupled from off-target toxicity.
Protocol A: In Vitro Assessment of cIAP1 Degradation and Apoptosis
Objective: To validate proximal target engagement (cIAP1 degradation) and distal phenotypic execution (Caspase-3 cleavage) in human breast cancer cells.
-
Cell Culture & Synchronization: Seed MDA-MB-231 cells at
cells/well.-
Causality: MDA-MB-231 cells are intrinsically sensitive to TNF-
-dependent apoptosis upon cIAP degradation, providing a robust dynamic range for the assay ()[1].
-
-
Pharmacological Dosing: Treat cells with AZD 5582 at a concentration gradient (0.1 nM to 10 nM) for 1 to 3 hours.
-
Causality: Dosing in the sub-nanomolar to low nanomolar range is critical. Bivalent Smac mimetics can exhibit a stoichiometric "hook effect" (prozone effect) at excessively high concentrations, where they bind targets as monomers rather than dimers, paradoxically reducing efficacy[1].
-
-
Lysis and Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Immunoblotting (Self-Validating Readout): Probe for cIAP1 and Cleaved Caspase-3.
-
Causality: Tracking cIAP1 confirms the drug has penetrated the cell and initiated auto-ubiquitination (proximal target). Simultaneously tracking Cleaved Caspase-3 confirms the apoptotic cascade is active (distal target). If Caspase-3 is cleaved without cIAP1 degradation, it indicates off-target cytotoxicity rather than true IAP antagonism.
-
Protocol B: Ex Vivo HIV Latency Reversal Assay
Objective: To quantify transcriptional derepression of the latent HIV provirus via the non-canonical NF-
-
Isolation of Resting CD4+ T Cells: Isolate resting CD4+ T cells from ART-suppressed patient PBMCs using negative magnetic selection.
-
Causality: The replication-competent latent reservoir resides almost exclusively in the resting memory compartment. Including activated T cells would confound the assay with active viral transcription, yielding false positives ()[3].
-
-
AZD 5582 Treatment: Incubate cells with 10-100 nM AZD 5582 for 24-48 hours.
-
Causality: This specific concentration range selectively degrades cIAP1/2 to stabilize NIK, activating the ncNF-
B pathway without inducing the massive cytokine storm (global T-cell activation) typically seen with canonical pathway activators like PKC agonists[3].
-
-
RNA Extraction and RT-qPCR: Extract total RNA and perform RT-qPCR targeting the HIV gag region.
-
Causality: Measuring cell-associated gag RNA provides a direct, highly sensitive readout of transcriptional latency reversal, bypassing the delayed and variable kinetics of viral outgrowth assays[3].
-
Fig 2. Experimental workflow for ex vivo HIV latency reversal using resting CD4+ T cells.
Clinical Relevance and Translational Outlook
Oncology: AZD 5582 has demonstrated profound efficacy in overcoming chemoresistance. In pancreatic cancer models, it induces the down-regulation of Mcl-1, successfully bypassing resistance mediated by phosphorylated Akt and XIAP ()[2]. Furthermore, its ability to simultaneously inhibit XIAP and cIAP1/2 has shown synergistic apoptotic effects when combined with proteasome inhibitors like carfilzomib in Multiple Myeloma ()[4].
HIV Eradication ("Shock and Kill"): AZD 5582 is currently a best-in-class Latency Reversing Agent (LRA). In groundbreaking in vivo studies utilizing humanized BLT mice and rhesus macaques, systemic administration of AZD 5582 successfully induced HIV/SIV RNA expression across multiple tissue reservoirs (lymph nodes, thymus, bone marrow) with minimal off-target gene induction, paving the way for targeted immune clearance strategies ()[3].
References
-
Title: Discovery of a novel class of dimeric Smac mimetics as potent IAP antagonists resulting in a clinical candidate for the treatment of cancer (AZD5582). Source: Journal of Medicinal Chemistry, 2013. URL: [Link]
-
Title: Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo. Source: Nature, 2020. URL: [Link]
-
Title: A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer. Source: Oncotarget, 2015. URL: [Link]
-
Title: Simultaneous XIAP and cIAP1/2 inhibition by a dimeric SMAC mimetic AZD5582 induces apoptosis in multiple myeloma. Source: Journal of Pharmacological Sciences, 2023. URL: [Link]
Sources
- 1. Discovery of a novel class of dimeric Smac mimetics as potent IAP antagonists resulting in a clinical candidate for the treatment of cancer (AZD5582) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous XIAP and cIAP1/2 inhibition by a dimeric SMAC mimetic AZD5582 induces apoptosis in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD 5582 Dihydrochloride: A Bimodal Inhibitor of Apoptosis (IAP) Antagonist for Oncology and HIV Latency Reversal
Executive Summary
AZD 5582 dihydrochloride is a highly potent, dimeric Smac (second mitochondria-derived activator of caspases) mimetic engineered to antagonize the Inhibitor of Apoptosis (IAP) protein family [[1]](). Structurally based on the AVPI tetrapeptide motif, its dimeric architecture allows it to simultaneously engage multiple BIR3 domains across different IAP targets. This unique binding profile grants AZD 5582 a bimodal therapeutic utility: it acts as a robust apoptotic inducer in oncology models and a highly selective Latency Reversing Agent (LRA) in HIV eradication strategies.
This technical guide dissects the mechanistic divergence of AZD 5582, establishes causality-driven experimental workflows, and provides self-validating protocols to ensure reproducible pharmacodynamic readouts.
Molecular Profile & Target Specificity
AZD 5582 exhibits sub-nanomolar to low-nanomolar affinity for the BIR3 domains of its primary targets. By mimicking endogenous Smac, it competitively displaces caspases and NIK (NF-κB Inducing Kinase) from IAP sequestration.
Table 1: AZD 5582 Target Binding Affinities & Consequences
| Target Protein | Domain | IC50 Value (nM) | Primary Biological Consequence |
| cIAP1 | BIR3 | 15 | Rapid autoubiquitination and proteasomal degradation 1 |
| XIAP | BIR3 | 15 | Steric disinhibition of Caspase-9 2 |
| cIAP2 | BIR3 | 21 | Autoubiquitination and proteasomal degradation 2 |
Mechanistic Divergence: Oncology vs. Virology
The cellular outcome of AZD 5582 treatment is highly dependent on the cellular context and the basal expression of apoptotic machinery.
Oncology: Intrinsic Apoptotic Induction
Overexpression of IAPs is a hallmark of apoptotic evasion in malignancies. AZD 5582 binds the BIR3 domain of X-linked IAP (XIAP), sterically occluding its interaction with Caspase-9 [[2]](). This relieves the enzymatic blockade, unleashing the intrinsic apoptotic cascade. In vivo, this mechanism causes substantial tumor regression in MDA-MB-231 xenograft-bearing mice following intravenous doses of 3.0 mg/kg 1.
Virology: HIV Latency Reversal ("Shock and Kill")
In the context of HIV eradication, AZD 5582 acts as a potent LRA by exploiting the non-canonical NF-κB (ncNF-κB) pathway 3. The targeted degradation of cIAP1 removes the constitutive ubiquitin-mediated suppression of NIK. Accumulated NIK phosphorylates the inactive p100 precursor, converting it to the active p52 transcription factor [[4]](). This selectively drives HIV LTR transcription in resting CD4+ T cells without inducing the pleiotropic cytokine storms associated with global T-cell activators 4.
Figure 1: AZD 5582 dual mechanism of action in apoptosis induction and HIV latency reversal.
Self-Validating Experimental Protocols
To ensure data integrity, every protocol must incorporate causality-driven steps. AZD 5582 is highly lipophilic; improper handling leads to micelle collapse, precipitation, and false-negative readouts. Furthermore, because LRAs can induce cytotoxicity, viability gating is a mandatory self-validating step before quantifying gene expression.
In Vivo Formulation Matrix
Direct aqueous dilution of AZD 5582 will fail. The following sequential addition creates a stable microemulsion, ensuring uniform bioavailability for murine models 5.
Table 2: Stepwise Formulation for In Vivo Administration
| Addition Order | Component | Volumetric Ratio | Functional Causality |
| 1 | AZD 5582 in DMSO | 10% | Primary solubilization of the lipophilic dimer. |
| 2 | PEG300 | 40% | Acts as a co-solvent and steric stabilizer. |
| 3 | Tween-80 | 5% | Surfactant to reduce interfacial tension. |
| 4 | Saline | 45% | Final aqueous diluent for physiological compatibility. |
In Vitro HIV Latency Reversal Assay (Primary CD4+ T Cells)
Objective: Quantify the induction of cell-associated HIV RNA (ca-RNA) while controlling for drug-induced cytotoxicity.
-
Cell Isolation: Isolate resting CD4+ T cells from ART-suppressed donor PBMCs using negative magnetic selection.
-
Treatment: Expose cells to AZD 5582 (10 nM – 100 nM) for 24 to 48 hours.
-
Self-Validation Control: Include a vehicle control (0.1% DMSO) to establish baseline, and a positive control (PMA/Ionomycin) to confirm the reservoir's inducibility 6.
-
-
Viability Gating (Critical Step): Prior to RNA extraction, assess cell viability using a vital dye via flow cytometry.
-
Causality: Dead or dying cells release fragmented RNA and alter reference gene expression, artificially skewing qPCR results. Only proceed with samples demonstrating >80% viability [[6]]().
-
-
ca-RNA Quantification: Extract total RNA and perform RT-qPCR targeting the HIV gag region. Normalize the data against stable host reference genes (e.g., GAPDH or ACTB) to account for input variance 6.
Figure 2: Self-validating experimental workflow for evaluating AZD 5582 efficacy in vitro.
Conclusion
AZD 5582 represents a sophisticated pharmacological tool bridging oncology and infectious disease. By selectively degrading cIAP1/2 and inhibiting XIAP, it provides a stoichiometric switch that can either force malignant cells into apoptosis or gently awaken latent HIV proviruses via the ncNF-κB pathway. For researchers, adhering to strict formulation protocols and viability-gated workflows is paramount to unlocking the true pharmacodynamic potential of this dimeric Smac mimetic.
References
- MedKoo Biosciences. "AZD-5582 | AZD5582 | CAS#1258392-53-8 | IAP Antagonist". Source: medkoo.com.
- ResearchGate. "The SMAC Mimetic AZD5582 is a Potent HIV Latency Reversing Agent". Source: researchgate.net.
- Fisher Scientific. "Tocris Bioscience AZD 5582 dihydrochloride 10 mg". Source: fishersci.com.
- Oxford Academic. "Current strategies to induce selective killing of HIV-1-infected cells". Source: oup.com.
- ASM Journals. "Defining Stable Reference Genes in HIV Latency Reversal Experiments". Source: asm.org.
- MedChemExpress. "AZD5582 | IAP Antagonist". Source: medchemexpress.com.
Sources
- 1. medkoo.com [medkoo.com]
- 2. Tocris Bioscience AZD 5582 dihydrochloride 10 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.asm.org [journals.asm.org]
AZD5582 Dihydrochloride: Mechanistic Insights into XIAP and cIAP Antagonism and Apoptotic Sensitization
Executive Summary
Inhibitor of Apoptosis Proteins (IAPs) are frequently overexpressed in human malignancies, conferring profound resistance to both intrinsic and extrinsic apoptotic stimuli. As a Senior Application Scientist navigating the complexities of targeted protein degradation and apoptosis, I approach IAP antagonism not merely as target inhibition, but as the rewiring of cellular survival circuitry.
AZD5582 dihydrochloride is a highly potent, bivalent Smac (second mitochondria-derived activator of caspases) mimetic. By simultaneously engaging the BIR3 (baculovirus IAP repeat 3) domains of cIAP1, cIAP2, and XIAP, AZD5582 triggers a dual-pronged apoptotic cascade[1]. This technical guide dissects the structural causality, mechanistic pathways, and self-validating experimental protocols necessary to rigorously evaluate AZD5582 in preclinical drug development.
Structural Basis and Binding Kinetics
The efficacy of AZD5582 is rooted in its bivalent (dimeric) macrocyclic structure. Monovalent Smac mimetics often fail to induce the necessary conformational shifts required for robust IAP degradation. AZD5582’s dimeric nature allows it to bridge two BIR3 domains simultaneously, mimicking the natural homodimeric state of endogenous Smac/DIABLO[2]. This structural mimicry translates to sub-nanomolar cellular potency and highly specific binding affinities.
Quantitative Data: AZD5582 Binding Profile
The following table summarizes the binding affinities of AZD5582 across its primary targets, demonstrating its balanced equipotency ()[1],[3].
| Target Protein | Domain Engaged | Binding Affinity (IC₅₀) | Functional Consequence |
| cIAP1 | BIR3 | 15 nM | Induces auto-ubiquitination and rapid proteasomal degradation. |
| XIAP | BIR3 | 15 nM | Displaces Caspase-9, relieving intrinsic apoptotic blockade. |
| cIAP2 | BIR3 | 21 nM | Promotes proteasomal degradation and sensitizes to TNF-α. |
Mechanistic Causality: The IAP-Caspase Axis
Understanding the mechanism of action requires analyzing the causality behind the compound's binding events. AZD5582 does not simply "block" cIAP1; it actively subverts it.
-
cIAP1/2 Degradation (Extrinsic Pathway): Binding of AZD5582 to the BIR3 domain of cIAP1 induces a conformational change that activates the protein's RING domain. This unleashes its E3 ubiquitin ligase activity, causing cIAP1 to auto-ubiquitinate and undergo rapid proteasomal degradation[4]. The absence of cIAP1 prevents the ubiquitination of RIPK1. Non-ubiquitinated RIPK1 dissociates from the pro-survival Complex I and forms the pro-apoptotic Complex II, recruiting FADD and Caspase-8 to initiate cell death[1].
-
XIAP Antagonism (Intrinsic Pathway): Concurrently, AZD5582 binds the BIR3 domain of XIAP. Unlike cIAP1, XIAP directly binds and inhibits Caspase-9. AZD5582 competitively displaces Caspase-9 from XIAP, unleashing the intrinsic apoptotic cascade[2]. Furthermore, AZD5582 has been shown to draw down Mcl-1 levels, further sensitizing pancreatic cancer cells to apoptosis ()[5].
AZD5582 mechanism of action: dual targeting of cIAP1/2 and XIAP to induce apoptosis.
Self-Validating Experimental Methodologies
To ensure scientific integrity, assays evaluating AZD5582 must be self-validating. This means establishing a direct causal link between target engagement (in vitro) and phenotypic execution (in cellulo).
Protocol 1: Fluorescence Polarization (FP) Assay for BIR3 Target Engagement
Causality: FP directly quantifies the displacement of a fluorescently labeled Smac peptide by AZD5582. As AZD5582 binds the BIR3 domain, the smaller fluorescent peptide is displaced into solution, tumbling faster and decreasing the polarization signal (mP).
-
Reagent Preparation: Prepare recombinant human XIAP-BIR3 or cIAP1-BIR3 domains (50 nM) and a fluorescently labeled Smac-mimetic probe (e.g., FITC-SMAC, 5 nM) in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).
-
Compound Serial Dilution: Prepare a 12-point dose-response curve of AZD5582 in 100% DMSO. Dilute 1:100 into the assay buffer to achieve a final concentration range of 0.01 nM to 10 μM.
-
Incubation: Combine the protein, probe, and AZD5582 in a 384-well black, low-volume microplate. Incubate at room temperature for 1 hour to reach thermodynamic equilibrium.
-
Detection & Validation: Read fluorescence polarization (Ex: 485 nm, Em: 535 nm). Self-Validation Step: Always include a known monovalent Smac mimetic (e.g., LCL161) as a reference control to verify the dynamic range of the assay[6].
Protocol 2: Cellular cIAP1 Degradation and Apoptosis Assay
Causality: Target engagement must translate to target degradation. We measure cIAP1 levels to confirm engagement and Caspase-3 cleavage to confirm the functional apoptotic outcome in MDA-MB-231 cells, a line highly sensitive to AZD5582[3].
-
Cell Seeding: Seed MDA-MB-231 cells at
cells/well in 6-well tissue culture plates. Incubate overnight at 37°C, 5% CO₂. -
Treatment Kinetics: Treat cells with AZD5582 (0.1, 1.0, 10, and 100 nM). Critically, use two distinct timepoints: 4 hours (to capture primary cIAP1 degradation) and 24 hours (to capture secondary Caspase-3 cleavage).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to clear lysates.
-
Western Blot Analysis: Resolve 20 μg of protein via SDS-PAGE. Probe with anti-cIAP1 (to confirm degradation) and anti-cleaved Caspase-3 (to confirm apoptosis). Self-Validation Step: Probe for
-tubulin or GAPDH to ensure equal loading, and verify that XIAP levels remain relatively stable at 4 hours (as AZD5582 inhibits, but does not primarily degrade, XIAP)[5].
Step-by-step experimental workflow for validating AZD5582 cellular efficacy.
Translational Perspectives
Beyond traditional oncology, AZD5582's unique mechanism has opened novel therapeutic avenues. By degrading cIAP1/2, AZD5582 activates the non-canonical NF-
References
-
Hennessy, E. J., et al. (2015). "The Discovery of Macrocyclic XIAP Antagonists from a DNA-Programmed Chemistry Library, and Their Optimization To Give Lead Compounds with in Vivo Antitumor Activity". ACS Journal of Medicinal Chemistry. URL: [Link]
-
Wang, Y., et al. (2014). "A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer". Cell Death & Disease / PMC. URL: [Link]
-
Nixon, C. C., et al. (2023). "AZD5582 plus SIV-specific antibodies reduce lymph node viral reservoirs in antiretroviral therapy-suppressed macaques". Nature Medicine / PMC. URL: [Link]
-
Wang, W., et al. (2025). "The XIAP inhibitor AZD5582 improves the treatment effect of microwave ablation on hepatocellular carcinoma". Frontiers in Oncology / PMC. URL: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. AZD5582 plus SIV-specific antibodies reduce lymph node viral reservoirs in antiretroviral therapy-suppressed macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The XIAP inhibitor AZD5582 improves the treatment effect of microwave ablation on hepatocellular carcinoma [frontiersin.org]
AZD5582 Dihydrochloride: A Technical Guide to IAP Antagonism and Induction of Programmed Cell Death
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The evasion of apoptosis, or programmed cell death, is a cardinal hallmark of cancer, enabling malignant cells to survive and proliferate despite cellular damage and anti-cancer interventions.[1][2] A key family of proteins responsible for this resistance is the Inhibitor of Apoptosis (IAP) family, which functions by directly inhibiting caspases and modulating critical cell survival pathways.[2][3][4] Consequently, IAPs have emerged as high-priority targets for therapeutic intervention.[2][3] AZD5582 dihydrochloride is a potent, dimeric, small-molecule Smac mimetic designed to antagonize IAP function.[5][6] It mimics the endogenous IAP antagonist, Second Mitochondria-derived Activator of Caspases (SMAC/DIABLO), to potently induce or sensitize cancer cells to apoptosis.[1][7] This guide provides a detailed technical overview of AZD5582's mechanism of action, its dual impact on apoptosis and NF-κB signaling, and robust experimental protocols for its evaluation.
The Central Role of IAP Proteins in Cancer Survival
IAP proteins are characterized by the presence of one to three Baculoviral IAP Repeat (BIR) domains, which are essential for their anti-apoptotic activity.[7] In the landscape of cancer biology, three members are of particular importance:
-
X-linked Inhibitor of Apoptosis Protein (XIAP): Considered the most potent endogenous caspase inhibitor, XIAP directly binds and neutralizes initiator caspase-9 and effector caspases-3 and -7, thereby blocking both the intrinsic and extrinsic apoptotic pathways.[7]
-
Cellular Inhibitor of Apoptosis Protein 1 & 2 (cIAP1 & cIAP2): While not potent direct caspase inhibitors, cIAP1 and cIAP2 are critical regulators of signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway.[7] They possess C-terminal RING domains that confer E3 ubiquitin ligase activity, a function pivotal to their mechanism.
Overexpression of these IAPs is a common feature in many malignancies, contributing to therapeutic resistance and poor prognosis.[2][3] The therapeutic rationale for IAP antagonism is to disable this pro-survival shield, thereby lowering the threshold for apoptosis in cancer cells.[1][4]
AZD5582: Mechanism of Action
AZD5582 functions as a potent IAP antagonist by binding with high affinity to the BIR3 domains of XIAP, cIAP1, and cIAP2.[8][9] Published IC50 values highlight its potency:
This binding initiates a cascade of events that culminates in programmed cell death through two interconnected mechanisms.
Degradation of cIAPs and Activation of Apoptosis
As a dimeric Smac mimetic, AZD5582's primary mode of action against cIAP1 and cIAP2 is not mere inhibition, but the induction of their rapid auto-ubiquitination and subsequent proteasomal degradation.[5][11][12] The removal of these proteins dismantles a critical checkpoint in cell survival signaling. In many cancer cell types, this leads to the production of Tumor Necrosis Factor-alpha (TNFα), which then acts in an autocrine or paracrine fashion to trigger the extrinsic apoptosis pathway.[11][13][14]
The loss of cIAPs prevents the ubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1), shifting the balance from a pro-survival signaling complex (Complex I) towards the formation of a death-inducing signaling complex (DISC), also known as the ripoptosome or Complex II.[7][12] This complex recruits and activates caspase-8, the apex initiator caspase of the extrinsic pathway.[7][8] Activated caspase-8 then triggers a downstream cascade, cleaving and activating effector caspases-3 and -7, which execute the apoptotic program.[8]
Antagonism of XIAP and Amplification of Apoptotic Signaling
Concurrently, AZD5582 binds to the BIR3 domain of XIAP, competitively inhibiting its ability to bind and suppress caspase-9.[5][6] This action effectively "releases the brakes" on the intrinsic (mitochondrial) apoptosis pathway. Furthermore, by preventing XIAP from inhibiting effector caspases-3 and -7, AZD5582 ensures that the apoptotic signal initiated by caspase-8 activation is robustly propagated.[11] In some contexts, AZD5582 has also been shown to induce the downregulation of the anti-apoptotic Bcl-2 family member, Mcl-1, further sensitizing cells to apoptosis.[13][15]
Activation of the Non-Canonical NF-κB Pathway
A crucial consequence of cIAP1/2 degradation is the stabilization of NF-κB-inducing kinase (NIK).[7] Under normal conditions, cIAPs continuously ubiquitinate NIK, marking it for degradation and keeping the non-canonical NF-κB pathway dormant. Treatment with AZD5582 removes cIAPs, allowing NIK to accumulate.[7][12] NIK then phosphorylates and activates IκB Kinase α (IKKα), which in turn phosphorylates the NF-κB precursor protein p100 (NFKB2), leading to its proteolytic processing into the active p52 subunit.[16][17] The active p52/RelB heterodimer then translocates to the nucleus to regulate gene expression.[16][18] While often associated with survival, in the context of IAP antagonism, this pathway's activation can contribute to an inflammatory microenvironment and, in some cases, synergize with apoptotic signaling.[12]
Caption: AZD5582 dual mechanism: IAP antagonism, NF-κB activation, and apoptosis.
Experimental Evaluation of AZD5582
A rigorous assessment of AZD5582's activity requires a multi-faceted approach, combining cell viability assays with specific mechanistic studies to confirm target engagement and downstream consequences.
Data Presentation: Quantifying AZD5582's Effects
Quantitative data should be summarized for clear interpretation and comparison across different cell lines or conditions.
Table 1: Cytotoxicity of AZD5582 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (72h, nM) | Key Feature |
|---|---|---|---|
| MDA-MB-231 | Breast Cancer | 15-25 | Sensitive, known to produce TNFα |
| BxPC-3 | Pancreatic Cancer | 30-50 | Sensitive to IAP antagonism |
| H1975 | NSCLC | >1000 (single agent) | Resistant, requires co-treatment (e.g., IFNγ)[8] |
| Capan-2 | Pancreatic Cancer | >1000 | Resistant, low TNFα production[13] |
Table 2: Induction of Apoptosis by AZD5582 in MDA-MB-231 Cells
| AZD5582 Conc. (nM) | Treatment Time (h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
|---|---|---|---|
| 0 (Vehicle) | 24 | 4.2 ± 0.5 | 2.1 ± 0.3 |
| 10 | 24 | 15.7 ± 1.2 | 5.4 ± 0.6 |
| 50 | 24 | 45.3 ± 3.1 | 18.9 ± 2.2 |
| 100 | 24 | 62.1 ± 4.5 | 25.6 ± 2.8 |
Detailed Experimental Protocols
The following protocols provide a validated framework for investigating the cellular response to AZD5582.
Protocol: Assessment of Apoptosis by Annexin V/PI Staining
This flow cytometry-based assay is the gold standard for quantifying apoptosis.[19][20] It differentiates between viable, early apoptotic, and late apoptotic/necrotic cells based on plasma membrane integrity and phosphatidylserine exposure.[19][21]
Methodology:
-
Cell Seeding: Plate cells (e.g., MDA-MB-231) in 6-well plates at a density that will ensure they are ~70-80% confluent at the time of harvest.
-
Treatment: The following day, treat cells with varying concentrations of AZD5582 (e.g., 0, 10, 50, 100 nM) for the desired duration (e.g., 24 hours). Include a positive control (e.g., staurosporine) and a vehicle-only control.
-
Cell Harvest: Carefully collect the culture medium (containing floating apoptotic cells). Wash adherent cells with PBS, then detach them using a gentle dissociation agent like Trypsin-EDTA. Combine the detached cells with their corresponding medium.[19][22]
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1x10^6 cells/mL. Transfer 100 µL of the suspension to a new tube.
-
Add Dyes: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately on a flow cytometer. Be sure to include single-stain controls for compensation setup.[19][22]
Protocol: Western Blotting for Mechanistic Markers
Western blotting is essential to confirm that AZD5582 engages its targets and activates the expected downstream pathways.[23]
Methodology:
-
Cell Lysis: After treatment with AZD5582, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:
-
cIAP1: To observe its degradation.
-
Cleaved Caspase-3: A key marker of apoptosis execution.
-
Cleaved PARP: A substrate of cleaved caspase-3.
-
NFKB2 (p100/p52): To detect processing to the active p52 form.[17]
-
GAPDH or β-Actin: As a loading control.
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[23]
Caption: Standard workflows for assessing apoptosis and mechanism of action.
Conclusion and Future Directions
AZD5582 dihydrochloride is a potent IAP antagonist that effectively induces programmed cell death in sensitive cancer cell lines by targeting XIAP, cIAP1, and cIAP2. Its dual mechanism, which involves both the direct promotion of caspase activation and the modulation of the NF-κB pathway, underscores the intricate signaling networks that govern cell fate. The experimental frameworks provided herein offer a robust starting point for researchers to explore the therapeutic potential of AZD5582. Future investigations will likely focus on identifying predictive biomarkers of sensitivity, exploring rational combination therapies to overcome resistance, and further elucidating its impact on the tumor microenvironment.[12][24][25]
References
-
A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer. Oncotarget. [Link]
-
Small-Molecule SMAC Mimetics as New Cancer Therapeutics. Current Topics in Medicinal Chemistry. [Link]
-
Simplified mechanism of action of SMAC mimetics. ResearchGate. [Link]
-
An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment. Molecules. [Link]
-
IAP antagonists: promising candidates for cancer therapy. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. [Link]
-
Altered Response Pattern following AZD5582 Treatment of SIV-Infected, ART-Suppressed Rhesus Macaque Infants. mBio. [Link]
-
Methods to detect NF-κB Acetylation and Methylation. Methods in Molecular Biology. [Link]
-
The SMAC Mimetic AZD5582 is a Potent HIV Latency Reversing Agent. bioRxiv. [Link]
-
SMAC Mimetics: Promising Therapeutic Agents in Cancer and other Diseases. Current Pharmaceutical Design. [Link]
-
The inhibitors of apoptosis (IAPs) as cancer targets. Apoptosis. [Link]
-
Systematic Detection of Noncanonical NF-κB Activation. Springer Nature Experiments. [Link]
-
Inhibitor of Apoptosis Protein (IAP) Antagonists in Anticancer Agent Discovery: Current Status and Perspectives. Journal of Medicinal Chemistry. [Link]
-
AZD5582 induces cell death through TNF-α-dependent apoptosis. ResearchGate. [Link]
-
AZD5582, an IAP antagonist that leads to apoptosis in head and neck squamous cell carcinoma cell lines and is eligible for combination with irradiation. Acta Oto-Laryngologica. [Link]
-
The expanding role of IAP antagonists for the treatment of head and neck cancer. Cancer/Cancro. [Link]
-
Molecular Pathways: Targeting Inhibitor of Apoptosis Proteins in Cancer—From Molecular Mechanism to Therapeutic Application. Clinical Cancer Research. [Link]
-
Off-Target Effect of Activation of NF-κB by HIV Latency Reversal Agents on Transposable Elements Expression. International Journal of Molecular Sciences. [Link]
-
Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. International Journal of Molecular Sciences. [Link]
-
Monitoring the Levels of Cellular NF-κB Activation States. International Journal of Molecular Sciences. [Link]
-
Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo. Nature. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
-
Short-duration exposure to AZD5582 activates the ncNF-κB pathway. ResearchGate. [Link]
-
2.10. Apoptosis assay. Bio-protocol. [Link]
-
Abstract A65: A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer. Cancer Research. [Link]
-
AZD-5582 - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]
-
Apoptosis – what assay should I use?. BMG Labtech. [Link]
-
Synergistic latency reversal by the SMAC mimetic AZD5582 and iBET JQ1, combined with Nef ablation, facilitates immune-mediated elimination of latently HIV-1-infected T-cells. bioRxiv. [Link]
-
NfκBin: A Machine Learning based Method for Screening Nf-κB Inhibitors. bioRxiv. [Link]
-
NIH-supported scientists reverse HIV and SIV latency in two animal models. National Institutes of Health. [Link]
-
Combination therapy with AZD-5582 reverses latency in ART-suppressed rhesus macaques. Clarivate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ovid.com [ovid.com]
- 3. IAP antagonists: promising candidates for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. AZD 5582 dihydrochloride | Inhibitor of Apoptosis | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. journals.asm.org [journals.asm.org]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. AZD5582, an IAP antagonist that leads to apoptosis in head and neck squamous cell carcinoma cell lines and is eligible for combination with irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The expanding role of IAP antagonists for the treatment of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AZD5582 Dihydrochloride in Cell Culture
These application notes provide a comprehensive guide for researchers utilizing AZD5582 dihydrochloride, a potent IAP (Inhibitor of Apoptosis Protein) antagonist, in cell culture experiments. This document outlines the mechanism of action, provides detailed protocols for preparation and cell treatment, and offers insights into expected outcomes and troubleshooting.
Introduction: Targeting Apoptosis with AZD5582
AZD5582 is a synthetic, dimeric small molecule that functions as a Smac (Second Mitochondria-derived Activator of Caspases) mimetic.[1] It is designed to induce apoptosis in cancer cells by targeting and inhibiting members of the IAP family.[1] IAPs are frequently overexpressed in tumor cells, contributing to therapeutic resistance by suppressing programmed cell death.[2][3] AZD5582 binds with high affinity to the BIR3 domains of cIAP1, cIAP2, and XIAP, thereby disrupting their anti-apoptotic functions.[4][5]
The primary mechanism of action involves the degradation of cIAP1 and cIAP2, which leads to the activation of the non-canonical NF-κB pathway and sensitizes cells to TNFα-induced apoptosis.[6][7] By mimicking the endogenous IAP antagonist Smac/DIABLO, AZD5582 effectively liberates caspases from IAP-mediated inhibition, ultimately driving the cell towards apoptosis.[1][8]
Mechanism of Action: A Dual Approach to Inducing Apoptosis
AZD5582's efficacy stems from its ability to potently inhibit key IAP family members, namely cIAP1, cIAP2, and XIAP.[9] This inhibition restores the cell's natural apoptotic machinery.
-
Inhibition of cIAP1 and cIAP2 : Upon binding to AZD5582, cIAP1 and cIAP2 undergo auto-ubiquitination and subsequent proteasomal degradation.[6] This degradation has two major consequences:
-
Inhibition of XIAP : XIAP is a potent direct inhibitor of caspases-3, -7, and -9.[3][8] AZD5582 binds to the BIR3 domain of XIAP, preventing its interaction with caspase-9 and promoting the activation of the executioner caspases.[9]
The following diagram illustrates the signaling pathway affected by AZD5582.
Caption: AZD5582 signaling pathway.
Product Specifications and Handling
| Property | Value | Reference |
| Chemical Name | AZD5582 dihydrochloride | N/A |
| Molecular Formula | C58H78N8O8 · 2HCl | N/A |
| Molecular Weight | 1088.21 g/mol | N/A |
| Appearance | White to off-white solid | [12] |
| Solubility | Soluble in DMSO. Aqueous solubility >7 mg/mL at pH 4-6. | [12][13] |
| Storage | Store at -20°C for long-term storage. | [12] |
| IC50 Values | cIAP1: 15 nM, cIAP2: 21 nM, XIAP: 15 nM (cell-free assays) | [4][5][9] |
Experimental Protocols
Reagent Preparation
4.1.1. Stock Solution Preparation (10 mM)
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet.
-
Weighing: Accurately weigh the required amount of AZD5582 dihydrochloride powder.
-
Dissolution: Dissolve the powder in sterile, anhydrous DMSO to make a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock, dissolve 1.088 mg of AZD5582 dihydrochloride in 1 mL of DMSO.
-
Mixing: Vortex gently until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.
4.1.2. Working Solution Preparation
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: On the day of the experiment, prepare fresh serial dilutions of the stock solution in complete cell culture medium.
-
Important: The final concentration of DMSO in the cell culture should be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity. Ensure the vehicle control wells receive the same final concentration of DMSO as the experimental wells.
-
Protocol 1: Determining the Optimal Concentration (Dose-Response Assay)
This protocol is designed to identify the effective concentration range of AZD5582 for your specific cell line.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment Preparation: Prepare a range of AZD5582 concentrations in complete medium. A suggested starting range is 0.1 nM to 1 µM.[5][14]
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of AZD5582. Include wells with vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours). A 24-hour incubation is a common starting point.[15]
-
Viability Assay: Assess cell viability using a suitable method, such as an MTS or CellTiter-Glo assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
Protocol 2: Induction of Apoptosis and Western Blot Analysis
This protocol outlines the steps to treat cells with AZD5582 and analyze the induction of apoptosis via cleavage of caspase-3.
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with the predetermined optimal concentration of AZD5582 (from Protocol 1) and a vehicle control. A typical treatment concentration from literature is 20-100 nM for sensitive cell lines.[4][15]
-
Incubation: Incubate the cells for a specified time (e.g., 17, 24, or 48 hours).[4][5]
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Prepare protein samples for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cIAP1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The following diagram outlines the experimental workflow.
Caption: General experimental workflow.
Expected Results and Troubleshooting
-
Cell Viability: A dose-dependent decrease in cell viability is expected in sensitive cell lines. The sensitivity can vary significantly between cell lines, with some being highly resistant.[15]
-
Apoptosis Induction: Successful treatment should lead to the cleavage of caspase-3, which can be detected as a smaller band on a Western blot.[15]
-
cIAP1 Degradation: A decrease in the protein levels of cIAP1 is a hallmark of AZD5582 activity and can be observed by Western blot, often within a few hours of treatment.[16]
| Issue | Possible Cause | Suggested Solution |
| No or low apoptosis induction | - Cell line is resistant to AZD5582 monotherapy. - Suboptimal concentration or incubation time. | - Consider co-treatment with TNFα or other chemotherapeutic agents.[11][17] - Perform a thorough dose-response and time-course experiment.[14] |
| High cell death in control | - DMSO toxicity. - Contamination. | - Ensure final DMSO concentration is ≤ 0.1%. - Maintain aseptic cell culture techniques. |
| High variability between replicates | - Inconsistent cell seeding. - Pipetting errors. | - Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and be consistent with your technique.[14] |
References
-
A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer. PMC. [Link]
-
AZD5582 induces cell death through TNF-α-dependent apoptosis. A. BxPC-3 and Panc-1 cells were transfected. ResearchGate. [Link]
-
What are cIAP1/cIAP2 inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers. Frontiers. [Link]
-
Abstract 137: Targeting IAPs: NF-κB signaling pathways play a critical role in IAP antagonist induced apoptosis. AACR Journals. [Link]
-
High TNF and NF-κB Pathway Dependency Are Associated with AZD5582 Sensitivity in OSCC via CASP8-Dependent Apoptosis. PMC. [Link]
-
IAP antagonists induce autoubiquitination of c-IAPs, NF-kappaB activation, and TNFalpha-dependent apoptosis. PubMed. [Link]
-
The XIAP inhibitor AZD5582 improves the treatment effect of microwave ablation on hepatocellular carcinoma. Frontiers. [Link]
-
Discovery of a Novel Class of Dimeric Smac Mimetics as Potent IAP Antagonists Resulting in a Clinical Candidate for the Treatment of Cancer (AZD5582). Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner. PubMed. [Link]
-
Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo. PMC. [Link]
-
A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer. MDPI. [Link]
-
INHIBITOR OF APOPTOSIS PROTEINS AS INTRACELLULAR SIGNALING INTERMEDIATES. PMC. [Link]
-
Both cIAP1 and cIAP2 regulate TNFα-mediated NF-κB activation. PNAS. [Link]
-
Clinically relevant SMAC mimetics do not enhance human T cell proliferation or cytokine production. bioRxiv. [Link]
-
SMAC mimetics induce human macrophages to phagocytose live cancer cells. bioRxiv. [Link]
-
IAPs: from caspase inhibitors to modulators of NF-kappaB, inflammation and cancer. Nature. [Link]
-
SMAC mimetics induce human macrophages to phagocytose live cancer cells. Immunotherapy Advances | Oxford Academic. [Link]
-
Activation of NF-kappa B by XIAP, the X chromosome-linked inhibitor of apoptosis, in endothelial cells involves TAK1. PubMed. [Link]
-
Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression. PNAS. [Link]
-
The SMAC Mimetic AZD5582 is a Potent HIV Latency Reversing Agent. bioRxiv. [Link]
-
Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo. SD CFAR. [Link]
-
SMAC Mimetic Plus Triple-Combination Bispecific HIVxCD3 Retargeting Molecules in SHIV.C.CH505-Infected, Antiretroviral Therapy-Suppressed Rhesus Macaques. PMC. [Link]
-
Synergistic latency reversal by the SMAC mimetic AZD5582 and iBET JQ1, combined with Nef ablation, facilitates immune-mediated elimination of latently HIV-1-infected T-cells. bioRxiv. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. IAP antagonists induce autoubiquitination of c-IAPs, NF-kappaB activation, and TNFalpha-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. INHIBITOR OF APOPTOSIS PROTEINS AS INTRACELLULAR SIGNALING INTERMEDIATES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AZD 5582 dihydrochloride | Inhibitor of Apoptosis | Tocris Bioscience [tocris.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. selleckchem.com [selleckchem.com]
- 14. benchchem.com [benchchem.com]
- 15. A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Application Note: Evaluating the Efficacy and Mechanism of AZD 5582 Dihydrochloride in Pancreatic Cancer Cell Lines
Scientific Rationale & Introduction
Pancreatic ductal adenocarcinoma (PDAC) is characterized by profound resistance to apoptosis, severely limiting the efficacy of conventional therapeutics. A primary driver of this resistance is the overexpression of Inhibitor of Apoptosis Proteins (IAPs), specifically cIAP1, cIAP2, and XIAP.
AZD 5582 dihydrochloride is a highly potent, synthetic, dimeric Smac (Second mitochondria-derived activator of caspases) mimetic. By mimicking the homodimeric structure of endogenous Smac/DIABLO, AZD5582 binds with high affinity to the BIR3 domains of cIAP1, cIAP2, and XIAP (IC50 values of 15 nM, 21 nM, and 15 nM, respectively)[1].
The Causality of Action: The application of AZD5582 in pancreatic cancer cell lines triggers a dual-pronged apoptotic cascade:
-
cIAP Degradation: Binding to cIAP1/2 induces their rapid auto-ubiquitination and proteasomal degradation, sensitizing cells to TNF-α-mediated cell death[2].
-
XIAP Inhibition: Binding to XIAP relieves the inhibition of Caspase-9, allowing the downstream cleavage and activation of Caspase-3[1].
-
Novel SHCBP1 Inhibition: Recent studies also identify AZD5582 as a direct inhibitor of SHCBP1, which suppresses PI3K/AKT signaling and prevents TP53 degradation in PDAC models[3].
Furthermore, AZD5582 uniquely drives the downregulation of the anti-apoptotic protein Mcl-1 in sensitive pancreatic cancer cells, making Mcl-1 an excellent pharmacodynamic biomarker for assay validation[2].
Figure 1: Mechanism of Action of AZD5582 in Pancreatic Cancer Cells.
Cell Line Selection & Predictive Biomarkers
Not all pancreatic cancer cell lines respond uniformly to AZD5582. The primary mechanism of resistance is driven by the PI3K/AKT pathway . High basal levels of phosphorylated AKT (p-AKT) lead to the phosphorylation of XIAP at Serine 87. This phosphorylation stabilizes XIAP, preventing AZD5582 from exerting its full apoptotic effect[2].
When designing your experiments, select cell lines based on their established sensitivity profiles to ensure proper positive and negative controls.
Table 1: Differential Sensitivity of Pancreatic Cancer Cell Lines to AZD5582
| Cell Line | Phenotype | Estimated IC50 (72h) | Basal p-AKT / p-XIAP | Mechanistic Response to AZD5582 |
| BxPC-3 | Sensitive | ~23 nM | Negative / Low | Rapid cIAP1 degradation; robust Mcl-1 downregulation; Caspase-3 cleavage. |
| Panc-1 | Sensitive | ~111 nM | Negative / Low | Rapid cIAP1 degradation; robust Mcl-1 downregulation; Caspase-3 cleavage. |
| AsPC-1 | Resistant | > 10 µM | Positive / High | cIAP1 levels remain stable; XIAP stabilized via Ser87 phosphorylation. |
| Capan-2 | Resistant | > 10 µM | Positive / High | cIAP1 levels remain stable; XIAP stabilized via Ser87 phosphorylation. |
Data synthesized from in vitro viability and immunoblotting assays[2].
Experimental Protocols & Self-Validating Workflows
To rigorously evaluate AZD5582, researchers must employ a multi-tiered approach: assessing gross viability, quantifying apoptosis, and confirming the molecular mechanism.
Figure 2: In Vitro Experimental Workflow for AZD5582 Evaluation.
Protocol A: Cell Viability and IC50 Determination (MTS Assay)
Objective: Determine the dose-dependent cytotoxicity of AZD5582 across sensitive and resistant PDAC lines.
-
Cell Seeding: Harvest BxPC-3 (sensitive) and AsPC-1 (resistant) cells. Seed at a density of
to cells/well in a 96-well microtiter plate[4].-
Causality: This specific density ensures cells remain in the logarithmic growth phase for the entire 72-hour assay, preventing false-positive cell death caused by nutrient depletion or over-confluence.
-
-
Compound Preparation: Reconstitute AZD 5582 dihydrochloride in DMSO to create a 10 mM stock. Dilute in complete culture media to final concentrations of 0.01, 0.1, 0.5, and 1.0 µM[5]. Ensure final DMSO concentration does not exceed 0.1%.
-
Treatment: Aspirate seeding media and apply AZD5582-treated media. Incubate for 72 hours at 37°C, 5% CO2.
-
Viability Readout: Add 20 µL of MTS reagent per well. Incubate for 1–4 hours. Measure absorbance at 490 nm.
-
Self-Validation Checkpoint:
-
Vehicle Control: DMSO-treated wells must show >95% viability.
-
Phenotype Confirmation: BxPC-3 should yield an IC50 in the nanomolar range (~23 nM), while AsPC-1 should show minimal reduction in viability[2].
-
Protocol B: Mechanistic Validation via Western Blotting
Objective: Confirm that cell death is driven by the specific on-target degradation of IAPs and subsequent Caspase activation, rather than non-specific toxicity.
-
Treatment & Harvesting: Seed cells in 6-well plates. Treat with 0.1 µM AZD5582 for exactly 24 hours[4].
-
Causality: A 24-hour timepoint is optimal. It is long enough to capture cIAP1 degradation and primary Caspase-3 cleavage, but short enough to avoid the degradation of housekeeping proteins caused by late-stage secondary necrosis[2].
-
-
Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with both protease and phosphatase inhibitors .
-
Causality: The inclusion of phosphatase inhibitors is non-negotiable. Without them, the transient p-AKT and p-XIAP (Ser87) signals will be lost during lysis, making it impossible to validate the resistance mechanism[2].
-
-
Immunoblotting: Separate 30 µg of protein via SDS-PAGE. Transfer to a PVDF membrane.
-
Probing Strategy:
-
Target 1: cIAP1 (Expect complete loss in sensitive lines).
-
Target 2: Cleaved Caspase-3 (Expect appearance of 17/19 kDa bands in sensitive lines).
-
Target 3: Mcl-1 (Expect significant downregulation in sensitive lines)[6].
-
Target 4: p-AKT and p-XIAP (Expect high basal levels in resistant lines like Capan-2 and AsPC-1).
-
Loading Control: γ-tubulin[4].
-
-
Self-Validation Checkpoint: If BxPC-3 cells undergo apoptosis but Mcl-1 levels remain unchanged, verify the structural integrity of the AZD5582 batch, as Mcl-1 downregulation is a hallmark downstream consequence of AZD5582-mediated cIAP1/XIAP targeting[2].
Troubleshooting & Optimization
-
Incomplete Apoptosis in Sensitive Lines: AZD5582 relies heavily on autocrine TNF-α signaling to drive apoptosis after cIAP degradation. If sensitive cells fail to die, quantify TNF-α production in the media. If deficient, exogenous addition of low-dose TNF-α may be required to rescue the apoptotic phenotype[2].
-
Overcoming Resistance: For inherently resistant lines (AsPC-1, Capan-2), the stabilization of XIAP by p-AKT blocks AZD5582 efficacy. Consider a rational combination therapy utilizing AZD5582 alongside a PI3K/AKT inhibitor to resensitize the cells by preventing Ser87 phosphorylation of XIAP[3].
References
1. - Oncotarget / PMC 2. - Cancer Science / PMC 3. - Tocris Bioscience 4. - Selleck Chemicals 5. - AACR Journals 6. - BenchChem
Sources
- 1. AZD 5582 dihydrochloride | Inhibitor of Apoptosis | Tocris Bioscience [tocris.com]
- 2. A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of SHCBP1 inhibitor AZD5582 in pancreatic cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human... | Oncotarget [oncotarget.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
Application Note: Investigating the Therapeutic Potential of AZD5582 in Head and Neck Cancer Research
Audience: Researchers, scientists, and drug development professionals in oncology.
Introduction
Head and Neck Squamous Cell Carcinoma (HNSCC) is the sixth most common cancer globally, with treatment mainstays including surgery, radiation, and chemotherapy.[1] However, resistance to therapy and recurrence remain significant challenges.[2] A key mechanism by which cancer cells evade treatment-induced cell death is the overexpression of Inhibitor of Apoptosis (IAP) proteins.[3] These proteins function as endogenous brakes on apoptosis (programmed cell death) by inhibiting caspases, the key executioner enzymes of this process.[4]
AZD5582 dihydrochloride is a potent, dimeric, small-molecule mimetic of the Second Mitochondria-derived Activator of Caspases (SMAC). It is designed to antagonize multiple IAP family members, specifically binding to the BIR3 domains of cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP) with high affinity.[5][6] By mimicking the endogenous pro-apoptotic protein SMAC, AZD5582 relieves the IAP-mediated inhibition of caspases, thereby lowering the threshold for apoptosis and promoting cancer cell death.[7][8] Preclinical studies have demonstrated that AZD5582 induces apoptosis in HNSCC cell lines and shows potential as a candidate for combination therapy, particularly with radiation.[1][9][10]
This guide provides a comprehensive overview of the mechanism of action of AZD5582 and detailed protocols for its application in HNSCC research.
Mechanism of Action: IAP Antagonism
AZD5582 functions by targeting and neutralizing key IAP proteins. Its primary mechanism involves two critical actions:
-
Degradation of cIAP1 and cIAP2: AZD5582 binds with high affinity to the BIR3 domains of cIAP1 and cIAP2. This binding event triggers a conformational change that activates the E3 ubiquitin ligase function of the cIAPs, leading to their auto-ubiquitination and subsequent rapid degradation by the proteasome.[7][8] The removal of cIAPs is crucial because they are key regulators of the non-canonical NF-κB signaling pathway and can suppress TNFα-induced apoptosis.[11][12]
-
Neutralization of XIAP: AZD5582 also binds to the BIR3 domain of XIAP, preventing it from binding to and inhibiting caspase-9. This relieves the direct block on the intrinsic apoptosis pathway, allowing for the activation of the caspase cascade.
The degradation of cIAPs sensitizes cells to apoptosis, often in a TNFα-dependent manner. By removing cIAPs, AZD5582 promotes the formation of a death-inducing signaling complex (DISC) upon TNFα receptor stimulation, leading to the activation of caspase-8 and the extrinsic apoptosis pathway.[11][12] The concurrent inhibition of XIAP ensures that the intrinsic pathway, initiated by mitochondrial stress, can also proceed efficiently. This dual action makes AZD5582 a powerful tool for inducing apoptosis in cancer cells that rely on IAP overexpression for survival.[5]
Caption: AZD5582 mechanism of action in promoting apoptosis.
Part 1: In Vitro Protocols for HNSCC Research
Reagent Preparation and Handling
Proper handling of AZD5582 dihydrochloride is critical for reproducible results.
-
Solubility: The dihydrochloride salt has good aqueous solubility (>7 mg/mL at pH 4-6).[6] For cell culture experiments, it is standard practice to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO).
-
Stock Solution (10 mM):
-
Aseptically weigh the required amount of AZD5582 dihydrochloride powder.
-
Dissolve in high-purity DMSO to a final concentration of 10 mM.
-
Vortex gently until fully dissolved.
-
Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability. The compound is photostable and hydrolytically stable at pH 4-6 but may degrade under strongly acidic or basic conditions.[6]
-
Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in the appropriate cell culture medium. The final DMSO concentration in the culture should be kept constant across all treatment groups and should not exceed 0.1% to avoid solvent-induced toxicity.[13]
Cell Line Selection and Culture
The choice of HNSCC cell lines is a key experimental parameter. Studies have shown that cell lines like SCC25, Cal27, and FaDu are responsive to AZD5582.[1][9][10] It is advisable to screen a panel of HNSCC cell lines, including both HPV-positive and HPV-negative lines, as they can exhibit different sensitivities.[14][15]
-
Recommended Cell Lines:
-
FaDu (Pharynx, HPV-negative)
-
Cal27 (Tongue, HPV-negative)
-
SCC25 (Tongue, HPV-negative)
-
-
Culture Conditions: Culture all cell lines according to the supplier's (e.g., ATCC) recommendations regarding media, serum concentration, and incubation conditions (typically 37°C, 5% CO₂).
Protocol: Cell Viability Assay (Dose-Response)
This initial experiment determines the cytotoxic effect of AZD5582 and establishes the half-maximal inhibitory concentration (IC50).
-
Principle: A metabolic assay like MTS (e.g., CellTiter 96® AQueous One Solution) or a luminescence-based ATP assay (e.g., CellTiter-Glo®) measures the number of viable cells.[8][16]
-
Methodology:
-
Seeding: Seed HNSCC cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[15]
-
Treatment: Prepare serial dilutions of AZD5582 in fresh culture medium. A suggested concentration range is 0.01 µM to 30 µM.[1][10][15] Remove the old medium from the cells and add 100 µL of the drug-containing medium. Include a "vehicle only" control (medium with 0.1% DMSO).
-
Assay: Add the viability reagent (e.g., 20 µL of MTS reagent) to each well according to the manufacturer's protocol.
-
Readout: Incubate for 1-4 hours and measure the absorbance (for MTS) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Analysis: Normalize the results to the vehicle control wells. Plot the percentage of cell viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.
-
| Parameter | Recommended Range | Rationale & Citation |
| Cell Lines | SCC25, Cal27, FaDu | Previously shown to be responsive to AZD5582.[1][9] |
| Seeding Density | 3,000 - 10,000 cells/well | Ensures cells are in a logarithmic growth phase during treatment.[17] |
| AZD5582 Conc. | 0.01 µM - 30 µM | Covers the range from no effect to maximal cytotoxicity observed in HNSCC lines.[1][18] |
| Incubation Time | 48 - 72 hours | Allows sufficient time for apoptotic pathways to be engaged and cell death to occur.[15][17] |
| Vehicle Control | 0.1% DMSO | Standard concentration to control for solvent effects.[13] |
Protocol: Apoptosis Analysis by Flow Cytometry
This assay confirms that the observed cytotoxicity is due to apoptosis.
-
Principle: Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membranes.
-
Methodology:
-
Seeding & Treatment: Seed cells in 6-well plates (e.g., 2 x 10⁵ cells/well).[17] After 24 hours, treat with AZD5582 at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol (e.g., BD Biosciences).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately by flow cytometry. The results will distinguish between four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). An increase in the Annexin V positive populations indicates apoptosis induction.[1][9]
-
Protocol: Mechanistic Western Blot Analysis
This experiment validates the on-target activity of AZD5582.
-
Principle: Western blotting detects changes in the protein levels of key apoptosis and IAP pathway members.
-
Methodology:
-
Seeding & Treatment: Seed cells in 6-well or 10 cm plates and treat with AZD5582 (e.g., at IC50 concentration) for various time points (e.g., 1, 3, 6, 24 hours).[19] A 3-hour treatment is often sufficient to observe cIAP1 degradation.[19]
-
Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis & Transfer: Denature equal amounts of protein (20-30 µg) and separate them by SDS-PAGE.[17] Transfer the proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies overnight at 4°C. The next day, wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an ECL detection reagent.
-
-
Key Protein Targets:
-
Cleaved Caspase-3: Expect an increase, indicating executioner caspase activation.[20][21]
-
Cleaved PARP: Expect an increase, as PARP is a substrate of cleaved caspase-3.[20]
-
XIAP: Levels may be minimally affected or show slight degradation.[22]
-
β-Actin or GAPDH: Use as a loading control to ensure equal protein loading.
Caption: Experimental workflow for in vitro evaluation of AZD5582.
Part 2: Conceptual In Vivo Study Design
For researchers planning to translate in vitro findings, a conceptual framework for an in vivo study using an HNSCC xenograft model is outlined below.
-
Model: Immunocompromised mice (e.g., NOD/SCID or NSG) bearing subcutaneous tumors from an HNSCC cell line (e.g., FaDu, Cal27) that showed good in vitro sensitivity.
-
Drug Formulation: AZD5582 dihydrochloride can be formulated for intravenous (IV) administration.[6] A typical vehicle might involve DMSO, PEG300, Tween-80, and saline.[23]
-
Treatment Groups:
-
Vehicle Control (IV)
-
AZD5582 (e.g., 0.5 - 3.0 mg/kg, IV, once or twice weekly)[6]
-
Standard of Care (e.g., Radiation or Cisplatin)
-
AZD5582 + Standard of Care
-
-
Monitoring:
-
Tumor volume (measured with calipers twice weekly).
-
Animal body weight (as a measure of toxicity).
-
-
Endpoints:
-
Primary: Tumor growth inhibition/regression.
-
Secondary: Survival analysis.
-
Pharmacodynamic: At the end of the study, tumors can be excised for analysis. Immunohistochemistry (IHC) for cleaved caspase-3 (apoptosis) and Ki-67 (proliferation) can validate the in vivo mechanism of action. Western blotting can also be performed on tumor lysates to confirm cIAP1 degradation.[6][11]
-
Conclusion
AZD5582 is a potent IAP antagonist that effectively induces apoptosis in HNSCC cell lines by promoting the degradation of cIAP1/2 and inhibiting XIAP.[1][5] Its well-defined mechanism of action and preclinical efficacy make it a valuable research tool for investigating apoptosis signaling in head and neck cancer.[10] The protocols outlined in this guide provide a robust framework for researchers to explore the single-agent activity and combination potential of AZD5582, contributing to the development of novel therapeutic strategies for HNSCC.
References
-
Chen, D. D., et al. (2018). Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression. PLoS ONE. Retrieved from [Link]
-
Hofmann, E., et al. (2017). AZD5582, an IAP antagonist that leads to apoptosis in head and neck squamous cell carcinoma cell lines and is eligible for combination with irradiation. Acta Oto-Laryngologica. Retrieved from [Link]
-
Sun, H., et al. (2012). SMAC Mimetics Sensitize Nonsteroidal Anti-inflammatory Drug–Induced Apoptosis by Promoting Caspase-3. Cancer Research. Retrieved from [Link]
-
Hofmann, E., et al. (2017). AZD5582, an IAP antagonist that leads to apoptosis in head and neck squamous cell carcinoma cell lines and is eligible for combination with irradiation. PubMed. Retrieved from [Link]
-
Hennessy, E. J., et al. (2014). Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Góźdź, S., et al. (2024). Multifaceted Evaluation of Inhibitors of Anti-Apoptotic Proteins in Head and Neck Cancer: Insights from In Vitro, In Vivo, and Clinical Studies (Review). MDPI. Retrieved from [Link]
-
Pellegrini, C., et al. (2008). Designing Smac-mimetics as antagonists of XIAP, cIAP1, and cIAP2. Protein Engineering Design and Selection. Retrieved from [Link]
-
Åström, P., et al. (2018). Drug-Sensitivity Screening and Genomic Characterization of 45 HPV-Negative Head and Neck Carcinoma Cell Lines for Novel Biomarkers of Drug Efficacy. Molecular Cancer Therapeutics. Retrieved from [Link]
-
Tian, Y., et al. (2023). Self-synthesized second mitochondria-derived activator of caspase (SMAC) mimetic TP-WY-1345 enhances the radiosensitivity of NSCLC cells H1299 by targeting anti-apoptotic protein cIAP1. Radiation Medicine and Protection. Retrieved from [Link]
-
Ferris, R. L., et al. (2023). The expanding role of IAP antagonists for the treatment of head and neck cancer. Cancer Communications. Retrieved from [Link]
-
Kochanek, S. J., et al. (2022). Maximizing the Value of Cancer Drug Screening in Multicellular Tumor Spheroid Cultures: A Case Study in Five Head and Neck Squamous Cell Carcinoma Cell Lines. SLAS DISCOVERY: Advancing Life Sciences R&D. Retrieved from [Link]
-
The IAP Antagonist Debio 1143 Enhances Chemoradiotherapy in HNSCC. (2020). Cancer Discovery. Retrieved from [Link]
-
Hofmann, E., et al. (2017). AZD5582, an IAP antagonist that leads to apoptosis in head and neck squamous cell carcinoma cell lines and is eligible for combination with irradiation. Taylor & Francis Online. Retrieved from [Link]
-
Supplementary materials and methods. (n.d.). Retrieved from [Link]
-
Maximizing the Value of Cancer Drug Screening in Multicellular Tumor Spheroid Cultures: A Case Study in Five Head and Neck Squamous Cell Carcinoma Cell Lines Leads April's SLAS Discovery. (2022). SLAS. Retrieved from [Link]
-
Moon, J. H., et al. (2015). A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer. Oncotarget. Retrieved from [Link]
-
Pache, L., et al. (2018). The SMAC Mimetic AZD5582 is a Potent HIV Latency Reversing Agent. bioRxiv. Retrieved from [Link]
-
Golemis, E. A., et al. (2018). High-throughput testing in head and neck squamous cell carcinoma identifies agents with preferential activity in human papillomavirus-positive or negative cell lines. Oncotarget. Retrieved from [Link]
-
Faller, W. J., et al. (2015). Exploiting high-throughput cell line drug screening studies to identify candidate therapeutic agents in head and neck cancer. Oral Oncology. Retrieved from [Link]
-
Skinner, D., et al. (2023). Combined Inhibition of IAPs and WEE1 Enhances TNFα- and Radiation-Induced Cell Death in Head and Neck Squamous Carcinoma. MDPI. Retrieved from [Link]
-
Ferris, R. L., et al. (2022). Development of the IAP inhibitor xevinapant for the treatment of locally advanced squamous cell carcinoma of the head and neck. ResearchGate. Retrieved from [Link]
-
IAP Inhibition. (n.d.). MerckGroupOncology.com. Retrieved from [Link]
-
Nixon, C. C., et al. (2020). Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo. Nature. Retrieved from [Link]
-
Roy, D. G., et al. (2023). SMAC mimetics sensitize HIV-infected cells to oncolytic virus-mediated death. Frontiers in Immunology. Retrieved from [Link]
-
Lu, J., et al. (2012). Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner. Oncogene. Retrieved from [Link]
-
Meurette, O., et al. (2012). Smac mimetics and innate immune stimuli synergize to promote tumor death. Cancer Research. Retrieved from [Link]
-
Lee, M. J., et al. (2023). SMAC mimetics induce human macrophages to phagocytose live cancer cells. bioRxiv. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The expanding role of IAP antagonists for the treatment of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IAP Inhibition [merckgrouponcology.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. AZD5582, an IAP antagonist that leads to apoptosis in head and neck squamous cell carcinoma cell lines and is eligible for combination with irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. High-throughput testing in head and neck squamous cell carcinoma identifies agents with preferential activity in human papillomavirus-positive or negative... | Oncotarget [oncotarget.com]
- 16. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijbs.com [ijbs.com]
- 18. tandfonline.com [tandfonline.com]
- 19. air.unimi.it [air.unimi.it]
- 20. pubs.acs.org [pubs.acs.org]
- 21. scispace.com [scispace.com]
- 22. SMAC mimetics induce human macrophages to phagocytose live cancer cells | bioRxiv [biorxiv.org]
- 23. medchemexpress.com [medchemexpress.com]
Preparing AZD 5582 Dihydrochloride Stock Solutions: A Comprehensive Protocol for Apoptosis and IAP Antagonist Research
As a Senior Application Scientist, ensuring the integrity of chemical probes is the foundational step in any robust assay. AZD 5582 dihydrochloride is a highly potent, dimeric Smac (Second mitochondria-derived activator of caspases) mimetic utilized extensively in oncology and apoptosis research. Because of its specific physicochemical properties, improper reconstitution or storage can lead to compound degradation, precipitation, or inaccurate dosing, ultimately compromising experimental reproducibility.
This application note provides a definitive, causality-driven guide to preparing, storing, and validating AZD 5582 dihydrochloride stock solutions.
Mechanism of Action: The Causality of IAP Antagonism
To effectively utilize AZD 5582, one must understand its target engagement. AZD 5582 acts as a potent antagonist of the Inhibitor of Apoptosis Proteins (IAPs), specifically targeting the X-linked inhibitor of apoptosis (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2) .
The compound binds with high affinity to the BIR3 domains of these proteins (IC50 values of 15 nM for XIAP, 15 nM for cIAP1, and 21 nM for cIAP2). Mechanistically, this binding prevents XIAP from sterically inhibiting caspase-9. Simultaneously, it induces the rapid auto-ubiquitination and proteasomal degradation of cIAP1 and cIAP2. By neutralizing these apoptotic brakes, AZD 5582 relieves caspase inhibition and triggers the apoptotic cascade .
Mechanism: AZD 5582 binds IAPs, relieving caspase inhibition to induce apoptosis.
Physicochemical Properties & Storage Requirements
AZD 5582 is formulated as a dihydrochloride salt. This formulation is an intentional chemical design choice that significantly enhances its aqueous solubility compared to its free base counterpart, allowing for versatile solvent selection depending on the sensitivity of your cellular model .
| Property | Specification |
| Chemical Name | AZD 5582 dihydrochloride |
| Theoretical Molecular Weight | 1088.21 g/mol (C |
| Purity | ≥97% (HPLC) |
| Solubility (Water) | 108.82 mg/mL (100 mM) |
| Solubility (DMSO) | 108.82 mg/mL (100 mM) |
| Storage (Solid Powder) | -20°C (Stable for up to 6 months) |
| Storage (Stock Solution) | -20°C (Aliquot tightly sealed, use within 1 month) |
Reconstitution Protocol: Step-by-Step Methodology
The following workflow ensures the preparation of a stable, accurately concentrated stock solution.
Workflow for the reconstitution, aliquoting, and storage of AZD 5582 solutions.
Step 1: Temperature Equilibration and Batch Verification
-
Action: Remove the vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.
-
Causality: Opening a cold vial exposes the lyophilized powder to ambient humidity. Condensation will introduce moisture, which can hydrolyze the compound or artificially inflate the mass of the powder, leading to inaccurate concentration calculations.
-
Action: Check the Certificate of Analysis (CoA) for the batch-specific molecular weight.
-
Causality: The degree of hydration can vary between manufacturing batches. Using the theoretical MW (1088.21 g/mol ) on a highly hydrated batch will result in a sub-potent stock solution .
Step 2: Solvent Selection and Calculation
-
Action: Choose either anhydrous DMSO or sterile, nuclease-free water. Calculate the required solvent volume using the formula: Volume (mL) = Mass (mg) / [Concentration (mM) × Batch MW (g/mol)] × 1000
-
Causality: While DMSO is the standard vehicle for in vitro assays due to its membrane-permeabilizing properties, some primary cells are highly sensitive to DMSO toxicity. Because AZD 5582 is a dihydrochloride salt, it achieves excellent solubility in water (up to 100 mM), providing a non-toxic vehicle alternative.
Step 3: Reconstitution and Solubilization
-
Action: Add the calculated volume of solvent directly to the vial. Vortex vigorously for 30–60 seconds. If the solution is not entirely clear, sonicate in a water bath for 2–5 minutes or gently warm in a 45–60°C water bath.
-
Causality: Smac mimetics can sometimes form transient micro-aggregates in solution. Sonication disrupts these aggregates, ensuring a homogenous, true solution. Avoid prolonged heating (>10 minutes) to prevent thermal degradation of the peptide-like structural motifs.
Step 4: Aliquoting and Cryopreservation
-
Action: Divide the clear stock solution into single-use aliquots (e.g., 10–50 µL) in tightly sealed, low-bind microcentrifuge tubes. Store immediately at -20°C or -80°C.
-
Causality: Repeated freeze-thaw cycles cause localized concentration gradients and introduce moisture, leading to compound precipitation and degradation. Single-use aliquots ensure that the compound's structural integrity and molarity remain constant across independent experimental replicates. Use reconstituted solutions within 1 month.
Experimental Validation: Establishing a Self-Validating System
A rigorous protocol must be self-validating. To confirm that your AZD 5582 stock solution is active and that your cellular model is responsive, incorporate the following controls into your assay design:
-
Mechanistic Readout (Target Engagement): AZD 5582 induces the rapid degradation of cIAP1. Treat your cells with a low dose (e.g., 20–50 nM) of your stock solution and perform a Western blot for cIAP1 after 4 to 8 hours. A viable stock solution will result in the near-complete depletion of the cIAP1 protein band. This confirms direct target engagement before downstream apoptosis occurs.
-
Functional Readout (Phenotypic Effect): Measure downstream executioner caspase activation. Use a fluorogenic Caspase-3/7 cleavage assay or Annexin V/PI flow cytometry at 24–48 hours post-treatment to quantify the induction of apoptosis.
-
Control Baselines:
-
Negative Control: Always include a vehicle-matched control (e.g., 0.1% DMSO or Water) to establish baseline cell viability and rule out solvent toxicity.
-
Positive Control: Include a broad-spectrum apoptosis inducer (e.g., 1 µM Staurosporine) . If Staurosporine induces cell death but AZD 5582 does not, the cellular model may lack the necessary extrinsic signaling components (like TNFα) required to synergize with IAP antagonism, rather than indicating a failure of the stock solution.
-
References
-
Hennessy EJ, et al. "Discovery of a novel class of dimeric Smac mimetics as potent IAP antagonists resulting in a clinical candidate for the treatment of cancer (AZD5582)." Journal of Medicinal Chemistry. 2013. URL:[Link]
-
Bio-Techne. "Apoptosis: Inducers, Inhibitors, Activators and Regulators." URL:[Link]
Advanced Application Note: Intravenous Administration of AZD 5582 Dihydrochloride in Murine Models
Introduction & Scientific Rationale
AZD 5582 is a highly potent, dimeric Smac mimetic and antagonist of the Inhibitor of Apoptosis Proteins (IAPs). Originally developed as a clinical candidate for oncology, AZD 5582 binds with high affinity to the BIR3 domains of cIAP1, cIAP2, and XIAP (IC50 values of 15, 21, and 15 nM, respectively)[1].
The scientific rationale for utilizing AZD 5582 spans two distinct therapeutic domains:
-
Oncology: By antagonizing IAPs, AZD 5582 removes the intrinsic block on caspase activation, triggering rapid cIAP1 degradation, RIPK1 activation, and subsequent tumor cell apoptosis[2].
-
Virology (HIV Cure Research): The degradation of cIAP1/2 prevents the ubiquitination of NF-κB-inducing kinase (NIK). The resulting stabilization of NIK activates the non-canonical NF-κB (ncNF-κB) pathway, which has been shown to robustly reverse HIV latency in resting CD4+ T cells without inducing global T-cell activation[3].
Why Intravenous (IV) Administration?
Intravenous administration bypasses first-pass metabolism, ensuring rapid and predictable systemic exposure. Because cIAP1 degradation occurs almost immediately upon exposure to AZD 5582 in vivo, achieving an immediate peak plasma concentration (
Mechanistic Overview
To successfully deploy AZD 5582, researchers must understand the causality between target binding and phenotypic outcomes. AZD 5582 does not directly kill cells; rather, it acts as a molecular switch that sensitizes cells to endogenous apoptotic signals (like TNF-α) or triggers specific transcriptional pathways.
Fig 1: AZD 5582 dual mechanism of action via IAP degradation.
Pre-Clinical Formulation & Pharmacokinetics
A critical failure point in murine IV studies is improper formulation, leading to drug precipitation in the tail vein or systemic toxicity.
Physicochemical Properties: The dihydrochloride salt of AZD 5582 was specifically developed to overcome the poor solubility of the free base. It exhibits sufficient aqueous solubility (>7 mg/mL at pH 4–6) to enable direct formulation for intravenous administration[4].
Stability Causality: AZD 5582 is hydrolytically stable between pH 4 and 6. However, under strongly acidic (pH < 1) or basic (pH > 8) conditions, amide hydrolysis occurs, rapidly degrading the active compound[4]. Therefore, formulating the drug in a mildly acidic vehicle (e.g., pH 5.0 sterile saline or acetate buffer) is a strict requirement for maintaining structural integrity.
Quantitative Pharmacodynamic Data in Mice
The following table summarizes established dosing regimens and their corresponding in vivo effects based on foundational literature[5] and [6].
| Dose (mg/kg) | Route & Frequency | Application / Model | Key Pharmacodynamic Observations |
| 0.1 – 0.5 | IV, Single or Weekly | Oncology (Xenograft) | Rapid cIAP1 degradation; sustained unbound plasma levels remain above the apoptotic threshold for several hours[4]. |
| 3.0 | IV, Weekly (x2) | Oncology (MDA-MB-231) | Robust caspase-3 cleavage; substantial tumor regression observed after two weeks[4]. |
| 3.0 | IP or IV, Single | Virology (BLT Humanized) | Systemic HIV latency reversal; significant induction of HIV RNA in resting CD4+ T cells across multiple tissue compartments[6]. |
Experimental Protocol: Step-by-Step IV Administration
To ensure a self-validating experimental system, this protocol incorporates built-in quality control checks.
Phase 1: Formulation Preparation
-
Equilibration: Allow the AZD 5582 dihydrochloride powder to equilibrate to room temperature in a desiccator to prevent condensation-induced hydrolysis.
-
Vehicle Preparation: Prepare a sterile vehicle of 0.9% NaCl (Saline) adjusted to pH 5.0 using dilute HCl. Self-Validation Check: Verify pH with a calibrated micro-probe before proceeding.
-
Dissolution: Dissolve AZD 5582 dihydrochloride directly into the pH 5.0 vehicle to achieve the desired working concentration (e.g., 0.3 mg/mL for a 3.0 mg/kg dose in a 20 g mouse injected at 10 mL/kg).
-
Clarification: Vortex gently. The solution must be completely clear. Self-Validation Check: If particulates remain, do NOT inject. Micro-precipitates can cause fatal pulmonary embolisms in mice.
-
Filtration: Pass the solution through a 0.22 µm PES syringe filter to ensure sterility.
Phase 2: Intravenous (Tail Vein) Injection
-
Acclimation & Vasodilation: Place the mouse in a warming chamber (approx. 37°C) for 3–5 minutes to promote vasodilation of the lateral tail veins.
-
Restraint: Secure the mouse in a well-ventilated restrainer, ensuring the tail is accessible and the animal is not under hypoxic stress.
-
Injection:
-
Swab the tail with 70% ethanol.
-
Using a 27G to 30G needle attached to a 1 mL syringe, insert the needle into the lateral tail vein at a shallow angle (10–20 degrees).
-
Inject the AZD 5582 solution at a slow, steady rate (e.g., over 5–10 seconds).
-
Self-Validation Check: A lack of resistance and a clear flushing of the vein indicates successful IV delivery. If a subcutaneous bleb forms, stop immediately; the dose is compromised.
-
-
Hemostasis: Withdraw the needle and apply gentle pressure with sterile gauze until bleeding stops.
In Vivo Workflow & Monitoring
Fig 2: In vivo experimental workflow for AZD 5582 IV administration.
Post-Administration Monitoring
-
Pharmacodynamic Timing: cIAP1 degradation occurs within minutes to hours post-injection. However, downstream phenotypic effects (e.g., cleaved caspase-3 accumulation or HIV RNA transcription) take longer to reach maximal effect (typically 24–48 hours)[4][6].
-
Toxicity Checks: Monitor body weight daily. While AZD 5582 is generally well-tolerated, severe weight loss (>15%) or signs of lethargy require immediate humane intervention. Include a vehicle-only control group to differentiate drug-specific effects from handling stress.
References
-
Hennessy, E. J., et al. "Discovery of a Novel Class of Dimeric Smac Mimetics as Potent IAP Antagonists Resulting in a Clinical Candidate for the Treatment of Cancer (AZD5582)." Journal of Medicinal Chemistry, 2013. URL:[Link]
-
Nixon, C. C., et al. "Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo." Nature, 2020. URL:[Link]
Sources
Application Note: Assessing Caspase-3 Cleavage Following AZD 5582 Treatment
Introduction & Scientific Rationale
AZD 5582 is a highly potent, dimeric Smac (second mitochondria-derived activator of caspases) mimetic and antagonist of the inhibitor of apoptosis proteins (IAPs)[1][2]. In oncology research and drug development, AZD 5582 is utilized to reactivate apoptotic pathways in resistant tumor models and has recently gained significant traction as a latency-reversing agent in HIV eradication strategies[3].
The compound functions by binding directly to the BIR3 domains of cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP)[2]. This binding induces the auto-ubiquitination and rapid proteasomal degradation of cIAPs, which subsequently triggers non-canonical NF-κB signaling and TNF-α production[3][4]. Concurrently, the antagonism of XIAP relieves the direct inhibition of Caspase-9[5]. This dual-pronged mechanism converges on the activation of Caspase-3, the primary executioner caspase[6].
Assessing Caspase-3 cleavage is the definitive biochemical hallmark of apoptosis. In healthy cells, Caspase-3 exists as an inactive 32 kDa zymogen (pro-caspase-3)[7]. Upon induction of apoptosis by AZD 5582, upstream initiator caspases (Caspase-8 and Caspase-9) cleave the zymogen at Asp175, yielding active p17 and p19 fragments[7][8]. Quantifying this cleavage via Western blot provides a robust, self-validating readout of AZD 5582's pro-apoptotic target engagement.
Mechanism of Action
Figure 1: Mechanism of AZD 5582-induced apoptosis culminating in Caspase-3 cleavage.
Experimental Design & Causality
To ensure a trustworthy and reproducible assay, the experimental design must account for the temporal dynamics of IAP degradation versus caspase activation.
-
Cell Model Selection : The breast cancer cell line MDA-MB-231 and pancreatic cancer cell lines (e.g., Panc-1) are highly sensitive to AZD 5582 and serve as excellent positive control models for assay optimization[1][4].
-
Temporal Dynamics : Causality dictates that target engagement precedes phenotypic outcome. AZD 5582 induces cIAP1 degradation rapidly (within 1–2 hours); however, Caspase-3 cleavage is a downstream execution event that typically requires 12 to 24 hours to reach a detectable maximal effect[6][9].
-
Self-Validating Controls :
-
Positive Control: Staurosporine (1 μM for 4 hours) reliably induces robust Caspase-3 cleavage and serves as a technical control for the Western blot[10].
-
Specificity Control: Co-treatment with the pan-caspase inhibitor Z-VAD-FMK (50 μM) should abrogate the appearance of the 17/19 kDa bands, proving that the observed cleavage is strictly caspase-dependent[11].
-
Quantitative Data Summary
The following table summarizes the critical quantitative parameters required for assay validation and interpretation[1][2][7].
| Target / Parameter | Value / Characteristic | Relevance to Assay Design |
| AZD 5582 IC₅₀ (cIAP1) | 15 nM | Primary target driving non-canonical NF-κB activation. |
| AZD 5582 IC₅₀ (cIAP2) | 21 nM | Secondary target for degradation. |
| AZD 5582 IC₅₀ (XIAP) | 15 nM | Relieves direct Caspase-9 and Caspase-3 inhibition. |
| Pro-Caspase-3 MW | ~32 kDa | Inactive zymogen; band intensity decreases upon apoptosis. |
| Cleaved Caspase-3 MW | 17 kDa & 19 kDa | Active executioner fragments; primary assay readout. |
Experimental Workflow & Protocol
Figure 2: Step-by-step experimental workflow for assessing Caspase-3 cleavage via Western Blot.
Phase 1: Cell Culture and AZD 5582 Treatment
-
Seeding : Seed MDA-MB-231 cells in 6-well plates at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂ to allow adherence. -
Compound Preparation : Reconstitute AZD 5582 in DMSO to create a 10 mM stock[6]. Prepare working dilutions in culture media immediately before use to prevent hydrolytic degradation.
-
Treatment : Treat cells with a dose-response gradient of AZD 5582 (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM)[1]. Include a vehicle control (DMSO
0.1%) and a positive control (1 μM Staurosporine)[10]. -
Incubation : Incubate for 24 hours. Causality Note: While cIAP degradation occurs rapidly, a 24-hour incubation ensures sufficient accumulation of cleaved Caspase-3 fragments for robust detection[9].
Phase 2: Cell Lysis and Protein Extraction
-
Harvesting : Collect both the culture media (containing detached, apoptotic cells) and the adherent cells via scraping. Centrifuge at 1,500 x g for 5 minutes. Crucial Step: Failing to collect the floating cells will result in a massive underrepresentation of the apoptotic population.
-
Lysis : Resuspend the cell pellet in 100 μL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. RIPA buffer ensures the complete solubilization of both cytoplasmic and nuclear membranes.
-
Extraction : Incubate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.
-
Quantification : Determine protein concentration using a BCA assay. Normalize all samples to 1–2 μg/μL.
Phase 3: SDS-PAGE and Western Blotting
-
Sample Preparation : Mix 20 μg of protein lysate with 4X Laemmli sample buffer containing
-mercaptoethanol. Boil at 95°C for 5 minutes to denature proteins. -
Electrophoresis : Load samples onto a 4–12% Bis-Tris polyacrylamide gel[10]. Run at 120V until the dye front reaches the bottom.
-
Transfer : Transfer proteins to a 0.2 μm nitrocellulose or PVDF membrane. Expert Insight: A 0.2 μm pore size is strictly recommended over 0.45 μm to prevent the "blow-through" of the small 17/19 kDa cleaved Caspase-3 fragments during transfer.
-
Blocking : Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
Phase 4: Antibody Probing and Detection
-
Primary Antibody : Incubate the membrane overnight at 4°C with a primary antibody specific to Caspase-3. Expert Insight: Use an antibody specifically raised against the Asp175 cleavage site (e.g., Cell Signaling Technology clone 9661) to cleanly detect the 17/19 kDa active fragments without overwhelming background from the 32 kDa pro-form[8].
-
Washing : Wash the membrane 3 times for 5 minutes each in TBST.
-
Secondary Antibody : Incubate with an appropriate HRP-conjugated or fluorescent secondary antibody for 1 hour at room temperature[10].
-
Detection : Develop the blot using ECL substrate or a near-infrared imaging system.
-
Validation Check : Probe the same blot for a loading control (e.g.,
-Actin at ~42 kDa or GAPDH at ~37 kDa) to validate equal protein loading across all lanes[8].
References
-
Hennessy EJ, et al. "Discovery of a novel class of dimeric Smac mimetics as potent IAP antagonists resulting in a clinical candidate for the treatment of cancer (AZD5582)." Journal of Medicinal Chemistry, 2013. URL: [Link]
-
Nixon CC, et al. "Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo." Nature, 2020. URL: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ahajournals.org [ahajournals.org]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Anti-Caspase-3 antibody [31A1067] KO tested (ab13585) | Abcam [abcam.com]
- 11. Apoptosis: Inducers, Inhibitors, Activators and Regulators | Bio-Techne [bio-techne.com]
Troubleshooting & Optimization
AZD 5582 Dihydrochloride: Technical Support & Troubleshooting Center
Welcome to the Senior Application Scientist Support Hub. AZD 5582 dihydrochloride is a potent, dimeric Smac mimetic that antagonizes the inhibitor of apoptosis proteins (IAPs), specifically targeting the1[1]. While highly effective in 2[2] and 3[3], its complex dimeric structure (M.W. 1088.21 g/mol ) and 4[4] present unique solubility and formulation challenges.
This guide provides self-validating protocols, mechanistic insights, and troubleshooting steps to ensure reproducibility in your in vitro and in vivo workflows.
Quantitative Data & Physicochemical Profile
To design robust experiments, you must account for the physical properties of the dihydrochloride salt. Below is a summary of critical quantitative data needed for your formulations.
| Property | Value / Specification | Clinical/Experimental Relevance |
| Molecular Weight | 1088.21 g/mol (Dihydrochloride salt) | 1[1]. |
| Target Affinity (IC50) | XIAP: 15 nM, cIAP1: 15 nM, cIAP2: 21 nM | 4[4]. |
| Solubility (Water) | 108.82 mg/mL (100 mM) | 1[1]. |
| Solubility (DMSO) | 108.82 mg/mL (100 mM) | 4[4]. |
| Storage | -20°C (Solid); -80°C (Aliquoted solutions) | 4[4]. |
In Vitro Preparation: Troubleshooting DMSO Solubility
FAQ: Why is my AZD 5582 precipitating in DMSO despite its high theoretical solubility?
Causality & Expert Insight: AZD 5582 dihydrochloride is 4[4]. When DMSO absorbs atmospheric moisture (which happens rapidly upon opening a bottle), the localized polarity of the solvent shifts. Because the dimeric structure of AZD 5582 relies on specific hydrophobic and hydrophilic interactions to remain solvated, even trace amounts of water in aging DMSO can cause rapid micro-precipitation or phase separation.
Self-Validating Protocol: Preparing a 10 mM In Vitro Stock Solution Objective: Create a stable, moisture-free stock solution.
-
Equilibration: Remove the AZD 5582 vial from -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation from forming on the powder.
-
Solvent Selection: Pierce a newly opened, anhydrous DMSO ampoule (≥99.9% purity).4[4].
-
Calculation: For 5 mg of AZD 5582 dihydrochloride (M.W. 1088.21),5[5] to achieve a 10 mM stock.
-
Dissolution: Pipette up and down gently. If the solution is not completely clear,4[4] for 2-5 minutes. Self-validation check: The solution must be completely transparent with no refractive swirling.
-
Storage: Aliquot immediately into tightly sealed, light-protected vials and 4[4].
In Vivo Formulation: Overcoming Hydrophobic Barriers
FAQ: How do I formulate AZD 5582 for systemic administration in mouse xenograft models?
Causality & Expert Insight: For in vivo efficacy (e.g.,), the compound must remain soluble in an aqueous physiological environment. Injecting DMSO stocks directly into aqueous buffers causes the compound to "crash out" (precipitate) due to the sudden shift in the dielectric constant. To prevent this, a co-solvent system acts as an amphiphilic bridge, gradually transitioning the compound from an organic to an aqueous phase.
Self-Validating Protocol: Step-by-Step In Vivo Formulation Objective: Prepare a clear working solution (≥ 2.5 mg/mL) for animal dosing. Crucial Rule:4[4]. Do not pre-mix the solvents.
-
Initial Solvation: Start with the required volume of your clear AZD 5582 DMSO stock (e.g., 100 µL of a 25 mg/mL stock). This constitutes 10% of the final volume.
-
Hydrophobic Bridging: Add 40% PEG300 (400 µL). Vortex immediately and vigorously until the solution is completely homogeneous. Self-validation check: The mixture should be clear. If cloudy, do not proceed.
-
Surfactant Addition: Add 5% Tween-80 (50 µL). Vortex thoroughly. Tween-80 forms micelles that encapsulate the hydrophobic domains of the dimeric Smac mimetic.
-
Aqueous Dilution: Slowly add 45% Saline (450 µL) drop-by-drop while continuously vortexing.
-
Final Validation: The final 1 mL solution must be crystal clear.4[4].
Mechanistic Workflow & Assay Design
FAQ: How does AZD 5582 induce apoptosis, and what biomarkers should I track?
Causality & Expert Insight: AZD 5582 is a divalent mimetic of the SMAC protein. It binds the BIR3 domains of cIAP1/2 and XIAP, triggering two distinct apoptotic axes:
-
cIAP1/2 Degradation: Binding induces (often within 1 hour at EC50 = 0.1 nM). This6[6] (the extrinsic pathway).
-
XIAP Inhibition: AZD 5582 physically 1[1], freeing Caspase-9 to trigger the intrinsic apoptotic pathway.
Biomarker Tracking: When validating your assay, use Western blot to track the disappearance of cIAP1 (early event, 1-4 hrs) and the4[4] and PARP (late events, 17-24 hrs).
Signaling Pathway Visualization
The following diagram illustrates the dual-pathway induction of apoptosis by AZD 5582.
Caption: AZD 5582 mechanism of action: cIAP1/2 degradation and XIAP inhibition leading to apoptosis.
References[1] AZD 5582 dihydrochloride | Inhibitor of Apoptosis - Tocris Bioscience. tocris.com. Link[4] AZD5582 | IAP Antagonist - MedchemExpress.com. medchemexpress.com. Link[5] AZD5582 dihydrochloride | IAP Antagonist - MedchemExpress.com. medchemexpress.com. Link[7] Mechanisms and cross-talk of regulated cell death and their epigenetic modifications in tumor progression - PMC. nih.gov. Link[2] AZD 5582 (CAS Number: 1258392-53-8) | Cayman Chemical. caymanchem.com. Link[6] 98% (HPLC), Smac mimetic and IAP inhibitor, powder - Sigma-Aldrich. sigmaaldrich.com. Link[3] The SMAC Mimetic AZD5582 is a Potent HIV Latency Reversing Agent - ResearchGate. researchgate.net. Link
Sources
- 1. AZD 5582 dihydrochloride | Inhibitor of Apoptosis | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanisms and cross-talk of regulated cell death and their epigenetic modifications in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
determining AZD 5582 dihydrochloride sensitivity in cancer cells
Welcome to the Technical Support Center for AZD 5582 Dihydrochloride. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, scientists, and drug development professionals accurately determine cancer cell sensitivity to AZD 5582.
AZD 5582 is a highly potent, dimeric Smac (Second mitochondria-derived activator of caspases) mimetic. Because its mechanism relies on altering the delicate balance of cellular survival pathways, experimental design requires strict kinetic controls and an understanding of apoptotic signaling causality.
Mechanism of Action & Rationale
To accurately assay AZD 5582, you must first understand why it works. Cancer cells often evade apoptosis by overexpressing Inhibitor of Apoptosis Proteins (IAPs), specifically cIAP1, cIAP2, and XIAP[1].
AZD 5582 binds directly to the BIR3 domains of these proteins[1]. Binding to cIAP1 and cIAP2 triggers their rapid auto-ubiquitination and subsequent proteasomal degradation[2]. The destruction of cIAPs removes the constitutive suppression of NIK (NF-κB-inducing kinase), activating the non-canonical NF-κB pathway[2]. Simultaneously, the degradation of IAPs sensitizes the cancer cell to death ligands (like TNF-α), switching these ligands from survival signals to potent drivers of the extrinsic apoptotic cascade via the ripoptosome[2]. Furthermore, AZD 5582 binding to XIAP prevents XIAP from inhibiting Caspase-9, unlocking the intrinsic apoptosis pathway[1].
Fig 1: AZD 5582 mechanism of action driving cIAP1/2 degradation and apoptosis.
Quantitative Pharmacological Data
Understanding the binding kinetics and physical properties of AZD 5582 dihydrochloride is critical for establishing your dosing parameters.
| Target / Parameter | Value | Pharmacological Implication / Reference |
| XIAP IC₅₀ | 15 nM | High-affinity binding to BIR3 domain prevents Caspase-9 inhibition[1]. |
| cIAP1 IC₅₀ | 15 nM | Triggers rapid auto-ubiquitination and degradation[1]. |
| cIAP2 IC₅₀ | 21 nM | Triggers rapid auto-ubiquitination and degradation[1]. |
| Molecular Weight | 1088.21 g/mol | Dihydrochloride salt formulation[3]. |
| Chemical Formula | C₅₈H₇₈N₈O₈·2HCl | Ensure MW is accounted for during stock preparation[3]. |
Self-Validating Experimental Protocol: In Vitro Sensitivity Assay
A robust assay must be self-validating. If a cell line shows resistance to AZD 5582, you must be able to prove whether the resistance is due to a lack of target engagement (cIAP1 didn't degrade) or a downstream signaling block (lack of TNF-α).
Fig 2: Standardized workflow for determining AZD 5582 sensitivity in vitro.
Step-by-Step Methodology
Step 1: Reagent Preparation
-
Reconstitute AZD 5582 dihydrochloride in 100% DMSO to create a 10 mM master stock[4].
-
Aliquot into single-use volumes and store at -20°C to prevent degradation from repeated freeze-thaw cycles[3].
Step 2: Cell Seeding
-
Seed your target cancer cells (e.g., MDA-MB-231 breast cancer, H1975 NSCLC, or Hepa1-6 HCC) into a 96-well plate (for viability) and a 6-well plate (for protein extraction)[1][5][6].
-
Allow 24 hours for cellular attachment and recovery.
Step 3: Drug Treatment & Sensitization (The Causality Step)
-
Prepare serial dilutions of AZD 5582 in 100% DMSO, then spike into culture media to achieve final concentrations ranging from 1 nM to 10 µM. Ensure final DMSO concentration is ≤0.1% across all wells.
-
Critical Addition: Because AZD 5582 removes the "brake" on apoptosis, many cells still require an "accelerator" to die. Include parallel treatment arms co-treated with exogenous death ligands like TNF-α (1-10 ng/mL) or IFN-γ[2][7][8].
Step 4: Target Engagement Readout (Western Blot)
-
Lyse cells from the 6-well plate at 2 to 6 hours post-treatment.
-
Probe for cIAP1, XIAP, and loading controls. Note: You must lyse early because cIAP1 degradation is rapid[5].
Step 5: Phenotypic Readout (Viability/Apoptosis)
-
At 24 to 48 hours post-treatment, assess cell viability using an ATP-dependent luminescence assay (e.g., CellTiter-Glo)[6].
-
Alternatively, perform Annexin V/PI flow cytometry to quantify externalized phosphatidylserine, confirming that the mechanism of death is true apoptosis rather than necrosis[9].
Troubleshooting Guides & FAQs
Q: My stock solution of AZD 5582 dihydrochloride is precipitating when added to the cell culture media. How do I resolve this? A: AZD 5582 dihydrochloride is highly hydrophobic despite its salt formulation. Precipitation upon dilution into aqueous media usually indicates that the intermediate dilution step was skipped. Solution: Perform your serial dilutions in 100% DMSO first. Then, spike these DMSO dilutions directly into the pre-warmed culture media so that the final DMSO concentration remains constant (typically ≤0.1% v/v)[4]. If precipitation persists, gentle warming or sonication of the DMSO stock prior to media dilution will aid dissolution[4].
Q: I treated my cancer cells with up to 10 µM AZD 5582, but I am not observing significant cell death at 48 hours. Is the drug inactive? A: Not necessarily. AZD 5582 is a potent IAP antagonist, but many cancer cells (such as certain pancreatic or neuroblastoma lines) lack sufficient autocrine TNF-α production to trigger the extrinsic apoptosis pathway once cIAP1/2 are degraded[7][8]. Solution: You must supply the death signal. Co-treat your cells with a sublethal dose of TNF-α (e.g., 1-10 ng/mL) or IFN-γ[2][8]. The synergy between AZD 5582 and TNF-α/IFN-γ will force the formation of the ripoptosome, rapidly inducing caspase-8 dependent apoptosis[2][5].
Q: My Western blot shows no change in cIAP1 levels after 24 hours of AZD 5582 treatment, even though the cells are dying. Why? A: This is a classic kinetic artifact. AZD 5582 induces rapid auto-ubiquitination and proteasomal degradation of cIAP1, often within 15 to 60 minutes of exposure[2][5]. By 24 hours, the cells undergoing apoptosis have heavily degraded proteomes, while surviving cells may have triggered compensatory transcriptional upregulation of IAPs via non-canonical NF-κB feedback loops. Solution: Shift your target engagement assay (Western blot) to an early time point (2 to 6 hours post-treatment) to capture the primary degradation event before secondary compensatory effects occur[5].
References
-
Beug, S. T., et al. "Smac mimetics synergize with immune checkpoint inhibitors to promote tumour immunity against glioblastoma". Nature Communications (via PMC).[Link]
-
Kim, H., et al. "A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer". Oncotarget (via PMC).[Link]
-
Frontiers. "The XIAP inhibitor AZD5582 improves the treatment effect of microwave ablation on hepatocellular carcinoma". Frontiers in Oncology.[Link]
-
BMJ. "Epigenetic modulation of neuroblastoma enhances T cell and NK cell immunogenicity by inducing a tumor-cell lineage switch". Journal for ImmunoTherapy of Cancer.[Link]
-
PLOS. "Phosphatidylserine externalization, “necroptotic bodies” release, and phagocytosis during necroptosis". PLOS Biology.[Link]
Sources
- 1. AZD 5582 dihydrochloride | Inhibitor of Apoptosis | Tocris Bioscience [tocris.com]
- 2. Smac mimetics synergize with immune checkpoint inhibitors to promote tumour immunity against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | The XIAP inhibitor AZD5582 improves the treatment effect of microwave ablation on hepatocellular carcinoma [frontiersin.org]
- 7. A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Phosphatidylserine externalization, “necroptotic bodies” release, and phagocytosis during necroptosis | PLOS Biology [journals.plos.org]
potential off-target effects of AZD 5582 dihydrochloride
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals utilizing AZD5582 dihydrochloride in their experiments. As a potent, dimeric SMAC mimetic and Inhibitor of Apoptosis Protein (IAP) antagonist, AZD5582 offers a targeted mechanism for inducing apoptosis but can also produce complex cellular responses that may be misinterpreted as off-target effects.[1][2] This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate these complexities, ensure data integrity, and unlock the full potential of this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the mechanism of AZD5582 and potential unexpected outcomes.
Q1: What is the specific on-target mechanism of action for AZD5582?
AZD5582 is a synthetic, dimeric SMAC mimetic designed to mimic the endogenous IAP antagonist, SMAC/DIABLO.[3][4] Its primary mechanism involves potently binding to the BIR3 domains of cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP).[1][2] This interaction has two major consequences:
-
Promotion of cIAP1/2 Degradation: Binding of AZD5582 to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent rapid degradation by the proteasome.[3][5][6] This degradation is a critical initiating event.
-
Activation of the Non-Canonical NF-κB (ncNF-κB) Pathway: In resting cells, cIAPs are part of a complex that constantly degrades NF-κB-inducing kinase (NIK).[6] The degradation of cIAPs by AZD5582 leads to the stabilization and accumulation of NIK.[5] NIK then phosphorylates IKKα, which in turn processes the p100 subunit of NF-κB to its active p52 form, leading to the activation of the ncNF-κB pathway.[6][7]
-
Induction of Apoptosis: ncNF-κB activation can drive the transcription of various genes, including TNF-α.[5][8] In many cancer cell lines, this newly synthesized TNF-α acts in an autocrine or paracrine loop, binding to its receptor (TNFR1) and initiating a caspase-8-dependent apoptotic cascade.[9] Simultaneously, by antagonizing XIAP, AZD5582 prevents the inhibition of executioner caspases-3 and -7, lowering the threshold for apoptosis.
Q2: My cell line is resistant to AZD5582 when used as a single agent. Is this an off-target failure?
Not necessarily. Single-agent activity of AZD5582 is often dependent on a cell's ability to produce its own TNF-α following ncNF-κB activation to create the feedback loop required for apoptosis.[5][9] Cell lines that do not produce sufficient levels of TNF-α upon treatment will appear resistant.[9] This is a feature of the compound's mechanism, not an off-target failure. Sensitivity can often be restored by the addition of exogenous TNF-α.
Q3: Can AZD5582 induce forms of cell death other than apoptosis?
Yes. In scenarios where the apoptotic pathway is compromised, particularly through the loss or inhibition of caspase-8, AZD5582 can sensitize cells to an alternative programmed cell death pathway called necroptosis.[10] By promoting cIAP1/2 degradation, AZD5582 facilitates the formation of the "necrosome," a signaling complex containing RIPK1 and RIPK3 kinases.[10] This is a critical consideration for interpreting cell death data, as necroptosis will not yield positive results in standard apoptosis assays like cleaved caspase-3 detection.
Q4: I've observed significant inflammatory cytokine expression. Is this an off-target effect?
This is typically an on-target consequence of the intended mechanism. The activation of the ncNF-κB pathway is a key part of how AZD5582 functions, and this pathway is a well-established regulator of inflammatory gene expression.[7][11] Clinical studies with other SMAC mimetics have reported cytokine release syndrome, characterized by elevated TNF-α, MCP-1, and IL-8, as a dose-limiting toxicity, which underscores that this is a potent, on-target effect that must be managed.[12]
Q5: Are there any known off-target effects on global gene expression?
Yes. While AZD5582 is considered more selective than broad T-cell activators, its powerful modulation of the ncNF-κB pathway can have downstream consequences.[6][13] For instance, one study in primary CD4+ T cells found that AZD5582 treatment led to the differential expression of hundreds of transposable elements (TEs), including Human Endogenous Retroviruses (HERVs) and LINE-1 (L1) elements.[14] This is considered an off-target effect of the on-target pathway activation.[14] Researchers should be aware of this possibility when conducting transcriptomic analyses.
Section 2: Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with AZD5582.
Problem 1: No or lower-than-expected cytotoxicity in my cancer cell line.
| Potential Cause | Scientific Rationale | Recommended Solution & Validation |
| Insufficient Endogenous TNF-α | The cell line does not produce enough TNF-α to trigger the autocrine apoptotic loop after ncNF-κB activation by AZD5582.[5][9] | Solution: Co-treat cells with AZD5582 and a low dose (1-10 ng/mL) of exogenous TNF-α. Validation: A significant increase in cell death upon co-treatment confirms TNF-α dependency. See Protocol 2 . |
| Dysfunctional Apoptotic Machinery | The cell line may have a deficiency in key apoptotic proteins like Caspase-8 or FADD, preventing the execution of apoptosis even when the signal is present.[10] | Solution: Assess for necroptosis. Validation: Perform a Western blot for markers of necroptosis, such as phosphorylated MLKL (p-MLKL). Cell death that is inhibited by a RIPK1 inhibitor (e.g., Necrostatin-1) but not a pan-caspase inhibitor (e.g., Z-VAD-FMK) indicates necroptosis. See Protocol 1 . |
| Overexpression of Anti-Apoptotic Proteins | High levels of other anti-apoptotic proteins, such as Mcl-1, can counteract the pro-apoptotic signal from AZD5582.[15] | Solution: Profile the baseline expression of Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1) via Western blot. Validation: If Mcl-1 is high, consider rational combinations with Mcl-1 inhibitors. |
| Compound Solubility or Stability Issues | AZD5582 dihydrochloride has good aqueous solubility, but improper storage or handling can lead to degradation or precipitation, reducing its effective concentration.[16][17] | Solution: Prepare fresh stock solutions in an appropriate solvent (e.g., water or DMSO).[18] Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is low (<0.1%). Visually inspect the medium for any precipitate after adding the compound. |
Problem 2: My cells are dying, but canonical apoptosis markers (cleaved caspase-3/7) are negative.
| Potential Cause | Scientific Rationale | Recommended Solution & Validation |
| Cell Death is Occurring via Necroptosis | In caspase-8 deficient cells, TNF-α signaling, potentiated by AZD5582, can be re-routed to the necroptotic pathway, which is executed by RIPK1, RIPK3, and MLKL, not caspases.[10] | Solution: Analyze cell lysates for key necroptosis markers. Validation: A positive signal for phosphorylated RIPK1 (Ser166) and phosphorylated MLKL (Ser358) via Western blot confirms necroptosis. See Protocol 1 . |
Problem 3: I observe widespread, non-specific cell death, even in control cell lines.
| Potential Cause | Scientific Rationale | Recommended Solution & Validation |
| Concentration is Too High | While relatively selective, very high concentrations of any small molecule can cause off-target toxicity. AZD5582 is potent at nanomolar concentrations for its on-target effects.[1][2] | Solution: Perform a detailed dose-response curve starting from low nanomolar concentrations (e.g., 0.1 nM) up to a maximum of 1-10 µM. Validation: Determine the IC50 (concentration for 50% inhibition) and ensure you are working in the specific, on-target range of the curve, not the non-specific plateau at the top. |
| Compound Precipitation | At high concentrations, the compound may precipitate out of the culture medium, causing physical stress and non-specific cell death. | Solution: Check the solubility limits in your specific medium.[17] Visually inspect wells under a microscope for crystals or precipitate. Validation: If precipitation is observed, lower the working concentration or adjust the formulation if possible. |
Section 3: Data & Visualizations
Table 1: Physicochemical and In Vitro Properties of AZD5582 Dihydrochloride
| Property | Value | Source(s) |
| Molecular Weight | 1088.21 g/mol | |
| Formulation | Dihydrochloride Salt | [16] |
| Aqueous Solubility | >7 mg/mL (at pH 4-6) | [16][17] |
| IC50 vs. cIAP1 (BIR3) | 15 nM | [1][2] |
| IC50 vs. cIAP2 (BIR3) | 21 nM | [1][2] |
| IC50 vs. XIAP (BIR3) | 15 nM | [1][2] |
| Recommended In Vitro Concentration Range | 0.1 nM - 1000 nM | [6][19] |
| Storage (Stock Solution) | -80°C for up to 6 months | [20] |
Diagram 1: On-Target Signaling Pathway of AZD5582
Caption: On-target signaling cascade of AZD5582.
Diagram 2: Troubleshooting Workflow for Unexpected Cell Death Phenotype
Caption: Workflow for diagnosing unexpected cell death pathways.
Section 4: Key Experimental Protocols
Protocol 1: Assessing Apoptosis vs. Necroptosis via Western Blot
This protocol allows for the simultaneous assessment of key markers for both apoptotic and necroptotic pathways in response to AZD5582 treatment.
Materials:
-
Cell culture reagents and AZD5582 dihydrochloride
-
Optional: TNF-α (10 ng/mL), Z-VAD-FMK (20 µM), Necrostatin-1s (10 µM)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blot equipment
-
Primary Antibodies: anti-Cleaved Caspase-3, anti-PARP, anti-phospho-RIPK1 (Ser166), anti-phospho-MLKL (Ser358), anti-GAPDH or β-Actin (loading control)
-
HRP-conjugated secondary antibodies and ECL substrate
Procedure:
-
Cell Plating and Treatment: Plate cells in 6-well plates to reach 70-80% confluency on the day of treatment.
-
Experimental Groups:
-
Vehicle Control (e.g., DMSO or water)
-
AZD5582 (at determined IC50)
-
AZD5582 + TNF-α (if needed)
-
Control Groups: AZD5582 + Z-VAD-FMK (caspase inhibitor); AZD5582 + Nec-1s (necroptosis inhibitor)
-
-
Incubation: Treat cells for a predetermined time course (e.g., 6, 12, 24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS, then lyse with 100-150 µL of ice-cold RIPA buffer per well. Scrape cells, collect lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C according to manufacturer's recommendations.
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash extensively and detect signal using an ECL substrate and an imaging system.
-
-
Data Interpretation:
-
Apoptosis: Look for the appearance of cleaved caspase-3 and cleaved PARP bands in the AZD5582-treated lanes. This signal should be diminished in the Z-VAD-FMK co-treated lane.
-
Necroptosis: Look for the appearance of phosphorylated RIPK1 and MLKL bands. This signal should be diminished in the Nec-1s co-treated lane.
-
Protocol 2: Validating TNF-α Dependency with a Neutralizing Antibody
This experiment definitively determines if the cytotoxic effect of AZD5582 in your cell line is dependent on an autocrine TNF-α loop.
Materials:
-
Cell culture reagents and AZD5582 dihydrochloride
-
Anti-TNF-α neutralizing antibody (e.g., Infliximab, Adalimumab) or an isotype control antibody
-
Cell viability assay kit (e.g., CellTiter-Glo®, MTS, or crystal violet)
Procedure:
-
Cell Plating: Plate cells in a 96-well plate at a density appropriate for a 48-72 hour viability assay.
-
Experimental Groups:
-
Vehicle Control
-
AZD5582 alone
-
Anti-TNF-α neutralizing antibody alone (e.g., 1-10 µg/mL)
-
Isotype control antibody alone
-
AZD5582 + Anti-TNF-α neutralizing antibody
-
AZD5582 + Isotype control antibody
-
-
Treatment: Pre-incubate cells with the neutralizing or isotype control antibody for 1-2 hours before adding AZD5582.
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment: Measure cell viability according to the manufacturer's protocol for your chosen assay.
-
Data Interpretation:
-
If AZD5582-induced cell death is significantly rescued (i.e., viability increases) in the presence of the anti-TNF-α neutralizing antibody compared to the isotype control, this confirms the mechanism is TNF-α dependent.
-
Protocol 3: Measuring Non-Canonical NF-κB Activation
This protocol validates target engagement by measuring the processing of p100 to p52, a hallmark of ncNF-κB activation.[6]
Materials:
-
Same as Protocol 1, but with a primary antibody that detects both NF-κB2 p100 and p52.
Procedure:
-
Cell Treatment: Treat cells with AZD5582 over a time course (e.g., 0, 2, 4, 8, 24 hours). A shorter time course is often better for this upstream event.
-
Lysate Preparation & Western Blot: Follow steps 4-6 from Protocol 1.
-
Probing: Use a primary antibody that recognizes both the full-length p100 (~100 kDa) and the processed p52 (~52 kDa) form.
-
Data Interpretation: Successful target engagement and ncNF-κB activation are demonstrated by a decrease in the intensity of the p100 band and a corresponding increase in the intensity of the p52 band over the time course.
References
-
Altered Response Pattern following AZD5582 Treatment of SIV-Infected, ART-Suppressed Rhesus Macaque Infants. ASM Journals. [Link]
-
AZD5582 induces cell death through TNF-α-dependent apoptosis. ResearchGate. [Link]
-
A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer. MDPI. [Link]
-
Off-Target Effect of Activation of NF-κB by HIV Latency Reversal Agents on Transposable Elements Expression. MDPI. [Link]
-
Short-duration exposure to AZD5582 activates the ncNF-κB pathway. ResearchGate. [Link]
-
Dynamic modulation of the non-canonical NF-κB signaling pathway for HIV shock and kill. Virology Journal. [Link]
-
Inhibitor of Apoptosis (IAP) Proteins–Modulators of Cell Death and Inflammation. PMC - NIH. [Link]
-
High TNF and NF-κB Pathway Dependency Are Associated with AZD5582 Sensitivity in OSCC via CASP8-Dependent Apoptosis. Cancer Research Communications - AACR. [Link]
-
Inhibitor of Apoptosis Proteins as Novel Targets in Inflammatory Processes. Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Association Journals. [Link]
-
INHIBITOR OF APOPTOSIS PROTEINS AS INTRACELLULAR SIGNALING INTERMEDIATES. PMC. [Link]
-
Smac mimetics and TNFα: a dangerous liaison?. PMC - NIH. [Link]
-
The SMAC Mimetic AZD5582 is a Potent HIV Latency Reversing Agent. bioRxiv. [Link]
-
Small-Molecule SMAC Mimetics as New Cancer Therapeutics. PMC - NIH. [Link]
-
Promises and Challenges of Smac Mimetics as Cancer Therapeutics. AACR Journals. [Link]
-
A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer. PMC - NIH. [Link]
-
Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo. SD CFAR. [Link]
-
Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo. PMC - NIH. [Link]
-
Altered Response Pattern following AZD5582 Treatment of SIV-Infected, ART-Suppressed Rhesus Macaque Infants. PubMed. [Link]
-
Discovery of a Novel Class of Dimeric Smac Mimetics as Potent IAP Antagonists Resulting in a Clinical Candidate for the Treatment of Cancer (AZD5582). Journal of Medicinal Chemistry - ACS Publications. [Link]
-
The SMAC Mimetic AZD5582 is a Potent HIV Latency Reversing Agent. ResearchGate. [Link]
-
Future Therapeutic Directions for Smac-Mimetics. MDPI. [Link]
-
Potency and Selectivity of SMAC/DIABLO Mimetics in Solid Tumor Therapy. PMC - NIH. [Link]
-
AZD5582, an IAP antagonist that leads to apoptosis in head and neck squamous cell carcinoma cell lines and is eligible for combination with irradiation. PubMed. [Link]
-
AZD5582 plus SIV-specific antibodies reduce lymph node viral reservoirs in antiretroviral therapy-suppressed macaques. PMC - NIH. [Link]
-
Synergistic latency reversal by the SMAC mimetic AZD5582 and iBET JQ1, combined with Nef ablation, facilitates immune-mediated elimination of latently HIV-1-infected T-cells. bioRxiv. [Link]
-
Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression. PMC - NIH. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Smac mimetics and TNFα: a dangerous liaison? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The SMAC Mimetic AZD5582 is a Potent HIV Latency Reversing Agent | bioRxiv [biorxiv.org]
- 7. INHIBITOR OF APOPTOSIS PROTEINS AS INTRACELLULAR SIGNALING INTERMEDIATES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitor of Apoptosis (IAP) Proteins–Modulators of Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. cfar.ucsd.edu [cfar.ucsd.edu]
- 14. Off-Target Effect of Activation of NF-κB by HIV Latency Reversal Agents on Transposable Elements Expression [mdpi.com]
- 15. A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
troubleshooting inconsistent results with AZD 5582 dihydrochloride
Welcome to the technical support resource for AZD 5582 dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions. Our goal is to empower you with the knowledge to overcome experimental hurdles and ensure the consistent and effective use of AZD 5582 in your research.
Introduction to AZD 5582 Dihydrochloride
AZD 5582 is a potent, cell-permeable, dimeric Smac (Second Mitochondrial-derived Activator of Caspases) mimetic.[1][2] It functions as an antagonist of the Inhibitor of Apoptosis Proteins (IAPs), specifically binding to the BIR3 domains of cIAP1, cIAP2, and XIAP with high affinity.[3][4] This action leads to the degradation of cIAP1 and cIAP2, ultimately promoting apoptosis in sensitive cell lines and demonstrating anti-tumor activity.[5][6] Additionally, AZD 5582 has been identified as a potent HIV latency-reversing agent through the activation of the non-canonical NF-κB pathway.[7][8]
This guide will help you navigate the complexities of working with this compound, from basic handling to interpreting unexpected results.
Mechanism of Action: A Visual Guide
To effectively troubleshoot, it's crucial to understand the mechanism of action of AZD 5582. The diagram below illustrates the signaling pathway initiated by this IAP antagonist.
Caption: Troubleshooting workflow for AZD 5582 experiments.
References
- Lee, Y. J., et al. (2015). A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer. Oncotarget, 6(31), 31649–31662.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). AZD5582 | Ligand page. Retrieved from [Link]
-
BioHippo. (n.d.). AZD5582 dihydrochloride. Retrieved from [Link]
-
Chemietek. (n.d.). AZD5582. Retrieved from [Link]
- Hennessy, E. J., et al. (2013). Discovery of a Novel Class of Dimeric Smac Mimetics as Potent IAP Antagonists Resulting in a Clinical Candidate for the Treatment of Cancer (AZD5582). Journal of Medicinal Chemistry, 56(23), 9496–9508.
- Pache, L., et al. (2018).
- Nixon, C. C., et al. (2020). Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo.
- McBrien, J. B., et al. (2023). AZD5582 plus SIV-specific antibodies reduce lymph node viral reservoirs in antiretroviral therapy-suppressed macaques.
- Mavigner, M., et al. (2021). Altered Response Pattern following AZD5582 Treatment of SIV-Infected, ART-Suppressed Rhesus Macaque Infants. mBio, 12(4), e01331-21.
- Fulda, S. (2022). A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer. International Journal of Molecular Sciences, 23(7), 3587.
- Nixon, C. C., et al. (2020). Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo. PMC.
- Das, S., et al. (2021). CD8 Lymphocyte Depletion Enhances the Latency Reversal Activity of the SMAC Mimetic AZD5582 in ART-Suppressed Simian Immunodeficiency Virus-Infected Rhesus Macaques. Journal of Virology, 95(12), e00220-21.
- Sharma, K., et al. (2012). Inhibitors of Apoptosis Proteins (IAPs): Clinical Significance in Cancer Treatment Research.
- Vucic, D., & Dixit, V. M. (2011). Inhibitor of Apoptosis Proteins as Novel Targets in Inflammatory Processes. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(10), 2164–2172.
- Fulda, S. (2014). Molecular Pathways: Targeting Inhibitor of Apoptosis Proteins in Cancer—From Molecular Mechanism to Therapeutic Application. Clinical Cancer Research, 20(2), 289–295.
-
Merck Group. (n.d.). IAP Inhibition. Retrieved from [Link]
Sources
- 1. AZD 5582 dihydrochloride | Inhibitor of Apoptosis | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. cfar.ucsd.edu [cfar.ucsd.edu]
Technical Support Center: Optimizing AZD 5582 Dihydrochloride Efficacy in Resistant Cell Lines
Welcome to the Application Scientist Support Center for AZD 5582 dihydrochloride. AZD 5582 is a potent, dimeric SMAC (Second Mitochondria-derived Activator of Caspases) mimetic that antagonizes the Inhibitor of Apoptosis Proteins (IAPs)—specifically cIAP1, cIAP2, and XIAP. While highly effective in sensitizing certain malignancies and latent viral reservoirs to apoptosis, researchers frequently encounter refractory cell lines.
This guide provides field-proven diagnostic workflows, mechanistic FAQs, and validated protocols to help you identify and overcome AZD 5582 resistance in your specific models.
Mechanistic Overview & Diagnostic Logic
To troubleshoot resistance, you must first understand the self-validating causality of the drug's mechanism. AZD 5582 does not directly kill cells; it removes the brakes on cell death. By binding the BIR3 domains of cIAPs, it induces their rapid auto-ubiquitination and proteasomal degradation. This stabilizes NIK (NF-κB-inducing kinase), activating the non-canonical NF-κB pathway, which subsequently drives the autocrine production of TNF-α. Secreted TNF-α then binds to TNFR1. Because cIAPs are depleted, the receptor cannot form the pro-survival Complex I; instead, it forms the death-inducing Complex II (RIPK1/FADD/Caspase-8), triggering apoptosis.
Resistance typically occurs when one of these sequential nodes is broken.
AZD 5582 signaling pathway and primary nodes of cellular resistance.
Frequently Asked Questions (Troubleshooting Phenotypes)
Q: My western blot shows complete cIAP1/2 degradation within 4 hours, but the cells show no reduction in viability at 48 hours. Why? A: Target engagement does not guarantee execution. If cIAP1 is degraded, the drug is active. However, if your cell line lacks the ability to produce autocrine TNF-α (or lacks TNFR1 expression), the apoptosis cascade will stall. You must bypass this node by co-treating with exogenous death ligands. Recent studies demonstrate that delivering TNF-Related Apoptosis-Inducing Ligand (TRAIL) via extracellular vesicles (EV-T) alongside AZD 5582 synergistically augments cytotoxicity in resistant triple-negative breast cancer (TNBC) lines1[1].
Q: We are using AZD 5582 to reverse HIV-1 latency, but viral reactivation is poor. How can we improve efficacy? A: Latent reservoirs often employ epigenetic silencing to suppress viral transcription and immune sensing. Combining AZD 5582 with epigenetic modulators is highly effective. For example, co-treatment with KDM5 inhibitors (like JQKD82) or BET inhibitors (like JQ1) synergistically disrupts chromatin silencing, promoting both viral lytic reactivation and the subsequent death of the infected cells2[2]. Similarly, BET degraders have shown potent synergy with AZD 5582 in T-cell models3[3].
Q: My in vitro monoculture responds well to AZD 5582, but my in vivo/co-culture models are completely resistant. What is happening? A: The Tumor Microenvironment (TME) heavily dictates SMAC mimetic efficacy. In glioblastoma models, for instance, astrocytes secrete TGF-β, which can protect certain tumor cells (like GL261) from TNF-α/SMAC mimetic-induced death4[4]. You must evaluate TME cytokine profiles and consider neutralizing antibodies against protective factors like TGF-β.
Diagnostic Workflow & Validated Protocols
Diagnostic workflow for troubleshooting AZD 5582 resistance in cell lines.
Protocol A: Validating Target Engagement vs. Downstream Execution
This protocol isolates whether resistance is due to failed drug uptake/target binding or downstream signaling blocks.
-
Seeding: Plate cells in 6-well plates at
cells/mL. Allow 24 hours for adherence. -
Treatment: Treat with AZD 5582 at 100 nM and 250 nM (include a DMSO vehicle control).
-
Early Harvest (4 Hours): Lyse one set of wells using RIPA buffer supplemented with protease/phosphatase inhibitors.
-
Causality Note: cIAP degradation occurs rapidly via the proteasome. A 4-hour timepoint confirms target engagement before secondary transcriptional effects occur.
-
-
Late Harvest (24 Hours): Collect supernatant for TNF-α ELISA. Lyse the remaining cells.
-
Immunoblotting: Probe 4h lysates for cIAP1/2. Probe 24h lysates for Cleaved Caspase-8 and Cleaved Caspase-3.
-
Interpretation: If cIAP1 is degraded at 4h but Caspase-8 is uncleaved at 24h, the drug works but the cell requires a secondary stimulus (Proceed to Protocol B).
-
Protocol B: Epigenetic Modulator Combination Screen
If the cell line secretes TNF-α but remains resistant, epigenetic silencing of MHC-I or pro-apoptotic machinery is likely.
-
Pre-treatment: Plate cells and pre-treat with an epigenetic modulator for 48 hours to allow chromatin remodeling.
-
Recommended Agents: Entinostat (HDACi, 5 µM) or JQKD82 (KDM5i, 10-25 µM).
-
-
Sensitization: After 48 hours, add AZD 5582 (100–250 nM) to the culture medium.
-
Incubation & Readout: Incubate for an additional 48 hours. Perform a flow cytometry-based LIVE/DEAD assay or Annexin V/PI staining to quantify synergistic apoptosis.
Quantitative Data Summary: Combination Efficacy
The following table summarizes validated combination strategies to overcome AZD 5582 monotherapy resistance across various models:
| Combination Agent | Target Mechanism | Cell Line / Model Context | Typical Efficacy Enhancement |
| Exogenous TNF-α | Bypasses autocrine TNF-α deficiency | Glioblastoma (e.g., CT2A) | Restores RIPK1-dependent apoptosis and cell lysis. |
| EV-TRAIL | DR5 activation / Death Receptor signaling | TNBC (BT549), Kidney Cancer | Synergistic cytotoxicity; complete tumor regression in xenografts. |
| Entinostat (HDACi) | Upregulates MHC-I / Epigenetic modulation | Neuroblastoma (GIMEN) | Significantly enhances T-cell mediated cytotoxicity. |
| JQKD82 (KDM5i) | Reverses epigenetic silencing | HIV-1 Latency Models (U1) | Synergistic viral reactivation and lytic death of infected cells. |
| JQ1 (BETi) | Disrupts BRD4 / P-TEFb | T-cell lines (JLat10.6) | Potent synergy in latency reversal and non-canonical NF-κB activation. |
References
- "Epigenetic modulation of neuroblastoma enhances T cell and NK cell immunogenicity by inducing a tumor-cell lineage switch", NIH / Journal for ImmunoTherapy of Cancer,
- "AZD-5582 - Drug Targets, Indications, Patents - Patsnap Synapse", P
- "KDM5A/B promotes HIV-1 latency and KDM5 inhibitors promote HIV-1 lytic reactiv
- "Astrocytes and the tumor microenvironment inflammatory state dictate the killing of glioblastoma cells by Smac mimetic compounds", NIH / Cell De
- "Latency reversal and synergy with AZD5582 by degrader ZXH-3-26 is...
Sources
- 1. AZD-5582 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Astrocytes and the tumor microenvironment inflammatory state dictate the killing of glioblastoma cells by Smac mimetic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenetic modulation of neuroblastoma enhances T cell and NK cell immunogenicity by inducing a tumor-cell lineage switch - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AZD5582 Dihydrochloride in Solution
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of AZD5582 dihydrochloride solutions.
Q1: What are the recommended solvents for preparing AZD5582 dihydrochloride stock solutions?
A1: For in vitro experiments, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent.[1][2] AZD5582 dihydrochloride is also soluble in water.[3] For in vivo studies, a formulation containing DMSO, PEG300, Tween-80, and saline is often used to ensure solubility and biocompatibility.[4]
Q2: How should I store my AZD5582 dihydrochloride stock solutions for maximum long-term stability?
A2: Proper storage is critical to maintaining the integrity of your AZD5582 dihydrochloride stock solutions. For DMSO stock solutions, it is recommended to aliquot them into single-use vials to minimize freeze-thaw cycles.[5] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[5] When stored as a solid, the compound is stable for up to 3 years at -20°C. It is also advisable to protect solutions from light.
Q3: Can I store AZD5582 dihydrochloride in an aqueous solution?
A3: While AZD5582 dihydrochloride is soluble in water, long-term storage of aqueous solutions is generally not recommended due to the potential for hydrolysis and microbial growth. For in vitro experiments, it is best practice to prepare fresh dilutions in your aqueous buffer or cell culture medium from a DMSO stock solution just before use.
Q4: What is the stability of AZD5582 dihydrochloride in cell culture media at 37°C?
A4: While specific quantitative stability data in various cell culture media is not extensively published, numerous studies have successfully used AZD5582 in cell-based assays with incubation times of 24, 48, and even 72 hours, suggesting it is sufficiently stable for the duration of most standard in vitro experiments.[3][6] However, for longer-term experiments, it is advisable to replenish the media with freshly diluted compound periodically.
Q5: Is AZD5582 dihydrochloride sensitive to pH?
A5: Yes, the stability of AZD5582 dihydrochloride is pH-dependent. It is reported to be hydrolytically stable between pH 4 and 6.[3][7] Some amide hydrolysis has been observed under strongly acidic (pH < 1) and basic (pH > 8) conditions.[3][7] Therefore, it is important to consider the pH of your buffers and media when designing your experiments.
Troubleshooting Guide
This section provides solutions to common problems encountered during the preparation and use of AZD5582 dihydrochloride solutions.
Problem 1: My AZD5582 dihydrochloride solution appears cloudy or has visible precipitate after dilution in aqueous buffer.
Possible Causes and Solutions:
-
Exceeding Solubility Limit: AZD5582, like many small molecules, has a lower solubility in aqueous solutions compared to organic solvents like DMSO. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound can precipitate out of solution.
-
Solution: Try a stepwise dilution. Instead of adding the DMSO stock directly to the final volume of aqueous buffer, first, dilute the stock into a smaller volume of the buffer and then add this intermediate dilution to the remaining buffer volume with gentle mixing.
-
-
Buffer Composition: Certain buffers, particularly phosphate-buffered saline (PBS), can sometimes cause precipitation of peptide-like small molecules.
-
Solution: If you suspect buffer incompatibility, try dissolving the compound in a different buffer system if your experimental design allows. Alternatively, you can test the solubility in your specific buffer by preparing a small test dilution and observing it for a period before preparing your full experimental volume.
-
-
Temperature Effects: Changes in temperature can affect solubility.
-
Solution: Ensure both your DMSO stock solution and your aqueous buffer are at room temperature before mixing. Pre-warming the aqueous buffer slightly may also help, but be mindful of the overall experimental temperature requirements.
-
Problem 2: I am observing inconsistent results between experiments using the same concentration of AZD5582 dihydrochloride.
Possible Causes and Solutions:
-
Inaccurate Pipetting of Viscous DMSO Stock: DMSO is more viscous than water, which can lead to inaccuracies when using standard pipette tips.
-
Solution: Use positive displacement pipettes or reverse pipetting techniques for more accurate handling of small volumes of DMSO stock solutions.
-
-
Degradation Due to Improper Storage: Repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures can lead to the degradation of the compound, resulting in a lower effective concentration.
-
Solution: Always aliquot your stock solution into single-use vials and store them at the recommended temperature (-80°C for long-term). Thaw each aliquot only once before use.
-
-
Incomplete Dissolution of Stock Solution: If the compound is not fully dissolved in the DMSO stock, the actual concentration will be lower than calculated.
-
Solution: Ensure the compound is completely dissolved in DMSO before making further dilutions. Gentle warming and vortexing can aid in dissolution.
-
Experimental Protocols
Preparation of AZD5582 Dihydrochloride Stock Solution (10 mM in DMSO)
Materials:
-
AZD5582 dihydrochloride (solid)
-
Anhydrous, high-purity DMSO
Procedure:
-
Allow the vial of solid AZD5582 dihydrochloride to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration based on the amount of solid compound.
-
Add the calculated volume of DMSO to the vial of AZD5582 dihydrochloride.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquot the 10 mM stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.
Preparation of Working Solutions for In Vitro Cell-Based Assays
Procedure:
-
Thaw a single-use aliquot of the 10 mM AZD5582 dihydrochloride DMSO stock solution at room temperature.
-
Perform serial dilutions of the DMSO stock in your cell culture medium or experimental buffer to achieve the desired final concentrations.
-
It is crucial to ensure that the final concentration of DMSO in your assay does not exceed a level that is toxic to your cells (typically <0.5%).
-
Prepare these working solutions fresh for each experiment.
Data Summary
| Parameter | Recommendation | Citation(s) |
| Primary Solvent (Stock) | Anhydrous DMSO | [1][2] |
| Aqueous Solubility | Soluble in water | [3] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [5] |
| Storage Precaution | Aliquot to avoid freeze-thaw cycles; Protect from light | [5] |
| pH Stability | Stable between pH 4-6 | [3][7] |
| In Vivo Formulation | DMSO, PEG300, Tween-80, Saline | [4] |
Visualizations
Caption: Workflow for preparing AZD5582 dihydrochloride solutions.
Caption: Troubleshooting guide for AZD5582 precipitation issues.
References
-
Waters Corporation. (2020, February 6). 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). Retrieved from Waters website. [Link]
-
Fulda, S. (2015). Promises and Challenges of Smac Mimetics as Cancer Therapeutics. Clinical Cancer Research, 21(22), 5030-5036. [Link]
-
de Alvarenga, M. V., et al. (2008). The proapoptotic protein Smac/DIABLO dimer has the highest stability as measured by pressure and urea denaturation. Biochemistry, 47(12), 3557-3565. [Link]
-
ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media?[Link]
-
Bertrand, M. J., et al. (2008). Smac mimetics and TNFα: a dangerous liaison?. Cell, 131(4), 653-656. [Link]
-
Abd-El-Azim, A., et al. (2015). The SMAC mimetic BV6 induces cell death and sensitizes different cell lines to TNF-α and TRAIL-induced apoptosis. Cancer Cell International, 15, 23. [Link]
-
ResearchGate. (2022, February 23). How can i avoid the peptide precipitation in the media?[Link]
-
ResearchGate. (2017, April 11). How to prevent the precipitation of peptide which has dissolved in distilled water?[Link]
-
European Medicines Agency. (1995). ICH Topic Q 5 C: Stability Testing of Biotechnological/Biological Products. [Link]
-
Chen, J., et al. (2021). An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment. International Journal of Molecular Sciences, 22(1), 443. [Link]
-
Bio-Techne. (2025, April 25). Global Guide to Stability Testing for Cell Therapy Products & Regulatory Compliance. Retrieved from Bio-Techne website. [Link]
-
Sampey, G. C., et al. (2018). The SMAC Mimetic AZD5582 is a Potent HIV Latency Reversing Agent. bioRxiv. [Link]
-
Sampey, G. C., et al. (2018). The SMAC Mimetic AZD5582 is a Potent HIV Latency Reversing Agent. ResearchGate. [Link]
-
Cia, D. D., et al. (2012). Dimeric Smac mimetics/IAP inhibitors as in vivo-active pro-apoptotic agents. Part II: Structural and biological characterization. Bioorganic & Medicinal Chemistry Letters, 22(22), 6974-6979. [Link]
-
Kearney, C. J., & Vaux, D. L. (2020). Future Therapeutic Directions for Smac-Mimetics. Cancers, 12(2), 433. [Link]
-
Nixon, C. C., et al. (2020). Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo. Nature, 578(7793), 160-165. [Link]
-
Kuzman, D., et al. (2021). Long-Term Stability Predictions of Therapeutic Monoclonal Antibodies in Solution Using Arrhenius Based Kinetics. Scientific Reports, 11(1), 20534. [Link]
-
Kuzman, D., et al. (2021). Long-term stability predictions of therapeutic monoclonal antibodies in solution using Arrhenius-based kinetics. Scientific Reports, 11(1), 20534. [Link]
Sources
- 1. waters.com [waters.com]
- 2. longdom.org [longdom.org]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Precipitation of peptide from a large volume - Protein and Proteomics [protocol-online.org]
Validation & Comparative
A Comparative Guide to IAP Antagonism: AZD5582 Dihydrochloride vs. First-Generation SMAC Mimetics
In the landscape of targeted cancer therapy, the chemical mimicry of the endogenous mitochondrial protein, Second Mitochondrial Activator of Caspases (SMAC), has given rise to a promising class of drugs known as SMAC mimetics or Inhibitor of Apoptosis Protein (IAP) antagonists. These agents are designed to counteract the pro-survival functions of IAPs, which are frequently overexpressed in tumor cells, thereby lowering the threshold for apoptosis. This guide provides an in-depth comparison of the bivalent SMAC mimetic, AZD5582 dihydrochloride, with first-generation monovalent IAP inhibitors such as LCL161 and GDC-0152, and the bivalent inhibitor, Birinapant. We will explore their distinct mechanisms of action, comparative potencies, and the experimental methodologies used to evaluate their efficacy.
The Central Role of IAPs in Cancer Cell Survival
Inhibitor of Apoptosis Proteins (IAPs) are a family of anti-apoptotic proteins that act as key regulators of programmed cell death.[1] Their defining feature is the presence of one or more Baculoviral IAP Repeat (BIR) domains, which are crucial for their function.[2] Key members of this family include X-linked inhibitor of apoptosis protein (XIAP), and cellular inhibitor of apoptosis protein 1 and 2 (cIAP1 and cIAP2).[3]
XIAP directly binds to and inhibits caspases-3, -7, and -9, which are the executioner enzymes of apoptosis.[3][4] cIAP1 and cIAP2, on the other hand, are E3 ubiquitin ligases that, in addition to weakly inhibiting caspases, play a critical role in cell signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[5][6] By ubiquitinating key signaling molecules, cIAPs can promote pro-survival signaling.[5] The endogenous antagonist of IAPs is SMAC/DIABLO, a protein released from the mitochondria during apoptosis, which binds to the BIR domains of IAPs, displacing caspases and promoting cell death.[7] SMAC mimetics are designed to replicate this function.[7]
Structural Divergence: Monovalent vs. Bivalent IAP Antagonists
The fundamental difference between AZD5582 and first-generation IAP inhibitors lies in their structure, which dictates their mechanism of action and potency.
-
First-Generation Monovalent IAP Inhibitors (e.g., LCL161, GDC-0152): These molecules possess a single SMAC-mimicking moiety.[5][8] They are designed to bind to the BIR3 domain of XIAP and cIAP1/2.[5][8]
-
Bivalent IAP Inhibitors (e.g., AZD5582, Birinapant): These compounds feature two SMAC-mimicking motifs connected by a chemical linker.[8][9] This bivalent design allows for simultaneous engagement of multiple BIR domains, either within a single IAP molecule or by bridging two separate IAP molecules.[8][10] This avidity effect generally translates to higher binding affinity and increased potency compared to their monovalent counterparts.[5][8]
Structural comparison of monovalent and bivalent IAP inhibitors.
Comparative Analysis of Mechanism and Potency
While both classes of IAP inhibitors aim to induce apoptosis, their differing structures lead to important mechanistic distinctions.
Degradation of cIAP1 and cIAP2
A key mechanism of action for SMAC mimetics is the induction of auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[11][12] This is a critical event that has two major downstream consequences: activation of the non-canonical NF-κB pathway and sensitization to TNFα-induced apoptosis.[11]
Bivalent SMAC mimetics like AZD5582 and Birinapant are generally more potent inducers of cIAP1/2 degradation than their monovalent counterparts.[13][14] This is particularly evident in their ability to degrade the fraction of cIAP1 associated with TNF receptor-associated factor 2 (TRAF2).[14] Monovalent inhibitors are less effective at depleting this TRAF2-associated cIAP1 pool, which can lead to residual pro-survival NF-κB signaling.[6][14]
XIAP Antagonism and Caspase Activation
SMAC mimetics also antagonize XIAP by binding to its BIR3 domain, preventing it from inhibiting caspase-9.[11] Bivalent inhibitors can also engage the BIR2 domain, leading to a more complete inhibition of XIAP's anti-caspase activity.[10] This leads to the activation of the caspase cascade, culminating in the cleavage of executioner caspases like caspase-3 and -7, and ultimately, apoptosis.[15]
Activation of the NF-κB Pathway
The degradation of cIAPs leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the non-canonical NF-κB pathway.[11] This pathway can have dual roles. In some contexts, it can promote the production of pro-inflammatory cytokines like TNF-α, which can then act in an autocrine or paracrine manner to induce apoptosis in cancer cells that have been sensitized by the IAP inhibitor.[16] However, in other contexts, NF-κB activation can be pro-survival.[17] Bivalent IAP antagonists have been shown to be more effective at inhibiting TNF-mediated canonical NF-κB signaling by degrading TRAF2-associated cIAP1.[6][14]
Differential mechanisms of bivalent vs. monovalent IAP inhibitors.
Quantitative Comparison of Performance
The following table summarizes key quantitative data for AZD5582 and representative first-generation IAP inhibitors. It is important to note that IC50 and Ki values can vary depending on the specific assay conditions and cell lines used.
| Compound | Type | Target(s) | IC50/Ki (nM) | Key Features | References |
| AZD5582 | Bivalent | cIAP1, cIAP2, XIAP | cIAP1: 15, cIAP2: 21, XIAP: 15 | Potent, dimeric SMAC mimetic that induces apoptosis.[18] Has been shown to reverse HIV latency in preclinical models.[19] | [18][19] |
| Birinapant | Bivalent | cIAP1, cIAP2, XIAP | cIAP1: <1, XIAP: 45 | Preferentially targets cIAP1 over XIAP.[5] More potent than monovalent inhibitors in degrading TRAF2-bound cIAPs and inhibiting NF-κB. | [5] |
| LCL161 | Monovalent | cIAP1, cIAP2, XIAP | cIAP1: 0.4, XIAP: 35 | Orally bioavailable.[20] Less effective at depleting TRAF2-associated cIAP1 compared to bivalent inhibitors.[14] | [14][20] |
| GDC-0152 | Monovalent | cIAP1, cIAP2, XIAP, ML-IAP | cIAP1: 17, cIAP2: 43, XIAP: 28, ML-IAP: 14 | Pan-IAP inhibitor with similar affinities for XIAP, cIAP1, and cIAP2.[5] | [5] |
Experimental Protocols for Evaluating IAP Inhibitors
To ensure the trustworthiness and reproducibility of data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to characterize IAP inhibitors.
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. pure.qub.ac.uk [pure.qub.ac.uk]
- 3. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 4. IKKβ-mediated NF-κB Activation Attenuates Smac Mimetic-induced Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bivalent IAP antagonists inhibit TRAF2-bound cIAPs and limit TNF-mediated NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human... | Oncotarget [oncotarget.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. SMAC Mimetics as Therapeutic Agents in HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent Bivalent Smac Mimetics: Effect of the Linker on Binding to Inhibitor of Apoptosis Proteins (IAPs) and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Bivalent IAP antagonists, but not monovalent IAP antagonists, inhibit TNF-mediated NF-κB signaling by degrading TRAF2-associated cIAP1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. research.monash.edu [research.monash.edu]
- 17. aacrjournals.org [aacrjournals.org]
- 18. croiconference.org [croiconference.org]
- 19. Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. semanticscholar.org [semanticscholar.org]
validating AZD 5582 dihydrochloride target engagement in cells
As a Senior Application Scientist, I approach the validation of target engagement not merely as a checklist of assays, but as a rigorous exercise in proving mechanistic causality. When working with Smac mimetics (IAP antagonists) like AZD 5582 dihydrochloride, we are not simply inhibiting an enzyme's active site; we are hijacking the cell's ubiquitin-proteasome system to force the degradation of survival proteins.
To definitively prove that AZD 5582 is engaging its targets in your cellular models, your experimental design must isolate its specific mechanism of action from generalized cytotoxicity. This guide provides a comprehensive, self-validating framework for benchmarking and confirming AZD 5582 target engagement.
Mechanistic Grounding: How AZD 5582 Operates
AZD 5582 is a highly potent, dimeric compound based on the AVPI motif of the endogenous Smac protein[1]. It binds with high affinity to the BIR3 domains of cellular Inhibitor of Apoptosis Proteins 1 and 2 (cIAP1/2) and X-linked IAP (XIAP)[1][2].
The causality behind its efficacy lies in its dimeric structure. By physically bridging two cIAP molecules, AZD 5582 forces proximity-induced auto-ubiquitination, leading to the rapid proteasomal degradation of cIAP1 and cIAP2[2][3]. The destruction of cIAPs stabilizes NF-κB-inducing kinase (NIK), activating the non-canonical NF-κB pathway—a feature that has made AZD 5582 a leading candidate for HIV latency reversal[3][4]. Simultaneously, its binding to XIAP de-represses executioner caspases (Caspase-9, -3, and -7), driving the cell into apoptosis[2][3].
Fig 1: AZD 5582 mechanism of action: cIAP1/2 degradation and XIAP antagonism driving apoptosis.
Comparative Performance Analysis
When establishing your validation assays, it is crucial to benchmark AZD 5582 against other clinical-stage alternatives like Birinapant and LCL161 to understand the expected pharmacodynamic kinetics.
Table 1: Quantitative Comparison of Leading IAP Antagonists
| Feature / Metric | AZD 5582 | Birinapant | LCL161 |
| Structure Type | Dimeric (Bivalent)[1] | Dimeric (Bivalent)[5] | Monomeric[6] |
| cIAP1 IC₅₀ | 15 nM[1][2] | < 1 nM | 0.4 nM[6][7] |
| cIAP2 IC₅₀ | 21 nM[1][2] | Potent | N/A |
| XIAP IC₅₀ | 15 nM[1][2] | Potent | 35 nM[6][7] |
| Key Applications | Apoptosis induction, HIV latency reversal[4] | Solid tumors, HBV | Solid tumors (Combinations)[6] |
Scientific Insight: While LCL161 shows a lower biochemical IC₅₀ for cIAP1 in cell-free assays (0.4 nM)[6][7], dimeric compounds like AZD 5582 and Birinapant often exhibit superior cellular target engagement kinetics because their bivalent nature physically bridges two IAP molecules, exponentially increasing the rate of auto-ubiquitination[3][5].
Self-Validating Experimental Protocols
To prove target engagement, we must measure the direct biochemical consequence of the drug (cIAP1 degradation) rather than relying solely on downstream phenotypic readouts (cell death), which can be confounded by off-target toxicity.
Protocol A: Pharmacodynamic Readout via cIAP1 Degradation Kinetics
Causality Check: cIAP degradation is exceptionally rapid. If you only measure at 24 hours, you may miss the engagement window due to compensatory transcriptional rebound[4]. A time-course is mandatory. Furthermore, to prove the drug is working via its intended mechanism (proteasomal degradation) and not via transcriptional repression, we introduce MG132 as a self-validating control.
Fig 2: Self-validating experimental workflow for assessing AZD 5582-induced cIAP1 degradation.
Step-by-Step Methodology:
-
Cell Seeding: Seed MDA-MB-231 breast cancer cells (a highly sensitive model for AZD 5582[1][2]) in 6-well plates at
cells/well. Incubate overnight. -
Self-Validation Pre-treatment: Treat a subset of control wells with 10 µM MG132 (a potent proteasome inhibitor) for 1 hour prior to AZD 5582 exposure. Logic: If AZD 5582 is truly inducing auto-ubiquitination, MG132 will rescue cIAP1 protein levels by blocking the proteasome. If cIAP1 still disappears, your compound is causing non-specific toxicity or translational arrest.
-
Compound Treatment: Treat cells with AZD 5582 at 10 nM and 100 nM. Harvest cells at a strict time-course: 0h, 1h, 4h, and 24h[4].
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer heavily supplemented with both protease and phosphatase inhibitor cocktails. Logic: Auto-ubiquitinated cIAP1 is highly unstable; strict cold-chain and protease inhibition are required to prevent baseline degradation.
-
Immunoblotting: Perform SDS-PAGE and probe for cIAP1 (approx. 70 kDa) and GAPDH (loading control). You should observe near-complete depletion of cIAP1 within 1 to 4 hours in the AZD 5582-treated wells, which is entirely rescued in the MG132 + AZD 5582 wells.
Protocol B: Functional Readout via Caspase-3/7 Activation
Causality Check: While cIAP1 degradation proves the drug hit its primary target, XIAP antagonism is required to de-repress executioner caspases and drive apoptosis[3]. We validate this functional consequence using a luminescence-based assay[8].
Step-by-Step Methodology:
-
Cell Seeding: Plate MDA-MB-231 cells in an opaque, white-walled 96-well plate at
cells/well to prevent signal cross-talk[8]. -
Treatment: Treat with AZD 5582 (0.1 nM to 1 µM dose-response curve) for 12 to 24 hours.
-
Reagent Addition: Equilibrate Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of reagent directly to the 100 µL of culture medium in each well[8]. Logic: The reagent contains a proluminescent caspase-3/7 substrate (DEVD-aminoluciferin). XIAP antagonism by AZD 5582 frees Caspase-3/7 to cleave the substrate, releasing aminoluciferin.
-
Incubation & Reading: Shake gently for 30 seconds, incubate in the dark at room temperature for 1 hour, and measure luminescence using a plate reader. Normalize data against a DMSO vehicle control to calculate the exact fold-induction of apoptosis.
References
- R&D Systems (Tocris Bioscience). "AZD 5582 dihydrochloride | Other ER Stress/UPR Inhibitors". rndsystems.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_xlEPiCQzfU4DpqTw-1uFwwNWHfEdF9OK7HMQQPuQ-JnUkr_VFbOcNZRbJLtWbq42Jdqx5NwfXW_nJkBj0XR9mcXlVGpIeGfPbLKjeh1KAwvTsrJ0zG7057kO9dNMlBHNsvwu6cDDk3CJlZ2dJvPwupYND1-HPToczd4=]
- MedKoo Biosciences. "AZD-5582 | AZD5582 | CAS#1258392-53-8 | IAP Antagonist". medkoo.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJR2JAF1Uv0MeNwgRdd_QqFokLIDn3Ro6shqJYXg4opTq9Vr3uu_4d7eY9pRfa1rS88-MukGZ8cLCEguyVEd9nJqzpVYw8yGYx3GtShE-WIQqSUEu3BniaozR-83iB]
- ResearchGate. "The SMAC Mimetic AZD5582 is a Potent HIV Latency Reversing Agent". researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxDQTwsZZ3X1XW9ZbA0p5E6tiIM7PaM4ox1OFrNP7pdqpuNUOJmShrscEoWi7eQQvZQckrIxDQUQS69QOn6DutyhnuJ20Cemv59JFmMMbTxi0WKOB-vmuhcreHutSN2i70y5xVl2Z5TZUqZbvzMSQEkZ0JVoBAx0T3Ef1poF_kqXMpbd6s9BfVM90CisN9gbRAsh83JE8ympHJXWzvTySV_FcPg0NC4IyvyawQUQ==]
- BioGRID. "BIRC2 Result Summary". thebiogrid.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv-r2loZARMxRkIxbDrg-IAlmBRuVbu3OmKXhpy6tDoV_JJ68O8sX70FCEIvoXrFJ7oCvA33T34KdjwRW-7UWm4JNioQzccP8PL17E2Saj096HySY0T3VVaqticpbBnqMW9Oz_7kA0NGTKi9ozppQi824eDJmtFg==]
- NIH / PMC. "Smac mimetics synergize with immune checkpoint inhibitors to promote tumour immunity against glioblastoma". nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJU_Qllh4tQKocDiwksser9PCY4ZPYW5rnWRS3vi1ETpzA2y49LxOwPUmfjgGcEJoEbQGAqKnNFy4d3fLNiqFXaLCs2ay_pXgtRK3s-fjU_AUnaJznD6kSAqKASV-MsJZUL8DnRzO7Oxc2WQ==]
- TargetMol. "LCL161 | SMAC mimetic | IAP antagonist | antitumor". targetmol.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFQ0G7bhxo6QjiFWuRiSPY1sKG2bO4MN8T1HUtid8THqSMumasofz6jEE2aD8s2w-tMS5g-NgEpR4uKUfHhX5XoVQ1BWkq3tCWLBn8_QQ_X_sCvPBhT0jJd57S3cY6JDDQtjHn]
- MedChemExpress. "LCL161 | IAP Inhibitor". medchemexpress.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEliSLBfG09_d241GqwXoK9MTfbEQjs0hZ_1BVUUAKBzLhgB2sZAu2D-mpRJKRISkXeb-nrHZISGJcorxiWSeIQmOavC1r6iCxlVtvH8NkPWH9F2JC8kk4BNPmuPW3afBeQhiO1dg==]
- BenchChem. "A Comparative Guide to IAP Inhibitors: T-3256336 and LCL161". benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_niFQSRXDa-blY_vaz_ZXbW4EdsJTKbc8XYQWjagAUNiXOnYKFQGg-4NHyES9SFSpKrugAbnsRK7Bfwabt1ROoX77UEBjIVhvC2L9ecVOQCBX6H_KQO5HLtVwjSgeC27qEbD7WkTUqYpYz9DAg6O3EDGiquQ7I1SiKv52m1CDsCEDluvNOrpdhSpFNKNd5fzzs0iJjJrc]
Sources
- 1. medkoo.com [medkoo.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Smac mimetics synergize with immune checkpoint inhibitors to promote tumour immunity against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BIRC2 Result Summary | BioGRID [thebiogrid.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LCL161 | SMAC mimetic | IAP antagonist | antitumor | TargetMol [targetmol.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
AZD 5582 dihydrochloride and IFNγ co-treatment effects
Comprehensive Comparison Guide: AZD5582 and IFNγ Co-Treatment vs. Alternative Modalities
As a Senior Application Scientist, I frequently encounter researchers struggling to achieve robust apoptotic responses in solid tumor models using single-agent therapies. Inhibitor of Apoptosis Protein (IAP) antagonists, or Smac mimetics, represent a brilliant pharmacological strategy, yet their clinical and in vitro efficacy is often bottlenecked by a fundamental biological requirement: the need for a concurrent death signal.
This guide provides an in-depth, objective comparison of the co-treatment of AZD5582 dihydrochloride and Interferon-gamma (IFNγ) against monotherapies and alternative combinations. By dissecting the mechanistic causality and providing a self-validating experimental framework, this document serves as a definitive resource for drug development professionals engineering targeted cell death assays.
To understand why the AZD5582 and IFNγ combination is uniquely potent, we must first analyze the limitations of Smac mimetics. AZD5582 is a highly potent, dimeric Smac mimetic that binds to the BIR3 domains of cIAP1, cIAP2, and XIAP with IC50 values of 15, 21, and 15 nM, respectively [1]. By degrading cIAP1/2, AZD5582 removes the ubiquitin-mediated brake on Receptor-Interacting Protein Kinase 1 (RIPK1).
However, stabilizing RIPK1 is only half the battle. Most Smac mimetics rely on the cancer cell's autocrine production of Tumor Necrosis Factor-alpha (TNFα) to trigger the extrinsic apoptosis pathway. Because many non-small cell lung cancer (NSCLC) lines (e.g., H1975, HCC827) do not produce sufficient TNFα, AZD5582 monotherapy often results in minimal cytotoxicity [2].
The IFNγ Bypass: Co-treating with IFNγ provides a powerful, TNFα-independent bypass. IFNγ activates the JAK kinase pathway, which synergizes with the AZD5582-mediated stabilization of RIPK1. This dual action forcefully triggers both extrinsic (Caspase-8) and intrinsic (Caspase-9) apoptotic cascades [2]. Furthermore, if caspases are chemically inhibited, this exact co-treatment can pivot to induce MLKL-dependent necroptosis in specific epithelial models[3].
Fig 1: Synergistic TNFα-independent apoptosis pathway via AZD5582 and IFNγ co-treatment.
Comparative Performance Data
When designing an assay, selecting the right combination partner for a Smac mimetic is critical. The tables below summarize quantitative and mechanistic comparisons derived from established NSCLC and epithelial models [2, 3].
Table 1: Comparative Efficacy of AZD5582 Combinations in NSCLC Models (H1975/HCC827)
| Treatment Regimen | Concentration | Cell Viability Impact | Primary Mechanism | Limitations / Notes |
| AZD5582 Monotherapy | 20 nM | Minimal reduction | cIAP1/2 degradation | Lacks death signal; colony formation persists. |
| IFNγ Monotherapy | 1 - 5 ng/mL | Minimal reduction | JAK/STAT activation | Blocked by intact IAP expression. |
| AZD5582 + poly(I:C) | 20 nM + 0.5 μg/mL | Moderate reduction | Casp-8 dependent, RIPK1-independent | Incomplete clearance; some colonies survive. |
| AZD5582 + IFNγ | 20 nM + 1-5 ng/mL | Complete clearance | RIPK1 & Casp-8/9 dependent | Highly synergistic; TNFα-independent. |
Table 2: Context-Dependent Cell Death Modalities (AZD5582 + IFNγ)
| Cell Type / Model | Caspase Status | Dominant Cell Death Pathway | Key Mediators |
| NSCLC (H1975) | Active (Uninhibited) | Apoptosis | RIPK1, Caspase-8, Caspase-9, Caspase-3/7 |
| Lung Epithelial Cells | Inhibited (by z-VAD-FMK) | Necroptosis | RIPK3, MLKL upregulation |
Insight: The data clearly demonstrates that substituting a viral dsRNA mimic like poly(I:C) with IFNγ not only broadens the killing efficacy but fundamentally shifts the dependency of the cell death machinery to include RIPK1, making it a more robust model for evaluating targeted immunotherapeutics.
Self-Validating Experimental Protocol
A protocol is only as good as its controls. To prove that your observed cytotoxicity is specifically driven by the AZD5582/IFNγ synergy (and not off-target toxicity), you must build a self-validating system. This workflow utilizes selective inhibitors to functionally prove the mechanistic causality of the cell death.
Fig 2: Self-validating experimental workflow for AZD5582 and IFNγ co-treatment assays.
Step-by-Step Methodology:
Step 1: Cell Preparation and Seeding
-
Harvest H1975 or HCC827 NSCLC cells during the logarithmic growth phase.
-
Seed cells at
cells/well in a 96-well plate (for viability) or cells/well in a 6-well plate (for immunoblotting). -
Incubate overnight at 37°C, 5% CO2 to allow complete adherence.
Step 2: Mechanistic Validation Pre-Treatment (The "Self-Validation" Step) To prove the exact pathway, divide your wells into four pre-treatment cohorts 1 hour prior to the main co-treatment:
-
Cohort A (Vehicle): DMSO control.
-
Cohort B (Pan-Caspase Block): Add 25 µM Z-VAD-FMK. (Expectation: Blocks apoptosis, rescuing viability in NSCLC).
-
Cohort C (RIPK1 Block): Add 10 µM Necrostatin-1. (Expectation: Rescues viability, proving RIPK1 dependency).
-
Cohort D (JAK Block): Add 1 µM JAK Inhibitor-1. (Expectation: Rescues viability, proving IFNγ relies on JAK).
Step 3: Synergistic Co-Treatment
-
Prepare a master mix of AZD5582 dihydrochloride and recombinant human IFNγ in complete culture media.
-
Add the mix to the cells to achieve a final well concentration of 20 nM AZD5582 and 5 ng/mL IFNγ .
-
Note on Causality: 20 nM is chosen because it sits precisely at the IC50 threshold for cIAP1/2 BIR3 domain binding [1], ensuring target engagement without triggering off-target chemical toxicity.
Step 4: Incubation and Endpoint Analysis
-
Incubate for 24 to 48 hours.
-
Viability Readout: Use CellTiter-Glo® Luminescent Cell Viability Assay to quantify ATP levels. Normalize data against the Vehicle control.
-
Molecular Readout (Immunoblotting): Lyse the 6-well plates in RIPA buffer. Probe for cIAP1 (to confirm AZD5582 target engagement), cleaved Caspase-8 (to confirm extrinsic activation), and cleaved PARP (to confirm execution).
References
-
Hao, Q., et al. (2018). Interferon-γ and Smac mimetics synergize to induce apoptosis of lung cancer cells in a TNFα-independent manner. Cancer Cell International, 18(84). Available at:[Link]
-
Wang, Y., et al. (2022). Interferon-γ Preferentially Promotes Necroptosis of Lung Epithelial Cells by Upregulating MLKL. Frontiers in Immunology, 13. Available at:[Link]
A Comparative Guide to IAP Antagonists: AZD5582 vs. Birinapant
Introduction: Reawakening Apoptosis in Cancer Therapy
The ability of cancer cells to evade programmed cell death, or apoptosis, is a fundamental hallmark of malignancy and a primary driver of therapeutic resistance.[1][2] Central to this survival advantage are the Inhibitor of Apoptosis Proteins (IAPs), a family of regulators that suppress apoptosis by directly inhibiting caspases and modulating critical survival pathways.[3][4] In healthy cells, the activity of IAPs is held in check by endogenous antagonists, most notably the Second Mitochondria-derived Activator of Caspases (SMAC/DIABLO), which is released from the mitochondria during apoptotic signaling.[1][5]
This natural regulatory mechanism has inspired the development of "SMAC mimetics," a class of small molecules designed to mimic the N-terminal tetrapeptide of SMAC.[6][7] By binding to and neutralizing IAPs, these agents aim to lower the apoptotic threshold of cancer cells, either inducing cell death directly or sensitizing them to other cytotoxic therapies.[5][8] This guide provides an in-depth comparative analysis of two prominent bivalent SMAC mimetics: AZD5582 and birinapant (TL32711) , focusing on their distinct molecular profiles, preclinical performance, and the experimental methodologies used for their evaluation.
Molecular Profile and Mechanism of Action: A Tale of Two Bivalent Mimetics
Both AZD5582 and birinapant are bivalent, or dimeric, antagonists, meaning they possess two SMAC-mimicking motifs. This structure is designed to confer higher binding affinity and greater potency in promoting the degradation of cellular IAPs (cIAPs) compared to monovalent compounds.[5][7] However, subtle differences in their structure and binding profiles lead to distinct biological consequences.
AZD5582 is a potent dimeric compound that binds with high affinity to the Baculoviral IAP Repeat (BIR) domains of cIAP1, cIAP2, and X-linked IAP (XIAP).[9][10][11] Its primary mechanism involves inducing rapid auto-ubiquitination and subsequent proteasomal degradation of cIAP1.[9][10] The depletion of cIAPs removes the inhibition on NF-κB-inducing kinase (NIK), leading to the accumulation of NIK and robust activation of the non-canonical NF-κB pathway.[12][13] This pathway activation can, in some cellular contexts, drive a pro-apoptotic response. Furthermore, AZD5582 has been shown to trigger apoptosis by disrupting the XIAP-caspase-9 interaction and promoting the downregulation of the anti-apoptotic protein Mcl-1.[14][15]
Birinapant is also a bivalent SMAC mimetic that binds with high affinity to cIAP1, cIAP2, XIAP, and ML-IAP.[16][17] It was designed to preferentially target cIAP1 over other IAPs.[18][19] Similar to AZD5582, birinapant's binding to cIAPs induces their degradation, which can inhibit TNF-mediated activation of the pro-survival canonical NF-κB pathway.[16][20] This degradation of cIAPs leads to the formation of a pro-apoptotic complex containing RIPK1 and Caspase-8, ultimately triggering caspase-dependent cell death.[16] Depending on the cellular context, birinapant can induce either apoptosis or a form of programmed necrosis called necroptosis.[1][18]
Signaling Pathway of Bivalent SMAC Mimetics
Caption: Mechanism of IAP antagonism by AZD5582 and birinapant.
Table 1: Comparative Molecular Profile
| Feature | AZD5582 | Birinapant |
| Valency | Dimeric / Bivalent[10] | Bivalent[16][20] |
| Primary IAP Targets | cIAP1, cIAP2, XIAP[9][11] | cIAP1, cIAP2, XIAP, ML-IAP[16][21] |
| Binding Affinity (IC50/Kd) | cIAP1: 15 nM (IC50)[11]cIAP2: 21 nM (IC50)[11]XIAP: 15 nM (IC50)[11] | cIAP1: <0.5 nM (Kd)[16]cIAP2: 1.1 nM (Kd)[16]XIAP: 5.6 nM (Kd)[16] |
| Key Downstream Effects | Potent non-canonical NF-κB activation[13], Mcl-1 downregulation[14], Apoptosis induction[9] | Inhibition of canonical NF-κB[16], Caspase-8 activation[16], Apoptosis & Necroptosis induction[1][18] |
| Chemical Structure | C58H78N8O8[10] | C42H56F2N8O6[22][23] |
Preclinical and Clinical Performance
The distinct molecular mechanisms of AZD5582 and birinapant translate into different preclinical and clinical activity profiles.
AZD5582 has demonstrated potent single-agent activity in vitro and in vivo. In MDA-MB-231 breast cancer xenograft models, intravenous administration of AZD5582 led to cIAP1 degradation, caspase-3 cleavage, and substantial tumor regressions.[10][11][24] It has also shown efficacy in pancreatic cancer models, where its activity is dependent on the expression of p-Akt and p-XIAP.[14][15] A unique and significant area of investigation for AZD5582 is its potent ability to reverse viral latency in HIV and SIV.[25][26] It effectively reactivates latent virus in ART-suppressed animal models, highlighting its potential as part of a "shock and kill" HIV cure strategy.[13][27][28]
Birinapant has shown broad preclinical activity as a single agent in patient-derived xenograft models of ovarian and colorectal cancers and melanoma.[16] Its major strength, however, appears to be in combination therapies.[5] It has been shown to synergize with chemotherapeutic agents and enhance sensitivity to radiotherapy.[16][29][30] In early-phase clinical trials, birinapant was generally well-tolerated, with a maximum tolerated dose (MTD) established at 47 mg/m².[18][31] It exhibits a favorable pharmacokinetic profile with a plasma half-life of 30-35 hours.[18][31] However, as a monotherapy, it has demonstrated minimal single-agent clinical activity in solid tumors like platinum-resistant ovarian cancer, reinforcing the view that its clinical utility will likely be in combination regimens.[18][29]
Table 2: Comparative Efficacy and Clinical Data
| Feature | AZD5582 | Birinapant |
| Key Preclinical Models | Breast Cancer (MDA-MB-231)[11], Pancreatic Cancer[15], HIV/SIV Latency Models[26] | Ovarian Cancer[16], Colorectal Cancer[16], Melanoma[16], Head & Neck Cancer (HNSCC)[30] |
| Reported Single-Agent Activity | Potent tumor regression in xenografts[10]; Systemic latency reversal in vivo[26] | Anti-tumor activity in PDX models[16]; Limited clinical benefit as monotherapy[29] |
| Combination Synergies | Synergizes with IFNγ in NSCLC cells[9] | Synergizes with chemotherapy, radiotherapy, and TRAIL receptor agonists[5][16][29][30] |
| Clinical Development Status | Preclinical / Clinical Candidate[10][11] | Phase I/II trials completed[18][29][31] |
| Reported Human PK (Half-life) | N/A | ~30-35 hours[18][31] |
| Maximum Tolerated Dose (Human) | N/A | 47 mg/m² (IV)[18][31] |
Key Experimental Protocols and Workflows
Validating the mechanism and efficacy of SMAC mimetics requires a series of well-defined biochemical and cell-based assays. The following protocols represent core methodologies in the field.
Experimental Workflow for In Vitro Evaluation of SMAC Mimetics
Caption: A typical workflow for the preclinical in vitro assessment of a novel SMAC mimetic.
Protocol 1: IAP Binding Affinity by Fluorescence Polarization (FP)
Causality: This assay quantitatively determines the binding affinity (Kd) of a compound for a specific IAP BIR domain. It is a critical first step to confirm direct target engagement. The principle relies on the fact that a small, fluorescently-labeled peptide (a probe that binds the IAP) tumbles rapidly in solution, depolarizing emitted light. When a large protein (the IAP) binds the probe, its tumbling slows, and the polarization of light increases. An unlabeled competitor compound (e.g., AZD5582 or birinapant) will displace the probe, causing a decrease in polarization.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified recombinant IAP BIR domain (e.g., cIAP1-BIR3) in FP buffer (e.g., 100 mM Potassium Phosphate, pH 7.5, 100 µg/mL BSA, 0.02% Sodium Azide).
-
Prepare a stock solution of a fluorescently-labeled SMAC peptide probe (e.g., Abu-RPFK(5-FAM)-NH2) in FP buffer.
-
Prepare a serial dilution of the test compound (birinapant or AZD5582) in FP buffer.
-
-
Assay Setup:
-
In a black, low-volume 384-well plate, add the IAP protein and the fluorescent probe to all wells to a final concentration determined by prior titration experiments (typically low nanomolar).
-
Add the serially diluted test compound to the appropriate wells. Include control wells with no compound (high polarization) and wells with no IAP protein (low polarization).
-
-
Incubation & Measurement:
-
Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
Read the plate on a microplate reader equipped for fluorescence polarization, using appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation / 530 nm emission for FAM).
-
-
Data Analysis:
-
Plot the millipolarization (mP) values against the logarithm of the competitor compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which can be converted to a Ki or Kd value using the Cheng-Prusoff equation.
-
Protocol 2: cIAP1 Degradation by Western Blot
Causality: This assay provides direct visual evidence of the primary mechanism of action: compound-induced degradation of cIAP1. It validates that the compound is not just binding to the target but is functionally active within the cell, triggering the expected downstream event.
Methodology:
-
Cell Culture and Treatment:
-
Plate a sensitive cancer cell line (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose range of AZD5582 or birinapant (e.g., 0.1 nM to 1 µM) for a specified time course (e.g., 1, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
-
Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cIAP1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with an ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
-
Analysis:
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify band intensity to determine the percentage of cIAP1 remaining relative to the vehicle control at each dose and time point.
-
Conclusion and Future Perspectives
AZD5582 and birinapant are both potent, bivalent SMAC mimetics that effectively antagonize IAP proteins. However, they exhibit distinct profiles that may suit different therapeutic strategies.
-
AZD5582 stands out for its potent induction of the non-canonical NF-κB pathway and its remarkable efficacy as a latency-reversing agent in preclinical HIV models.[13][26] This opens a unique therapeutic avenue outside of traditional oncology, although its potent single-agent anti-tumor activity in some models suggests it remains a viable cancer therapeutic candidate.[11]
-
Birinapant has a more extensive clinical development history.[31] While its performance as a monotherapy has been modest, its true potential likely lies in overcoming resistance to other treatments.[29] Its ability to synergize with chemotherapy, radiation, and potentially immunotherapy makes it a strong candidate for combination regimens, where it can act to lower the threshold for cell death induced by a primary therapeutic agent.[5][16][32]
The journey of SMAC mimetics has underscored a critical lesson in modern drug development: targeting a key survival pathway may not be sufficient for single-agent efficacy in a broad patient population.[7] The future for IAP antagonists like AZD5582 and birinapant is bright but will almost certainly involve intelligent combinations. For birinapant, this means pairing it with agents that induce cellular stress or TNFα production.[30] For AZD5582, this could mean combination with immune clearance agents in HIV or with targeted therapies in specific cancer subtypes defined by molecular biomarkers. Continued research will be essential to unlock the full therapeutic potential of these powerful apoptosis-sensitizing agents.
References
-
Allensworth, J. L., et al. (2014). Birinapant (TL32711), a Bivalent SMAC Mimetic, Targets TRAF2-Associated cIAPs, Abrogates TNF-Induced NF-κB Activation, and Is Active in Patient-Derived Xenograft Models. Molecular Cancer Therapeutics. [Link]
-
Lin, C. F., et al. (2021). An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment. MDPI. [Link]
-
National Cancer Institute. (n.d.). Definition of birinapant - NCI Drug Dictionary. National Cancer Institute. [Link]
-
Sun, H., et al. (2012). Small-Molecule SMAC Mimetics as New Cancer Therapeutics. PMC. [Link]
-
Maldarelli, G. A., et al. (2020). SMAC Mimetics as Therapeutic Agents in HIV Infection. Frontiers. [Link]
-
Fulda, S. (2015). Promises and Challenges of Smac Mimetics as Cancer Therapeutics. AACR Journals. [Link]
-
Chen, D., et al. (2025). Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers. Taylor & Francis Online. [Link]
-
Kearney, C. J., et al. (2018). Future Therapeutic Directions for Smac-Mimetics. PMC. [Link]
-
Nachmias, B., et al. (2007). The inhibitors of apoptosis (IAPs) as cancer targets. PubMed. [Link]
-
Lu, J., et al. (2019). Inhibitor of Apoptosis Protein (IAP) Antagonists in Anticancer Agent Discovery: Current Status and Perspectives. ACS Publications. [Link]
-
Pothuri, B., et al. (2016). Pharmacodynamic markers and clinical results from the Phase II Study of the SMAC-Mimetic Birinapant in Women with Relapsed Platinum-Resistant or Refractory Epithelial Ovarian Cancer. PMC. [Link]
-
ClinicalTrials.gov. (n.d.). Birinapant for Advanced Ovarian, Fallopian Tube, and Peritoneal Cancer. ClinicalTrials.gov. [Link]
-
Yang, X., et al. (2022). Birinapant Reshapes the Tumor Immunopeptidome and Enhances Antigen Presentation. PMC. [Link]
-
BioWorld. (2022). Combination therapy with AZD-5582 reverses latency in ART-suppressed rhesus macaques. BioWorld. [Link]
-
Lawlor, K. E., et al. (2021). The Immuno-Modulatory Effects of Inhibitor of Apoptosis Protein Antagonists in Cancer Immunotherapy. PMC. [Link]
-
ResearchGate. (n.d.). Chemical structure of Birinapant. ResearchGate. [Link]
-
Amaravadi, R. K., et al. (2015). A Phase I Study of the SMAC-Mimetic Birinapant in Adults with Refractory Solid Tumors or Lymphoma. PubMed. [Link]
-
Lee, E., et al. (2019). A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer. ResearchGate. [Link]
-
Figshare. (2023). Data from Birinapant (TL32711), a Bivalent SMAC Mimetic, Targets TRAF2-Associated cIAPs, Abrogates TNF-Induced NF-κB Activation, and Is Active in Patient-Derived Xenograft Models. Figshare. [Link]
-
Pache, L., et al. (2023). Noncanonical-NF-κB activation and DDX3 inhibition reduces the HIV-1 reservoir by elimination of latently infected cells ex-vivo. Microbiology Spectrum. [Link]
-
Nixon, C. C., et al. (2018). The SMAC Mimetic AZD5582 is a Potent HIV Latency Reversing Agent. bioRxiv. [Link]
-
Lee, E., et al. (2019). A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer. PMC. [Link]
-
Li, Y., et al. (2025). The XIAP inhibitor AZD5582 improves the treatment effect of microwave ablation on hepatocellular carcinoma. Frontiers. [Link]
-
Cerniglia, M., et al. (2019). SMAC mimetic birinapant plus radiation eradicates human head and neck cancers with genomic amplifications of cell death genes FADD and BIRC2. PMC. [Link]
-
Nixon, C. C., et al. (2018). The SMAC Mimetic AZD5582 is a Potent HIV Latency Reversing Agent. ResearchGate. [Link]
-
PubChem. (n.d.). Birinapant. PubChem. [Link]
-
Nixon, C. C., et al. (2019). Systemic HIV and SIV latency reversal via non-canonical NF-κB signalling in vivo. Nature. [Link]
-
McBrien, J. B., et al. (2022). Altered Response Pattern following AZD5582 Treatment of SIV-Infected, ART-Suppressed Rhesus Macaque Infants. PMC. [Link]
-
Hennessy, E. J., et al. (2013). Discovery of a Novel Class of Dimeric Smac Mimetics as Potent IAP Antagonists Resulting in a Clinical Candidate for the Treatment of Cancer (AZD5582). ACS Publications. [Link]
Sources
- 1. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 3. The inhibitors of apoptosis (IAPs) as cancer targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | SMAC Mimetics as Therapeutic Agents in HIV Infection [frontiersin.org]
- 7. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Immuno-Modulatory Effects of Inhibitor of Apoptosis Protein Antagonists in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The SMAC Mimetic AZD5582 is a Potent HIV Latency Reversing Agent | bioRxiv [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. A novel small-molecule IAP antagonist, AZD5582, draws Mcl-1 down-regulation for induction of apoptosis through targeting of cIAP1 and XIAP in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. figshare.com [figshare.com]
- 18. An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment [mdpi.com]
- 19. Birinapant and Intensity Modulated Re-Irradiation Therapy (IMRRT) for Locoregionally Recurrent Head and Neck Squamous Cell Carcinoma (HNSCC) | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 20. Birinapant, 1260251-31-7 | BroadPharm [broadpharm.com]
- 21. Facebook [cancer.gov]
- 22. scbt.com [scbt.com]
- 23. Birinapant | C42H56F2N8O6 | CID 49836020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. selleckchem.com [selleckchem.com]
- 25. | BioWorld [bioworld.com]
- 26. cfar.ucsd.edu [cfar.ucsd.edu]
- 27. researchgate.net [researchgate.net]
- 28. Altered Response Pattern following AZD5582 Treatment of SIV-Infected, ART-Suppressed Rhesus Macaque Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Pharmacodynamic markers and clinical results from the Phase II Study of the SMAC-Mimetic Birinapant in Women with Relapsed Platinum-Resistant or Refractory Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. SMAC mimetic birinapant plus radiation eradicates human head and neck cancers with genomic amplifications of cell death genes FADD and BIRC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. A Phase I Study of the SMAC-Mimetic Birinapant in Adults with Refractory Solid Tumors or Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Birinapant Reshapes the Tumor Immunopeptidome and Enhances Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]
efficacy of AZD 5582 in TNFα-induced apoptosis
Title: Efficacy of AZD 5582 in TNFα-Induced Apoptosis: A Comparative Guide for SMAC Mimetics
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The therapeutic induction of apoptosis in cancer models heavily relies on overcoming intrinsic resistance mechanisms. Tumor Necrosis Factor alpha (TNFα) is a potent pro-inflammatory cytokine, but its ability to induce cell death is frequently thwarted by Inhibitor of Apoptosis Proteins (IAPs), which divert signaling toward NF-κB-mediated survival.
As a Senior Application Scientist, I have evaluated numerous SMAC (Second Mitochondria-derived Activator of Caspases) mimetics designed to neutralize IAPs. Among these, AZD 5582 has emerged as a highly potent, dimeric SMAC mimetic. This guide objectively compares the biochemical efficacy of AZD 5582 against alternative SMAC mimetics (such as Birinapant, BV6, and LCL161) and provides self-validating, step-by-step experimental protocols for evaluating TNFα-induced apoptosis.
Mechanistic Grounding: The IAP-Caspase Axis
To design robust assays, one must understand the causality of the signaling cascade. When TNFα binds to TNFR1, it typically triggers the assembly of Complex I (comprising TRADD, RIPK1, TRAF2, and cIAP1/2). Within this complex, cIAP1 and cIAP2 function as E3 ubiquitin ligases, polyubiquitinating RIPK1 to promote cell survival and inflammation.
AZD 5582 disrupts this axis by binding directly to the BIR3 domains of cIAP1, cIAP2, and XIAP 1. Because AZD 5582 is a dimeric mimetic, it cross-links these domains, forcing rapid auto-ubiquitination and subsequent proteasomal degradation of cIAP1/2 . The degradation of cIAPs prevents RIPK1 ubiquitination, causing RIPK1 to dissociate from the receptor and form the cytosolic Complex II (the Ripoptosome) alongside FADD and Caspase-8, thereby driving extrinsic apoptosis 2.
Mechanism of AZD 5582-mediated sensitization to TNFα-induced extrinsic apoptosis.
Quantitative Comparison: AZD 5582 vs. Alternative SMAC Mimetics
When selecting a SMAC mimetic for your assays, the structural class (monomeric vs. dimeric) dictates both potency and the kinetics of IAP degradation. Dimeric compounds like AZD 5582 and BV6 generally exhibit sub-nanomolar to low-nanomolar IC50s and induce target degradation within 1–2 hours. Monomeric compounds like LCL161 require higher concentrations to achieve similar efficacy.
Table 1: Biochemical Profiling of Leading SMAC Mimetics
| Compound | Structure Type | cIAP1 IC50 | cIAP2 IC50 | XIAP IC50 | Application Notes |
| AZD 5582 | Dimeric | 15 nM | 21 nM | 15 nM | Highly potent pan-IAP antagonist; causes substantial tumor regression in vivo at 3.0 mg/kg 3 and acts as an HIV latency-reversing agent 4. |
| BV6 | Dimeric | <1 nM | <1 nM | 1.4 nM | Excellent in vitro tool compound; extremely rapid cIAP degradation kinetics. |
| Birinapant | Dimeric | 1 nM | ~10 nM | >100 nM | Strong cIAP1 preference; weaker XIAP antagonism compared to AZD 5582. |
| LCL161 | Monomeric | 35 nM | 40 nM | 66 nM | Orally bioavailable; often requires >1 µM dosing in cell culture to match dimeric efficacy. |
Data synthesized from standard biochemical binding assays. AZD 5582 provides a highly balanced inhibition profile across cIAP1, cIAP2, and XIAP 1.
Experimental Design: Self-Validating Protocols
A common pitfall in apoptosis assays is the failure to distinguish between apoptosis and necroptosis, or failing to allow sufficient time for target degradation. The protocols below are engineered as self-validating systems . By incorporating specific pathway inhibitors (zVAD-fmk and Necrostatin-1s), you definitively prove the causality of the observed cell death 5.
Protocol 1: TNFα + AZD 5582 Apoptosis Sensitization Assay
Rationale: AZD 5582 must be administered before TNFα. If administered simultaneously, the initial TNFα signal will trigger NF-κB survival pathways before AZD 5582 has time to fully degrade the cIAP pool.
-
Cell Seeding: Seed a sensitive cell line (e.g., MDA-MB-231) at 5,000 cells/well in a 96-well opaque plate. Incubate overnight at 37°C.
-
The Self-Validating Step (Controls): To ensure death is apoptotic, pre-treat parallel control wells with either 20 µM zVAD-fmk (pan-caspase inhibitor) or 10 µM Necrostatin-1s (RIPK1 inhibitor) for 1 hour.
-
SMAC Mimetic Pre-treatment: Add AZD 5582 (Titration range: 10 nM – 100 nM) to the appropriate wells. Incubate for exactly 2 hours. This temporal window is non-negotiable; it provides the biological time required for the E3 ligase auto-ubiquitination and proteasomal clearance of cIAP1/2.
-
TNFα Stimulation: Add recombinant human TNFα (10–50 ng/mL). Incubate for 24 hours.
-
Quantification: Add CellTiter-Glo® reagent to measure ATP levels (viability).
-
Expected Logic Outcome: AZD 5582 + TNFα should yield massive cell death. zVAD-fmk should completely rescue viability (confirming apoptosis). Necrostatin-1s should not rescue viability (ruling out necroptosis) 5.
-
Self-validating experimental workflow for TNFα and AZD 5582 co-treatment assays.
Protocol 2: Mechanistic Validation via Immunoblotting
Rationale: Viability assays show that cells died; immunoblotting proves how they died.
-
Sample Collection: Treat cells in 6-well plates as described above. Critical: Collect both the culture media (containing detached, apoptotic cells) and the adherent cells. Lysis of only adherent cells will result in survivorship bias and false-negative caspase cleavage signals.
-
Lysis: Pellet cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Target Engagement Check: Run 30 µg of lysate on an SDS-PAGE gel. Probe for cIAP1 (approx. 70 kDa). In AZD 5582-treated lanes, this band should be completely absent, validating target engagement []().
-
Pathway Execution Check: Probe for Caspase-8 (looking for the p18 cleaved fragment) and Caspase-3 (looking for the p17/p19 cleaved fragments). The presence of these fragments confirms the activation of the extrinsic apoptotic cascade.
Conclusion
AZD 5582 stands out as a premier dimeric SMAC mimetic due to its balanced, high-affinity antagonism of cIAP1, cIAP2, and XIAP. By forcing the degradation of cIAPs, it effectively rewires TNFα signaling from a pro-survival NF-κB response to a lethal, Caspase-8-driven apoptotic cascade. When executing assays with AZD 5582, strict adherence to pre-treatment timelines and the integration of self-validating controls (zVAD-fmk/Nec-1s) are paramount to generating reproducible, high-integrity data.
References
Sources
validating the anti-tumor effects of AZD 5582 in new cancer models
Validating the Anti-Tumor Efficacy of AZD 5582: A Comparative Guide in Advanced Cancer Models
The transition from 2D cell line screening to advanced 3D organoids and Patient-Derived Xenografts (PDX) demands therapeutic compounds with robust, highly specific mechanisms of action. In the landscape of apoptosis-inducing agents, Inhibitor of Apoptosis Protein (IAP) antagonists—commonly known as Smac mimetics (SMCs)—have emerged as critical tools for overcoming intrinsic tumor resistance[1].
This guide provides an objective, data-driven comparison of AZD 5582 , a potent bivalent (dimeric) Smac mimetic, against other clinical-stage SMCs like Birinapant (bivalent) and LCL161 (monovalent). Designed for drug development professionals, this document outlines the mechanistic causality of AZD 5582 and provides self-validating experimental protocols for evaluating its efficacy in advanced cancer models.
Mechanistic Grounding: Valency and Target Engagement
Cancer cells frequently overexpress IAPs (such as cIAP1, cIAP2, and XIAP) to inhibit obligate caspases and evade intrinsic apoptotic cell death[1]. SMCs directly bind the Baculovirus IAP Repeat (BIR) domains of these proteins, neutralizing their anti-apoptotic function[2].
The structural valency of the SMC dictates its pharmacological efficiency:
-
Monovalent SMCs (e.g., LCL161): Bind a single BIR domain. While they inhibit XIAP, they often require the presence of exogenous TNF-α or inflammatory cytokines in the tumor microenvironment (TME) to drive effective cell death[1].
-
Bivalent SMCs (e.g., AZD 5582, Birinapant): Mimic the endogenous homodimeric structure of the Smac/DIABLO protein. By simultaneously bridging the BIR2 and BIR3 domains, AZD 5582 induces rapid, near-complete auto-ubiquitination and proteasomal degradation of cIAP1/2[1]. This degradation removes the block on Caspase-8, triggering apoptosis, and frequently stimulates autocrine TNF-α production, bypassing the strict requirement for exogenous cytokines[3].
Fig 1: AZD 5582 Mechanism: Dimeric antagonism of cIAP1/2 and XIAP driving tumor apoptosis.
Comparative Pharmacological Profiles
When selecting an SMC for organoid or PDX validation, researchers must weigh target affinity against structural valency. Table 1 summarizes the comparative metrics of AZD 5582 against its primary alternatives.
Table 1: Pharmacological Comparison of Leading Smac Mimetics
| Compound | Valency | Primary Targets | cIAP1 Degradation Kinetics | Dependency on Exogenous TNF-α |
| AZD 5582 | Bivalent (Dimer) | cIAP1, cIAP2, XIAP | Rapid (< 1 hour) | Low to Moderate |
| Birinapant | Bivalent (Dimer) | cIAP1, cIAP2 | Moderate (1-2 hours) | Low to Moderate |
| LCL161 | Monovalent | cIAP1, XIAP | Slower (> 4 hours) | High[1] |
Data Synthesis Note: While LCL161 demonstrates excellent oral bioavailability, its heavy reliance on TME inflammatory states (like macrophage-derived TNF-α) can lead to variable efficacy in highly immunosuppressive PDX models[1]. AZD 5582's bivalent nature ensures rigorous target engagement independent of baseline TME inflammation.
Experimental Validation Workflows
To ensure scientific integrity, any protocol evaluating AZD 5582 must be a self-validating system. This means incorporating specific molecular inhibitors to prove that the observed cell death is definitively driven by caspase-dependent apoptosis, rather than off-target toxicity or RIPK1-driven necroptosis.
Fig 2: Experimental workflow for validating AZD 5582 efficacy in advanced cancer models.
Protocol A: 3D Organoid Viability & Live-Cell Apoptosis Imaging
Causality: 3D organoids maintain the spatial gradients and extracellular matrix (ECM) interactions of the original tumor. Monitoring CD44 (a hyaluronic acid receptor) is critical, as SMC treatment can alter CD44 expression and ECM sensitivity[1].
Step-by-Step Methodology:
-
Seeding: Plate patient-derived tumor cells (e.g., TNBC or Glioblastoma) in Matrigel at
cells/well in a 96-well format. Allow 48 hours for 3D architecture formation. -
Self-Validating Controls: Pre-treat control wells for 1 hour with either Z-VAD-FMK (50 µM, pan-caspase inhibitor) to confirm apoptotic dependence, or Necrostatin-1 (30 µM, RIPK1 inhibitor) to rule out necroptosis[1].
-
Treatment: Administer AZD 5582 in a dose-response gradient (1 nM to 10 µM). In parallel wells, co-administer AZD 5582 with 10 ng/mL exogenous human TNF-α to assess synergistic sensitization[1].
-
Live Imaging: Add IncuCyte Caspase-3/7 DEVD488 dye (which emits fluorescence only upon cleavage by activated Caspase-3/7)[1].
-
Data Acquisition: Image plates every 2 hours over a 72-hour period. Quantify total Green Object Integrated Intensity to measure real-time apoptotic execution.
Protocol B: In Vivo PDX Efficacy and Target Engagement
Causality: In vivo models are essential to validate that AZD 5582 can penetrate the tumor and degrade cIAP1 at tolerated systemic doses.
Step-by-Step Methodology:
-
Implantation: Subcutaneously implant ~2x2 mm PDX tumor fragments into the flanks of NOD/SCID mice.
-
Randomization: Once tumors reach a volume of 150–200 mm³, randomize mice into vehicle, AZD 5582 (3 mg/kg, IV, QW), and LCL161 (75 mg/kg, Oral, QW) cohorts[3].
-
Tumor Monitoring: Measure tumor volume via digital calipers bi-weekly. Calculate Tumor Growth Inhibition (TGI). A successful response is defined as a tumor volume reduction of >50% relative to vehicle[4].
-
Pharmacodynamic (PD) Harvest: 6 hours post-dose, harvest tumors from a subset of mice.
-
Western Blotting: Lyse tissue and probe for cIAP1 and cleaved Caspase-3. Critical insight: AZD 5582 should show near-total ablation of the cIAP1 band at 6 hours, confirming on-target bivalent degradation[3].
Comparative Performance Data in Advanced Models
The following table synthesizes expected experimental outcomes based on the pharmacological behavior of these SMCs in aggressive solid tumor models (e.g., Glioblastoma and KRAS-mutant NSCLC).
Table 2: Efficacy Metrics in Advanced Cancer Models
| Metric | AZD 5582 (Bivalent) | Birinapant (Bivalent) | LCL161 (Monovalent) |
| Organoid IC50 (Monotherapy) | 5 - 20 nM | 10 - 50 nM | > 1 µM (Resistant) |
| Organoid IC50 (+ TNF-α) | < 1 nM | < 5 nM | 50 - 100 nM[1] |
| Caspase-3/7 Activation Peak | 12 - 16 hours | 16 - 24 hours | 24 - 48 hours |
| In Vivo Tumor Growth Inhibition | 75% - 85% | 60% - 70% | 40% - 50% |
| cIAP1 Degradation (In Vivo) | > 95% at 6h | ~80% at 6h | ~50% at 6h[3] |
Conclusion for Drug Development Professionals
When validating IAP antagonists in new cancer models, the structural valency of the compound is the primary determinant of single-agent efficacy. While monovalent compounds like LCL161 are highly dependent on the inflammatory state of the tumor microenvironment[1], bivalent compounds like AZD 5582 force rapid cIAP1/2 auto-ubiquitination, driving robust apoptosis even in immunologically "cold" organoid models. By utilizing the self-validating protocols outlined above—specifically integrating Z-VAD-FMK controls and real-time Caspase-3/7 imaging—researchers can unequivocally confirm the on-target anti-tumor effects of AZD 5582.
References
-
Astrocytes and the tumor microenvironment inflammatory state dictate the killing of glioblastoma cells by Smac mimetic compounds. Cell Death & Disease, 2024.
-
Smac mimetics synergize with immune checkpoint inhibitors to promote tumour immunity against glioblastoma. Nature Communications, 2017.
-
XIAP Gene - GeneCards | XIAP Protein | XIAP Antibody. GeneCards Database, 2025.
-
Combination therapy for treating cancer. WIPO Patent WO2016043874A2, 2016.
Sources
- 1. Astrocytes and the tumor microenvironment inflammatory state dictate the killing of glioblastoma cells by Smac mimetic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Smac mimetics synergize with immune checkpoint inhibitors to promote tumour immunity against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2016043874A2 - Combination therapy for treating cancer - Google Patents [patents.google.com]
Safety Operating Guide
Personal protective equipment for handling AZD 5582 dihydrochloride
Comprehensive Safety and Operational Guide: Handling AZD 5582 Dihydrochloride
As a Senior Application Scientist, I have developed this definitive guide to provide drug development professionals and researchers with the critical safety, logistical, and operational frameworks required for handling AZD 5582 dihydrochloride.
AZD 5582 dihydrochloride is a potent, dimeric Smac (second mitochondria-derived activator of caspase) mimetic. It binds with high affinity to the BIR3 domain of X-linked inhibitor of apoptosis protein (XIAP) and induces the rapid proteasomal degradation of cellular IAPs (cIAP1 and cIAP2). Because it fundamentally alters cellular survival pathways—sensitizing cells to apoptosis and necroptosis—strict adherence to personal protective equipment (PPE) and handling protocols is non-negotiable to prevent unintended exposure and systemic toxicity[1].
Chemical & Hazard Profile
Before designing an operational workflow, it is critical to understand the physicochemical properties and hazard classifications of the compound. AZD 5582 dihydrochloride is classified under GHS08 (Health Hazard) due to its potential to cause specific target organ toxicity upon repeated exposure (STOT RE 2)[1].
Table 1: Quantitative Specifications and Hazard Data
| Parameter | Specification | Causality / Implication |
| Chemical Name | AZD 5582 dihydrochloride | The dihydrochloride salt form enhances aqueous solubility compared to the free base. |
| CAS Number | 1883545-51-4 | Unique identifier for the dihydrochloride salt form[2]. |
| Molecular Weight | 1088.21 g/mol | High molecular weight; requires precise calculation for molarity during reconstitution[2]. |
| Target Affinity (IC₅₀) | XIAP: 15 nM, cIAP1: 15 nM, cIAP2: 21 nM | Extremely potent at nanomolar concentrations; trace exposure can trigger biological effects. |
| Hazard Statement | H373 | May cause damage to organs through prolonged or repeated exposure[1]. |
| Storage Temperature | -20°C (Desiccated) | Prevents hydrolytic degradation and maintains structural integrity of the dimeric structure[2]. |
Personal Protective Equipment (PPE) Requirements
The selection of PPE for handling AZD 5582 dihydrochloride is dictated by its physical form (crystalline solid/powder) and its biological potency. The primary risk during handling is the inhalation of airborne particulates during weighing and transdermal absorption when dissolved in carrier solvents like DMSO.
-
Respiratory Protection: Use a NIOSH/MSHA-approved particulate respirator (N95 or higher) or handle the powder exclusively within a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood.
-
Causality: The compound is an H373 health hazard. Inhalation of microscopic dust particles allows rapid absorption across the alveolar epithelium, bypassing the first-pass metabolism and potentially leading to systemic IAP degradation[1].
-
-
Hand Protection: Double-gloving with chemical-resistant Nitrile gloves (minimum thickness 0.11 mm) is mandatory.
-
Causality: Once AZD 5582 is reconstituted in DMSO, the solvent acts as a powerful penetration enhancer, capable of carrying the lipophilic Smac mimetic directly through the stratum corneum and into the bloodstream. Change gloves immediately if contaminated.
-
-
Eye/Face Protection: Tight-fitting chemical safety goggles.
-
Causality: Protects the ocular mucosa from accidental powder aerosolization during the opening of pressurized or static-charged vials.
-
-
Body Protection: A fully fastened, fluid-resistant laboratory coat. Ensure no exposed skin at the wrists.
Operational Plan: Reconstitution and Storage
To ensure experimental reproducibility, the reconstitution process must be a self-validating system. AZD 5582 dihydrochloride is typically reconstituted in cell-culture grade Dimethyl Sulfoxide (DMSO).
Step-by-Step Reconstitution Protocol:
-
Thermal Equilibration: Remove the vial from -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes in a desiccator. Causality: Opening a cold vial introduces atmospheric moisture, which causes condensation, alters the molecular weight via hydration, and degrades the compound[2].
-
Volume Calculation: Calculate the exact volume of DMSO required to achieve a 10 mM stock solution using the batch-specific molecular weight.
-
Formula: Volume (mL) = Mass (mg) / [Concentration (mM) × Molecular Weight ( g/mol )]
-
Example: For a 5 mg vial (MW = 1088.21): 5 / (10 × 1088.21) = 0.459 mL (459 µL) of DMSO[2].
-
-
Solubilization: Add the calculated volume of DMSO directly to the vial. Pipette up and down gently. If particulates remain, sonicate the vial in a room-temperature water bath for 3–5 minutes until the solution is completely clear.
-
Aliquotting: Dispense the stock solution into 10–20 µL single-use aliquots in sterile, amber microcentrifuge tubes.
-
Storage: Store aliquots immediately at -80°C. Quality Control: Never subject the reconstituted solution to freeze-thaw cycles, as this causes precipitation and unpredictable concentration gradients in subsequent assays.
Experimental Workflow: TSZ-Induced Necroptosis
AZD 5582 is heavily utilized in the "TSZ" (TNF-α, SMAC mimetic, z-VAD-FMK) model to induce necroptosis—a highly regulated, inflammatory form of cell death[3]. By degrading cIAP1/2, AZD 5582 prevents the ubiquitination of RIPK1, allowing it to form the "necrosome" complex with RIPK3[3][4].
Step-by-Step TSZ Methodology:
-
Cell Seeding: Seed target cells (e.g., L929 murine fibroblasts) at
cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO₂ to allow adherence[5]. -
Apoptosis Blockade: Pre-treat cells with 20 µM of the pan-caspase inhibitor z-VAD-FMK for 30 minutes. Causality: Blocking Caspase-8 prevents the cleavage of RIPK1/RIPK3, forcing the cellular machinery away from apoptosis and exclusively down the necroptotic pathway[5].
-
Necroptosis Induction: Add 10 ng/mL recombinant TNF-α and 1 µM AZD 5582 dihydrochloride to the culture medium[3].
-
Incubation & Observation: Incubate for 3 to 6 hours. Self-Validation: Monitor cells via brightfield microscopy. Necroptotic cells will exhibit distinct morphological changes, including cellular swelling (oncosis) and plasma membrane rupture, unlike the membrane blebbing seen in apoptosis[5].
-
Harvest and Analysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Confirm necroptosis execution via Western blot by probing for phosphorylated MLKL (p-MLKL at S345), the terminal executioner of necroptosis[3][5].
Signaling Pathway Visualization
Mechanism of AZD 5582 in TSZ-induced necroptosis signaling pathway.
Spill Management and Disposal Plan
Because AZD 5582 dihydrochloride poses a risk to both human health (STOT RE 2) and aquatic environments (Water Hazard Class 1), disposal must be strictly regulated[1].
Immediate Spill Response:
-
Solid Spills (Powder): Do not sweep, as this aerosolizes the compound. Gently moisten the spill area with water or 10% DMSO to bind the dust. Wipe up using absorbent laboratory pads and place them into a sealable, biohazard-rated hazardous waste bag[1].
-
Liquid Spills (DMSO Solution): Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Scoop the absorbed material into a hazardous waste container. Wash the contaminated surface thoroughly with soap and water to remove residual lipophilic traces.
Routine Disposal Protocol:
-
Aqueous/Organic Liquid Waste: Never pour AZD 5582 solutions down the drain or into the municipal sewage system[1]. Collect all liquid waste in clearly labeled, compatible chemical waste carboys (segregated into halogenated or non-halogenated streams depending on your institutional DMSO policy).
-
Solid Waste: Dispose of all empty vials, contaminated pipette tips, weighing boats, and used PPE in designated solid hazardous waste bins. Disposal must be executed by a licensed environmental management company in accordance with local and federal official regulations[1].
References
- AZD 5582 dihydrochloride | Inhibitor of Apoptosis - Tocris Bioscience. tocris.com.
- AZD 5582 dihydrochloride | Other ER Stress/UPR Inhibitors: Tocris Bioscience. rndsystems.com.
- Smac mimetics synergize with immune checkpoint inhibitors to promote tumour immunity against glioblastoma - PMC. nih.gov.
- Full article: CAMK2/CaMKII activates MLKL in short-term starvation to facilitate autophagic flux - Taylor & Francis. tandfonline.com.
- Safety Data Sheet - Cayman Chemical. caymanchem.com.
- Phosphatidylserine externalization, “necroptotic bodies” release, and phagocytosis during necroptosis - Our journal portfolio - PLOS. plos.org.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Smac mimetics synergize with immune checkpoint inhibitors to promote tumour immunity against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylserine externalization, “necroptotic bodies” release, and phagocytosis during necroptosis | PLOS Biology [journals.plos.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
